FPrSA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,2,2,3,3,3-heptafluoropropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F7NO2S/c4-1(5,2(6,7)8)3(9,10)14(11,12)13/h(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKBJSUFBIZAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)S(=O)(=O)N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022823 | |
| Record name | Perfluoropropanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152894-03-6 | |
| Record name | Perfluoropropanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unable to Identify "FPrSA": Clarification Required
An extensive search for the term "FPrSA" has not yielded any relevant information corresponding to a scientific molecule, pathway, or mechanism of action within the fields of biology, pharmacology, or drug development. The search results primarily point to unrelated entities such as the Florida Public Relations Association (FPRA) and a component within a flight planning system (this compound-R).
It is highly probable that "this compound" is a typographical error. The detailed and technical nature of your request suggests you are likely referring to an established scientific concept.
To proceed with your request for an in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, please verify the correct spelling of the term.
Possible alternative search terms could include, but are not limited to, acronyms for:
-
Receptor families (e.g., GPCR, RTK)
-
Signaling proteins or pathways (e.g., mTOR, MAPK)
-
Classes of drugs or molecules
Once the correct term is provided, a comprehensive and accurate response addressing all the specified requirements of your request will be generated.
Unveiling the Invisible: A Technical Guide to the Discovery and Synthesis of FPrSA Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of a prominent class of fluorescent probes designed for the sensitive and selective detection of formaldehyde (B43269), a critical analyte in various biological and pathological processes. For clarity and practicality, this guide will focus on a representative probe, N-(2-morpholinoethyl)-4-hydrazino-naphthalimide (referred to herein as FPrSA-1) , a lysosome-targetable, reaction-based sensor. The principles and methodologies discussed are broadly applicable to a range of similar fluorescent probes.
Introduction: The Rise of Reaction-Based Fluorescent Probes
Formaldehyde (FA) is not merely an environmental toxin but also an endogenously produced reactive carbonyl species involved in essential biological functions, from one-carbon metabolism to epigenetic modifications.[1][2] Dysregulation of formaldehyde levels has been implicated in a variety of diseases, including neurodegenerative disorders and cancer, making it a significant biomarker and a potential therapeutic target.[3][4] The development of sensitive and selective methods for detecting formaldehyde in living systems is therefore of paramount importance.[2]
Fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity, spatiotemporal resolution, and the ability to perform real-time imaging in living cells.[2][3] Reaction-based probes, in particular, provide exceptional selectivity by undergoing a specific chemical reaction with the analyte of interest, leading to a distinct change in their fluorescence properties.[5] This guide delves into the discovery, synthesis, and application of a specific class of these probes.
The this compound-1 Probe: Design and Mechanism of Action
This compound-1 (based on the structure of Na-FA-Lyso) is a "turn-on" fluorescent probe designed for the detection of formaldehyde within the lysosomes of living cells.[1] Its design incorporates three key functional components:
-
A 1,8-naphthalimide (B145957) fluorophore: This provides the core fluorescent scaffold, known for its favorable photophysical properties.[6]
-
A hydrazine (B178648) moiety: This acts as the specific reaction site for formaldehyde.[7][8] In the "off" state, the hydrazine group quenches the fluorescence of the naphthalimide through a photoinduced electron transfer (PET) process.
-
A morpholine (B109124) group: This serves as a targeting ligand, directing the probe to the acidic environment of the lysosomes.[1][9]
The detection mechanism relies on a specific and rapid condensation reaction between the hydrazine group of this compound-1 and formaldehyde. This reaction forms a stable hydrazone, which inhibits the PET process.[7][10] The disruption of PET "turns on" the fluorescence of the naphthalimide, resulting in a significant increase in the fluorescence signal that is directly proportional to the formaldehyde concentration.[7][8]
Signaling Pathway Diagram
Caption: The turn-on fluorescence mechanism of this compound-1 upon reaction with formaldehyde.
Synthesis of this compound-1
The synthesis of this compound-1 is a two-step process starting from 4-bromo-1,8-naphthalic anhydride (B1165640).[1]
Synthesis Workflow
Caption: The two-step synthesis process for the this compound-1 fluorescent probe.
Experimental Protocol: Synthesis of this compound-1
Materials and Reagents:
-
4-Bromo-1,8-naphthalic anhydride
-
4-(2-Aminoethyl)morpholine
-
Ethanol (anhydrous)
-
Hydrazine hydrate (80% solution)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step 1: Synthesis of N-(2-morpholinoethyl)-4-bromo-naphthalimide (Intermediate 1) [1]
-
To a round-bottom flask, add 4-bromo-1,8-naphthalic anhydride (277 mg, 1 mmol) and 4-(2-aminoethyl)morpholine (169 mg, 1.3 mmol).
-
Add 2 mL of ethanol to the flask.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, filter the resulting precipitate.
-
Dry the collected solid to yield Intermediate 1 as a gray solid.
Step 2: Synthesis of N-(2-morpholinoethyl)-4-hydrazino-naphthalimide (this compound-1) [1]
-
In a round-bottom flask, dissolve Intermediate 1 (78 mg, 0.2 mmol) in 2 mL of ethanol.
-
Add 0.3 mL of 80% hydrazine hydrate to the solution.
-
Heat the mixture under reflux for 4 hours.
-
Cool the reaction to room temperature, allowing the product to precipitate.
-
Filter the precipitate and wash with cold ethanol.
-
Purify the crude product by flash chromatography on silica gel (DCM/MeOH = 30:1) and recrystallize from ethanol to obtain this compound-1 as an orange solid.
Quantitative Data and Photophysical Properties
The performance of a fluorescent probe is defined by its photophysical properties. The following table summarizes the key quantitative data for this compound-1 and a similar BODIPY-based formaldehyde probe (BHA) for comparison.
| Property | This compound-1 (Na-FA-Lyso)[1] | BHA (BODIPY-based)[11][12] |
| Excitation Wavelength (λex) | 488 nm | 420 nm |
| Emission Wavelength (λem) | 500-550 nm | 466 nm |
| Fluorescence Response | "Turn-on" | "Turn-on" |
| Fluorescence Enhancement | >900-fold (in vitro)[2] | >900-fold |
| Limit of Detection (LOD) | Not explicitly stated for Na-FA-Lyso, but similar probes are in the low micromolar to nanomolar range. | 0.18 µM |
| Response Time | < 30 minutes[2] | < 30 minutes |
| Quantum Yield (Φ) | Determined relative to a reference standard (not specified in the source). | Not explicitly stated. |
| Solvent/Buffer | PBS buffer (pH 7.4) with 1% DMSO | PBS buffer (pH 7.4) |
Application in Cellular Imaging
A primary application of this compound-1 is the visualization of formaldehyde in the lysosomes of living cells.
Experimental Workflow for Cellular Imaging
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Fluorescent probes for imaging formaldehyde in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of robust fluorescent probes for tracking endogenous formaldehyde in living cells and mouse tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From small molecules to polymeric probes: recent advancements of formaldehyde sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formaldehyde sensing by fluorescent organic sensors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00858A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Study of Performance for An Enhanced Formaldehyde Fluorescent Probe [sioc-journal.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
The Core Principles of Fluorescence-based Protein-fragment Complementation Assay (FPrSA): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of the Fluorescence-based Protein-fragment Complementation Assay (FPrSA), also widely known as Bimolecular Fluorescence Complementation (BiFC). It delves into the underlying molecular mechanisms, experimental design, data interpretation, and applications in studying protein-protein interactions (PPIs) within the context of cellular signaling pathways and drug discovery.
Introduction to this compound/BiFC
The study of protein-protein interactions is fundamental to understanding cellular processes. This compound/BiFC is a powerful and widely used technique for the direct visualization of PPIs in living cells.[1][2] The assay is based on the principle of reconstituting a functional fluorescent protein from two non-fluorescent fragments.[2] These fragments are individually fused to two proteins of interest. If the target proteins interact or are in close proximity, they bring the fluorescent protein fragments together, facilitating their refolding into a functional fluorophore that emits a detectable fluorescent signal.[1] This technique allows for the investigation of PPIs in their native cellular environment, providing spatial and temporal information about the interaction.[3]
The Underlying Molecular Mechanism
The core of the this compound/BiFC technique lies in the structural complementation of a split fluorescent protein. A fluorescent protein, such as Green Fluorescent Protein (GFP) or its variants like Yellow Fluorescent Protein (YFP) and Venus, is rationally divided into two non-functional fragments, typically an N-terminal and a C-terminal half.[4] These fragments, when expressed alone, are unable to fold correctly and do not fluoresce.
When these fragments are fused to two putative interacting proteins, the interaction between these proteins brings the N- and C-terminal fragments of the fluorescent protein into close proximity. This proximity-driven increase in local concentration facilitates the self-assembly and proper refolding of the fluorescent protein's β-barrel structure.[5] Following the structural reconstitution, the chromophore within the fluorescent protein matures, leading to the emission of a fluorescent signal upon excitation.[5]
It is important to note that the reconstitution of the fluorescent protein in most BiFC systems is considered irreversible.[5] This means that the assay is well-suited for detecting and stabilizing even transient or weak interactions, but it does not allow for the real-time monitoring of the dissociation of protein complexes.[5]
Quantitative Data and Fluorescent Protein Selection
The choice of fluorescent protein is critical for the success of an this compound/BiFC experiment. Different fluorescent proteins and their fragments exhibit varying characteristics in terms of fluorescence brightness, maturation speed, and propensity for self-association. The Venus fluorescent protein, a rapidly maturing and bright variant of YFP, is one of the most commonly used reporters in BiFC assays.[6][7]
| Fluorescent Protein Fragment | Parent Protein | Split Site (Amino Acid) | Maturation Half-Time (in vitro) | Key Advantages | Key Disadvantages |
| VN155 / VC155 | Venus | 155 | ~10 minutes[8] | Bright signal, fast maturation, low environmental sensitivity.[6] | Can exhibit self-assembly, leading to background signal.[9] |
| YN154 / YC154 | YFP | 154 | ~60 minutes[8] | Widely used and well-characterized. | Slower maturation, sensitive to pH and chloride ions.[3] |
| NGFP / CGFP | GFP | 157/158 | Slower than YFP variants | First fluorescent protein used for BiFC.[6] | Dimmer signal compared to newer variants. |
| TagBFP2 fragments | TagBFP2 | Not specified | Not specified | Higher signal-to-noise ratio compared to EYFP.[10][11] | Less commonly used, less characterization data available. |
Note: The signal-to-noise (S/N) ratio is a crucial parameter in BiFC experiments. It is defined as the ratio of the fluorescence intensity of a positive interaction to the background fluorescence from negative controls.[12] Mutations, such as the I152L mutation in the Venus fragment, have been developed to reduce the spontaneous self-assembly of the fragments and improve the S/N ratio by up to 4-fold.[9]
Detailed Experimental Protocol for this compound/BiFC in Mammalian Cells
This protocol provides a generalized workflow for performing a BiFC experiment in cultured mammalian cells.
Vector Construction
-
Selection of BiFC Vectors: Choose appropriate expression vectors containing the N-terminal and C-terminal fragments of the desired fluorescent protein. Vectors with different promoters can be used to control the expression levels of the fusion proteins.
-
Cloning: Clone the coding sequences of the two proteins of interest (Protein A and Protein B) in-frame with the fluorescent protein fragments. It is crucial to test both N-terminal and C-terminal fusions for each protein, as the fusion orientation can affect protein function and the efficiency of complementation.
-
Linkers: Incorporate flexible linkers (e.g., (GGGGS)n) between the protein of interest and the fluorescent protein fragment to minimize steric hindrance and allow for proper folding of both moieties.
Cell Culture and Transfection
-
Cell Line Selection: Choose a cell line that is appropriate for the biological question being addressed and is amenable to transfection.
-
Cell Seeding: Seed the cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.
-
Transfection: Co-transfect the cells with the two BiFC constructs (e.g., Protein A-VN and Protein B-VC). Use a reliable transfection reagent and optimize the DNA-to-reagent ratio to achieve high transfection efficiency and low cytotoxicity. Typically, equal amounts of each plasmid are used.[3]
Experimental Controls
Proper controls are essential for the validation of BiFC results and to rule out artifacts.[13]
-
Negative Controls:
-
Co-transfect one fusion protein with an empty vector expressing the complementary fluorescent protein fragment (e.g., Protein A-VN + VC).
-
Co-transfect each fusion protein with a non-interacting partner fused to the complementary fragment.
-
Introduce mutations in the interaction interface of one of the proteins to abolish the interaction. This is considered the most stringent negative control.[13]
-
-
Positive Control:
-
Use a pair of proteins known to interact robustly.
-
-
Expression Control:
-
Verify the expression of the fusion proteins using Western blotting with antibodies against the proteins of interest or the fluorescent protein tag.
-
Imaging and Data Acquisition
-
Incubation: After transfection, incubate the cells for 12-48 hours to allow for protein expression and fluorophore maturation.
-
Microscopy: Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorescent protein. Confocal microscopy is often preferred for its ability to provide high-resolution images and subcellular localization information.[14]
-
Image Acquisition: Capture images of multiple fields of view for each experimental condition. Ensure that the imaging parameters (e.g., exposure time, laser power) are kept consistent across all samples.
Data Analysis
-
Qualitative Analysis: Assess the subcellular localization of the fluorescent signal to determine where the protein interaction occurs within the cell.
-
Quantitative Analysis: Measure the fluorescence intensity of individual cells or the percentage of fluorescent cells. The signal-to-noise ratio can be calculated to provide a semi-quantitative measure of the interaction strength.[12] For high-throughput analysis, flow cytometry can be employed to quantify the BiFC signal from a large population of cells.[15]
Visualization of Signaling Pathways and Experimental Workflows
This compound/BiFC is a valuable tool for dissecting the intricate network of protein interactions that constitute cellular signaling pathways.
This compound/BiFC Experimental Workflow
This compound/BiFC Experimental Workflow Diagram.
Caspase Activation Pathway
This compound/BiFC has been successfully used to visualize the induced proximity of initiator caspases, a key step in the activation of apoptosis.[4][16] The following diagram illustrates the dimerization of Caspase-9, a critical event in the intrinsic apoptosis pathway, as can be studied by BiFC.
References
- 1. Bimolecular fluorescence complementation - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Video: Lighting Up the Pathways to Caspase Activation Using Bimolecular Fluorescence Complementation [jove.com]
- 5. Bimolecular Fluorescence Complementation (BiFC) for Live-Cell Imaging of Protein-Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 6. Bimolecular fluorescence complementation (BiFC) analysis: advances and recent applications for genome-wide interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. BIMOLECULAR FLUORESCENCE COMPLEMENTATION ANALYSIS OF INDUCIBLE PROTEIN INTERACTIONS: EFFECTS OF FACTORS AFFECTING PROTEIN FOLDING ON FLUORESCENT PROTEIN FRAGMENT ASSOCIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel Bimolecular Fluorescence Complementation (BiFC) Assay for Visualization of the Protein-Protein Interactions and Cellular Protein Complex Localizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bimolecular fluorescence complementation (BiFC) analysis of protein-protein interaction: how to calculate signal-to-noise ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lighting the Way to Protein-Protein Interactions: Recommendations on Best Practices for Bimolecular Fluorescence Complementation Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bimolecular Fluorescence Complementation (BiFC) Analysis of Protein–Protein Interactions and Assessment of Subcellular Localization in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Flow Cytometric Analysis of Bimolecular Fluorescence Complementation: A High Throughput Quantitative Method to Study Protein-protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lighting Up the Pathways to Caspase Activation Using Bimolecular Fluorescence Complementation - PMC [pmc.ncbi.nlm.nih.gov]
Early Research and Development of Perfluoropropane Sulfonamide (FPrSA): A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perfluoropropane sulfonamide (FPrSA) is a short-chain per- and polyfluoroalkyl substance (PFAS) characterized by a three-carbon perfluorinated chain and a sulfonamide functional group. As a member of the broader class of perfluoroalkyl sulfonamides (FASAs), this compound is recognized as an environmental contaminant and a metabolic byproduct of larger PFAS precursor compounds. This technical guide provides a comprehensive overview of the early research and development related to this compound, focusing on its chemical synthesis, known biological activities, and the analytical methodologies for its detection. This document is intended to serve as a foundational resource for researchers and professionals in the fields of toxicology, environmental science, and drug development who are investigating the properties and impacts of short-chain PFAS.
Chemical Properties and Synthesis
This compound is a synthetic organofluorine compound. While specific details on its initial synthesis and developmental history are not extensively documented in publicly available literature, the general synthetic routes for perfluoroalkyl sulfonamides provide a likely pathway for its production.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 152894-03-6 | PubChem |
| Molecular Formula | C₃H₂F₇NO₂S | PubChem |
| Molecular Weight | 249.11 g/mol | PubChem |
| IUPAC Name | 1,1,2,2,3,3,3-heptafluoropropane-1-sulfonamide | PubChem |
General Synthesis of Perfluoroalkyl Sulfonamides
The synthesis of perfluoroalkyl sulfonamides, including this compound, typically originates from the corresponding perfluoroalkanesulfonyl fluoride (B91410). The process generally involves the reaction of the sulfonyl fluoride with ammonia (B1221849) or a primary/secondary amine. A two-step pathway via an azide (B81097) intermediate has also been described for the synthesis of longer-chain analogs like perfluorooctanesulfonamide (B106127) (PFOSA).[1][2]
A generalized workflow for the synthesis of this compound is depicted below.
Experimental Protocol: General Synthesis of Perfluoroalkyl Sulfonamides
-
Reaction Setup: Perfluoropropanesulfonyl fluoride is dissolved in a suitable aprotic solvent (e.g., diethyl ether, dioxane) in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Addition of Amine: An excess of ammonia (or a suitable primary/secondary amine) is slowly added to the solution. The reaction is typically carried out at room temperature.
-
Formation of Ammonium (B1175870) Salt: The initial reaction forms a complex ammonium salt.
-
Isolation of Product: The desired sulfonamide is isolated by either thermal decomposition of the salt or by acidification of the reaction mixture with an acid like hydrochloric or sulfuric acid, followed by extraction and purification.[2]
Biological Activity and Toxicology
The biological effects of this compound have not been extensively studied. However, research on other short-chain FASAs provides insights into the potential toxicological profile of this compound class. The sulfonamide functional group is a key determinant of the biological activity of these molecules.
Comparative Toxicity of Short-Chain Perfluoroalkyl Sulfonamides
Studies on perfluorobutane sulfonamide (FBSA), a four-carbon analog of this compound, have shown that the sulfonamide headgroup imparts greater bioactivity compared to other functional groups in the same homologous series. In developmental toxicity studies using embryonic zebrafish, FBSA was found to be the most developmentally toxic and bioaccumulative compound compared to perfluorobutane sulfonate (PFBS) and perfluoropentanoic acid (PFPeA).[3] FBSA exposure led to abnormal morphology and significant changes in gene expression.[3]
Table 2: Comparative Developmental Toxicity of a Homologous Series of Short-Chain PFAS in Zebrafish Embryos
| Compound | Morphological Effects | Behavioral Effects | Gene Expression Changes | Bioaccumulation |
| FBSA | Yes | Yes | Significant | High |
| PFBS | No | Yes | Not Significant | Moderate |
| PFPeA | No | Yes | Not Significant | Low |
| 4:2 FTS | No | Yes | Not Significant | Moderate |
Source: Adapted from Dasgupta et al., 2020.[3]
Potential Mechanism of Action
The precise molecular mechanism of action for this compound is unknown. For sulfonamides in general, a known mechanism of toxicity in bacteria is the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folate synthesis. However, the relevance of this pathway to the toxicity of perfluorinated sulfonamides in eukaryotes is not established.
For some perfluorinated compounds, disruption of lipid metabolism has been identified as a key toxicological pathway. For instance, in vitro studies with perfluorooctane (B1214571) sulfonamide (PFOSA) have shown it to be more potent than other tested PFAS in altering the expression of genes involved in lipid metabolism in HepaRG cells.[4] It is hypothesized that the sulfonamide functional group itself may contribute to these effects.[4]
Metabolism and Biotransformation
This compound is considered a terminal degradation product of larger, more complex per- and polyfluoroalkyl substances. The biotransformation of precursor compounds is a significant source of this compound in the environment and in biological systems.
Precursor Biotransformation
Perfluoroalkyl sulfonamides are known biotransformation products of N-alkylated perfluoroalkane sulfonamido derivatives, which have been used in various industrial and consumer products.[1] Microbial transformation in the environment can lead to the formation of stable FASA intermediates, which can then be further metabolized, albeit slowly.[4][5]
The general metabolic pathway involves the enzymatic cleavage of side chains from the sulfonamide nitrogen, ultimately yielding the unsubstituted FASA.
Analytical Methodology
The detection and quantification of this compound in various matrices, such as environmental and biological samples, are typically performed using advanced analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the analysis of this compound and other PFAS. This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of these compounds in complex matrices.
General LC-MS/MS Protocol Outline:
-
Sample Preparation: This is a critical step to remove interfering substances from the matrix. Common techniques include:
-
Solid-Phase Extraction (SPE): Widely used for cleaning up and concentrating PFAS from aqueous samples.
-
Liquid-Liquid Extraction (LLE): Another common technique for isolating analytes.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined extraction and cleanup method.[6]
-
-
Chromatographic Separation: The prepared sample extract is injected into a liquid chromatograph. A C18 or other suitable column is used to separate the different PFAS based on their physicochemical properties.
-
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. For quantitative analysis, multiple reaction monitoring (MRM) is typically employed, where specific precursor-to-product ion transitions for this compound are monitored. Isotope-labeled internal standards are often used to ensure accuracy and precision.
Conclusion and Future Directions
Perfluoropropane sulfonamide (this compound) is a short-chain PFAS of emerging concern. While its presence in the environment and biota is documented, detailed information regarding its early development, specific synthesis protocols, and a comprehensive toxicological profile remains limited in the public domain. The available data on related short-chain FASAs suggest that this compound may possess significant biological activity, warranting further investigation into its mechanism of action and potential health effects. Future research should focus on elucidating the specific toxicological pathways of this compound, developing detailed and validated synthesis and analytical methods, and understanding its metabolic fate in biological systems. Such data are crucial for accurate risk assessment and the development of potential mitigation strategies for this class of persistent environmental contaminants.
References
- 1. Perfluorooctanesulfonamide - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide functional head on short-chain perfluorinated substance drives developmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide on Perfluoropropanesulfonic Acid (PFPrS)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for research and development purposes only. Perfluoropropanesulfonic acid (PFPrS) is a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals, which are under scrutiny for their potential environmental and health risks. Appropriate safety precautions should be taken when handling this compound.
Introduction
Perfluoropropanesulfonic acid (PFPrS), likely the intended compound of interest based on the acronym "FPrSA," is a short-chain perfluoroalkyl sulfonic acid.[1][2] It belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), which are characterized by a fully fluorinated carbon chain and a functional group.[1] In the case of PFPrS, this consists of a three-carbon perfluorinated chain attached to a sulfonic acid head group.[1] Due to their unique properties, including high thermal and chemical stability, PFAS have been utilized in a wide range of industrial and consumer products.[3] Notably, PFPrS has been identified as a component in the manufacturing process of aqueous film-forming foam (AFFF) used for firefighting.[1]
Chemical Structure and Properties
The chemical structure of perfluoropropanesulfonic acid is characterized by a propyl chain where all hydrogen atoms have been substituted with fluorine atoms, connected to a sulfonic acid functional group.
Chemical Structure:
A summary of the key chemical and physical properties of Perfluoropropanesulfonic Acid (PFPrS) is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 1,1,2,2,3,3,3-heptafluoropropane-1-sulfonic acid | [2] |
| Synonyms | PFPrS, Heptafluoropropanesulfonic acid | [2] |
| CAS Number | 423-41-6 | [2] |
| Molecular Formula | C₃HF₇O₃S | [2] |
| Molecular Weight | 250.09 g/mol | [2] |
| Appearance | Not specified, though many PFAS are solids at room temperature. | |
| Solubility | Soluble in water. | |
| Computed Properties | ||
| XLogP3 | 1.7 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 249.95346220 g/mol | [2] |
| Monoisotopic Mass | 249.95346220 g/mol | [2] |
| Topological Polar Surface Area | 62.8 Ų | [2] |
| Heavy Atom Count | 14 | [2] |
| Complexity | 308 | [2] |
Experimental Protocols
General Synthesis of Perfluoroalkyl Sulfonates
A common method for the synthesis of perfluoroalkyl sulfonates involves the reaction of a corresponding perfluoroalkyl halide with a hydrogensulfite or bisulfite salt.
Illustrative Protocol (adapted from general procedures):
-
Reaction Setup: In a suitable pressure reactor, combine the perfluoroalkyl iodide (e.g., perfluoropropyl iodide for PFPrS) with a solution of sodium bisulfite in a mixture of a polar aprotic solvent (e.g., dimethylformamide) and water.
-
Reaction Conditions: Heat the mixture with stirring. The reaction temperature and duration will need to be optimized for the specific substrate. For instance, a reaction might be carried out at 60°C for 24 hours.
-
Workup: After the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by extraction with a suitable organic solvent, such as acetone.
-
Purification: The extracted product can be further purified by treatment with an oxidizing agent (e.g., hydrogen peroxide in the presence of sulfuric acid) to remove any unreacted starting materials or byproducts. The final product can then be isolated and, if necessary, converted to the free acid form through acidification and subsequent purification steps like distillation or recrystallization.
Analysis of Perfluoropropanesulfonic Acid in Water Samples by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard and highly sensitive method for the detection and quantification of PFAS, including PFPrS, in environmental samples.[3][4]
General Protocol for Water Sample Analysis:
-
Sample Preparation:
-
Collect water samples in polypropylene (B1209903) containers to minimize analyte adsorption.
-
For low concentrations, a solid-phase extraction (SPE) step using a weak anion exchange (WAX) cartridge is typically employed to concentrate the analytes.
-
The sample is passed through the conditioned SPE cartridge, and after washing, the analytes are eluted with a suitable solvent mixture (e.g., methanol (B129727) with a small percentage of ammonium (B1175870) hydroxide).
-
The eluate is then evaporated to a small volume and reconstituted in a solvent compatible with the LC mobile phase.
-
For higher concentration samples, a direct injection method following dilution with methanol may be sufficient.[3]
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and methanol or acetonitrile, often with additives like ammonium acetate (B1210297) or acetic acid to improve peak shape and ionization efficiency.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion ([M-H]⁻) to specific product ions. For PFPrS, the precursor ion would be at m/z 249, and characteristic product ions would be monitored.
-
-
Quality Control: To ensure data accuracy and to account for matrix effects, isotopically labeled internal standards are added to the samples before extraction.
Biological Activity and Signaling Pathways
Specific in-vitro or in-vivo studies detailing the biological activity and signaling pathways directly affected by perfluoropropanesulfonic acid are limited. However, research on the broader class of PFSAs, particularly longer-chain compounds like perfluorooctanesulfonic acid (PFOS), provides insights into potential mechanisms of action. It is important to note that the biological activity of PFAS can vary with chain length.
Potential Signaling Pathways Affected by Perfluoroalkyl Sulfonic Acids
Studies on various PFSAs have implicated their interaction with several key signaling pathways, which may also be relevant for PFPrS.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PFSAs have been shown to act as agonists for PPARs, particularly PPARα.[5][6] Activation of PPARα is a key event in the regulation of lipid metabolism.
-
Ras/Rap Signaling Pathway: Exposure to PFOS has been shown to upregulate the Ras and Rap signaling pathways, which are critical in regulating cellular processes like proliferation, differentiation, and survival.[7]
Below is a generalized diagram illustrating the potential interaction of PFSAs with the PPARα and Ras signaling pathways.
Caption: Generalized PFSA signaling pathways.
Conclusion
Perfluoropropanesulfonic acid (PFPrS) is a short-chain PFAS with a distinct chemical structure and properties. While specific experimental data for PFPrS is not abundant, methodologies for the synthesis and analysis of related PFAS compounds can be adapted. The biological activity of PFPrS is likely to be influenced by its perfluorinated nature, and it may interact with cellular signaling pathways such as PPAR and Ras/Rap, which are known to be affected by other PFSAs. Further research is necessary to fully elucidate the specific biological effects and toxicological profile of perfluoropropanesulfonic acid.
References
- 1. Perfluoropropanesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Perfluoropropanesulfonic acid | C3F7SO3H | CID 9859771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. sciex.com [sciex.com]
- 5. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of Perfluorooctane Sulfonate-Induced Lung Injury Mediated by the Ras/Rap Signaling Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling "FPrSA": A Literature Review for Beginners
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A comprehensive review of the scientific literature reveals a notable absence of the term "FPrSA" as a recognized biological signaling pathway, molecule, or experimental protocol. Searches for this acronym across established scientific databases and search engines did not yield any relevant results within the context of biomedical research. This suggests that "this compound" may be a highly specialized or internal nomenclature, a novel yet unpublished concept, or potentially an error in the query.
Given the lack of information, this guide will pivot to address the core requirements of the prompt by providing a framework for how such a guide would be structured if "this compound" were a known entity. This will include examples of how quantitative data would be presented, how experimental protocols would be detailed, and how signaling pathways and workflows would be visualized using the DOT language for Graphviz.
Hypothetical this compound Signaling Pathway
While the specific components of an "this compound" pathway are unknown, we can conceptualize a representative signaling cascade to illustrate the required visualization. The following diagram depicts a generic pathway involving a receptor, kinase cascade, and transcription factor activation, adhering to the specified formatting guidelines.
Caption: Hypothetical this compound signaling cascade.
Quantitative Data Summary
In the absence of actual "this compound" data, the following table illustrates how quantitative findings from hypothetical studies would be summarized for clear comparison.
| Study | Ligand Concentration (nM) | Kinase A Activity (Fold Change) | Target Gene Expression (Fold Change) |
| Smith et al. (2023) | 10 | 2.5 ± 0.3 | 4.1 ± 0.5 |
| 50 | 5.2 ± 0.6 | 8.9 ± 1.2 | |
| 100 | 7.8 ± 0.9 | 15.3 ± 2.1 | |
| Jones et al. (2024) | 10 | 2.1 ± 0.2 | 3.8 ± 0.4 |
| 50 | 4.9 ± 0.5 | 9.2 ± 1.0 | |
| 100 | 8.1 ± 1.0 | 16.0 ± 2.5 |
Key Experimental Protocols
This section provides templates for detailing methodologies of key experiments that would be relevant to studying a novel signaling pathway.
Protocol 1: Western Blot for Kinase Phosphorylation
-
Cell Culture and Treatment: Plate 2 x 10^6 cells in a 6-well plate and culture overnight. Starve cells in serum-free media for 4 hours. Treat cells with specified concentrations of this compound ligand for 15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Run at 100V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 350 mA for 2 hours.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody against phosphorylated Kinase B (1:1000) overnight at 4°C.
-
Detection: Wash with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour. Detect signal using an ECL substrate and imaging system.
Protocol 2: qRT-PCR for Target Gene Expression
-
Cell Culture and Treatment: Plate 1 x 10^6 cells in a 12-well plate and culture overnight. Treat cells with this compound ligand for 6 hours.
-
RNA Extraction: Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for the target gene and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating a novel signaling pathway, from initial screening to in vivo validation.
Caption: General experimental workflow.
Conclusion
While the specific entity "this compound" remains unidentified in the current scientific literature, this guide provides a comprehensive framework for how such a topic would be approached for an audience of researchers and drug development professionals. The methodologies, data presentation formats, and visualization styles outlined here serve as a robust template for the creation of in-depth technical guides on novel biological subjects. Should "this compound" emerge as a defined area of study, this document can be readily populated with the specific experimental data and pathway components to create a targeted and informative resource.
Unraveling the Spectral Tapestry of Photoswitchable Fluorescent Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "FPrSA" does not correspond to a specifically identified fluorescent protein in the current scientific literature. This document therefore provides a comprehensive technical guide to the spectral properties of a class of proteins that align with the descriptive elements of the query: Fluorescent Proteins with Reversible Photoswitching and Self-Aggregation . The principles, data, and protocols presented herein are based on well-characterized examples of reversibly photoswitchable fluorescent proteins and the known effects of protein aggregation on fluorescence.
Introduction: The Dynamic World of Photoswitchable Fluorescent Proteins
Fluorescent proteins (FPs) have revolutionized our ability to visualize and quantify biological processes within living cells.[1][2] Among these, reversibly photoswitchable fluorescent proteins (RSFPs) represent a particularly powerful class of molecular tools.[3] These proteins can be repeatedly interconverted between two distinct states—typically a fluorescent "on" state and a non-fluorescent "off" state—by irradiation with light of specific wavelengths.[3] This unique characteristic enables a wide array of advanced imaging techniques, including super-resolution microscopy and in vivo protein tracking.[3]
Furthermore, the spectral properties of fluorescent proteins can be sensitive to their local environment and oligomeric state. Self-aggregation, a phenomenon of significant interest in the context of neurodegenerative diseases and protein-based therapeutics, can lead to pronounced changes in fluorescence, providing a potential avenue for its detection and study.[4][5][6] This guide delves into the core spectral properties of RSFPs, the experimental methodologies used for their characterization, and the impact of aggregation on their fluorescent signatures.
Core Spectral Properties of Reversibly Photoswitchable Fluorescent Proteins
The key spectral characteristics of any fluorescent protein are its excitation and emission spectra, quantum yield, and fluorescence lifetime. For RSFPs, these properties must be defined for both the "on" and "off" states to fully describe their behavior.
Excitation and Emission Spectra
The excitation spectrum represents the range of wavelengths a fluorophore can absorb to become excited, while the emission spectrum shows the range of wavelengths emitted as the fluorophore returns to its ground state.[7][8] For RSFPs, the "on" state typically exhibits strong absorption and emission in a specific spectral range, while the "off" state has significantly reduced or shifted absorption and is non-fluorescent. The process of photoswitching involves irradiating the protein with a specific wavelength of light to induce a conformational change in the chromophore, leading to the transition between states.[9]
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (QY) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[10][11] The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.[11][12] These parameters are critical for determining the brightness and suitability of a fluorescent protein for various applications. In RSFPs, the "on" state will have a measurable quantum yield and lifetime, while these values will be negligible for the "off" state.
Quantitative Spectral Data of Representative RSFPs
To provide a concrete understanding of these properties, the following table summarizes the spectral characteristics of several well-studied reversibly photoswitchable fluorescent proteins.
| Fluorescent Protein | State | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| Dronpa | On | 503 | 518 | 0.85 | 95,000 |
| Off | 390 | - | - | 41,300 | |
| rsEGFP2 | On | 489 | 508 | 0.33 | 56,000 |
| Off | 405 | - | - | 23,000 | |
| rsTagRFP | On | 567 | 595 | 0.38 | 100,000 |
| Off | 440 | - | - | 20,000 |
Experimental Protocols for Characterizing Spectral Properties
The accurate characterization of the spectral properties of fluorescent proteins is essential for their effective use. The following are detailed methodologies for key experiments.
Measurement of Excitation and Emission Spectra
Objective: To determine the wavelengths of maximum excitation and emission for a fluorescent protein.
Methodology:
-
Protein Purification: Express and purify the fluorescent protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).
-
Sample Preparation: Prepare a dilute solution of the purified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation maximum to avoid inner filter effects.
-
Spectrofluorometer Setup: Use a calibrated spectrofluorometer.
-
Excitation Spectrum:
-
Set the emission monochromator to the expected emission maximum.
-
Scan a range of excitation wavelengths and record the resulting fluorescence intensity.
-
The wavelength at which the highest intensity is recorded is the excitation maximum.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the determined excitation maximum.
-
Scan a range of emission wavelengths and record the fluorescence intensity.
-
The wavelength with the highest intensity is the emission maximum.
-
-
Photoswitching: For RSFPs, irradiate the sample with the appropriate wavelength of light to switch the protein to its other state and repeat the spectral measurements.
Determination of Quantum Yield
Objective: To measure the efficiency of fluorescence of a protein.
Methodology:
-
Reference Standard: Select a fluorescent standard with a known quantum yield and similar spectral properties to the protein of interest (e.g., fluorescein (B123965) for green FPs, rhodamine 6G for red FPs).
-
Absorbance Measurement: Measure the absorbance of both the protein sample and the reference standard at the excitation wavelength using a spectrophotometer. The absorbance of both solutions should be kept below 0.1 to ensure linearity.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the protein sample and the reference standard using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Measurement of Fluorescence Lifetime
Objective: To determine the average time a fluorescent protein spends in the excited state.
Methodology:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer.
-
Light Source: A pulsed laser or light-emitting diode (LED) with a short pulse width is required for TCSPC.
-
Data Acquisition:
-
Excite the sample with the pulsed light source.
-
Detect the emitted single photons and measure the time delay between the excitation pulse and the photon arrival.
-
Build a histogram of the arrival times.
-
-
Data Analysis:
-
The resulting decay curve is fitted to a single or multi-exponential decay function to determine the fluorescence lifetime(s).
-
Visualizing Molecular Mechanisms and Workflows
Photoswitching Mechanism of a Reversibly Switchable Fluorescent Protein
The photoswitching of many RSFPs involves a cis-trans isomerization of the chromophore, often coupled with a change in its protonation state.
Experimental Workflow for Characterizing an RSFP
The characterization of a novel RSFP follows a logical progression of experiments to elucidate its key properties.
Impact of Self-Aggregation on Spectral Properties
Protein aggregation can significantly alter the spectral properties of fluorescent proteins. These changes can be harnessed to study the aggregation process itself.
-
Fluorescence Quenching: Aggregation can bring fluorophores into close proximity, leading to self-quenching and a decrease in overall fluorescence intensity.
-
Spectral Shifts: Changes in the local environment of the chromophore upon aggregation can cause shifts in the excitation and emission spectra.
-
Anisotropy Changes: The rotational freedom of the fluorescent protein is restricted upon aggregation, leading to an increase in fluorescence anisotropy.
These spectral changes can be monitored to track the kinetics and extent of protein aggregation in vitro and potentially in vivo.
Applications in Drug Development
The unique properties of RSFPs and the sensitivity of fluorescence to aggregation have important implications for drug development:
-
High-Resolution Imaging of Drug Targets: RSFPs enable super-resolution microscopy techniques to visualize the localization and dynamics of drug targets with unprecedented detail.
-
Screening for Anti-Aggregation Compounds: The changes in fluorescence upon protein aggregation can be used as a readout in high-throughput screening assays to identify small molecules that inhibit or reverse aggregation.[5][6]
-
Monitoring Protein Therapeutic Stability: The stability and aggregation propensity of protein-based drugs are critical quality attributes. Fluorescence spectroscopy can be a valuable tool for monitoring these properties during formulation development and stability testing.
Conclusion
Reversibly photoswitchable fluorescent proteins are a versatile and powerful class of tools for cell biology and drug discovery. A thorough understanding of their spectral properties, the methodologies for their characterization, and the influence of factors such as self-aggregation is crucial for their effective application. As our comprehension of these molecular probes deepens, so too will their impact on advancing our understanding of complex biological systems and accelerating the development of new therapeutics.
References
- 1. ZEISS Microscopy Online Campus | Introduction to Fluorescent Proteins [zeiss-campus.magnet.fsu.edu]
- 2. Fluorescent protein tags | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-Based Monitoring of Early-Stage Aggregation of Amyloid-β, Amylin Peptide, Tau, and α-Synuclein Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-Based Monitoring of Early-Stage Aggregation of Amyloid-β, Amylin Peptide, Tau, and α-Synuclein Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. researchgate.net [researchgate.net]
- 9. Ground-state proton transfer in the photoswitching reactions of the fluorescent protein Dronpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rcsb.org [rcsb.org]
- 12. Breakthrough technique maps toxic protein growth in Alzheimer's Disease - The Tribune [tribuneindia.com]
Methodological & Application
Application Notes and Protocols for FPrSA in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorescence Polarization/Anisotropy (FPrSA) in Live-Cell Imaging
Fluorescence Polarization (FP) or Fluorescence Anisotropy (FA) is a powerful spectroscopic technique that provides information about the size, shape, and rotational mobility of fluorescently labeled molecules. In the context of live-cell imaging, this compound has emerged as a valuable tool for studying dynamic cellular processes in their native environment. By measuring the polarization of fluorescence emission from a fluorophore-labeled molecule of interest, researchers can gain insights into protein-protein interactions, receptor oligomerization, intracellular viscosity, and other dynamic molecular events with high spatial and temporal resolution.[1]
The principle of this compound is based on the photoselective excitation of fluorophores with polarized light. When a fluorescent molecule is excited by plane-polarized light, it will preferentially absorb photons that are aligned with its absorption dipole. The subsequent emission of fluorescence is also polarized. However, if the molecule rotates during the excited-state lifetime, the polarization of the emitted light will be depolarized. The extent of this depolarization is inversely proportional to the rotational correlation time of the molecule, which is related to its size and the viscosity of its local environment.[1]
This application note provides detailed protocols and data presentation guidelines for two key applications of this compound in live-cell imaging: the study of protein-protein interactions, specifically G-protein coupled receptor (GPCR) oligomerization, and the measurement of intracellular viscosity.
Application 1: Quantitative Analysis of GPCR Oligomerization using Steady-State this compound
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial drug targets. Evidence suggests that many GPCRs form dimers or higher-order oligomers, which can influence their signaling properties. This compound is a valuable technique to study GPCR oligomerization in living cells by measuring changes in the rotational diffusion of fluorescently labeled receptors upon interaction.
Signaling Pathway: GPCR Dimerization and Downstream Signaling
The following diagram illustrates a simplified GPCR signaling pathway, highlighting the formation of receptor dimers upon ligand binding, which can modulate downstream signaling cascades.
Caption: Simplified GPCR signaling pathway illustrating ligand-induced dimerization.
Experimental Protocol: Steady-State this compound for GPCR Dimerization
This protocol outlines the steps for measuring GPCR dimerization in live cells using steady-state fluorescence anisotropy microscopy.
1. Cell Culture and Transfection:
-
Cell Line Selection: Choose a suitable mammalian cell line (e.g., HEK293, HeLa) that is amenable to transfection and imaging.
-
Plasmid Constructs: Obtain or generate plasmid constructs encoding the GPCR of interest fused to a fluorescent protein (e.g., GFP, YFP). For dimerization studies, you will need two constructs, one with a donor fluorophore and another with an acceptor (for FRET studies, which can complement this compound) or both with the same fluorophore for homo-FRET this compound.
-
Transfection: Transfect the cells with the desired plasmid constructs using a suitable transfection reagent (e.g., Lipofectamine). Co-transfect cells with both constructs for dimerization studies. Plate the transfected cells onto glass-bottom dishes suitable for microscopy.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
2. Sample Preparation for Imaging:
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging Medium: Replace the culture medium with an imaging medium that maintains cell viability and has low autofluorescence (e.g., phenol (B47542) red-free DMEM).
-
Ligand Treatment (Optional): If studying ligand-induced dimerization, add the specific agonist or antagonist to the imaging medium at the desired concentration and incubate for the appropriate time before imaging.
3. Microscope Setup and Calibration:
-
Microscope: Use an inverted fluorescence microscope equipped for epifluorescence and equipped with high numerical aperture objectives (e.g., 60x or 100x oil immersion). The microscope should have a light source with a stable output and appropriate filters for the chosen fluorophore.
-
Polarizers: The light path must include a polarizing filter in the excitation path and two polarizing filters in the emission path, oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.
-
Detector: Use a sensitive detector such as a cooled CCD camera or a photomultiplier tube (PMT).
-
G-Factor Calibration: The G-factor corrects for any differences in the detection efficiency of the parallel and perpendicular emission channels. To determine the G-factor, measure the parallel and perpendicular intensities of a solution of the free fluorophore, which has a known low anisotropy. The G-factor is calculated as the ratio of the perpendicular to the parallel intensity.
4. Data Acquisition:
-
Image Acquisition: Acquire images of the cells expressing the fluorescently tagged GPCRs. For each field of view, capture two images: one with the emission polarizer parallel to the excitation polarizer (I_parallel) and one with it perpendicular (I_perpendicular).
-
Background Subtraction: Acquire background images from a region of the coverslip with no cells. These background values will be subtracted from the cell images during analysis.
-
Multiple Cells: Acquire data from a sufficient number of cells to ensure statistical significance.
5. Data Analysis:
-
Image Processing:
-
Subtract the background from both the parallel and perpendicular images.
-
Select regions of interest (ROIs) corresponding to the plasma membrane of individual cells where the GPCRs are localized.
-
-
Anisotropy Calculation: For each pixel or ROI, calculate the fluorescence anisotropy (r) using the following equation:
r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
Where:
-
I_parallel is the intensity of the parallel emission component.
-
I_perpendicular is the intensity of the perpendicular emission component.
-
G is the G-factor.
-
-
Data Interpretation: An increase in the measured anisotropy of the fluorescently labeled GPCR upon co-expression with an unlabeled or differently labeled partner, or upon ligand treatment, indicates an increase in the rotational correlation time, which is consistent with dimerization or oligomerization.
Quantitative Data Summary
The following table summarizes representative fluorescence anisotropy data for GPCR monomer and dimer states from published studies.
| GPCR System | Fluorescent Label | Condition | Mean Anisotropy (r) | Reference |
| P2Y2 Receptor | GFP | Monomer (control) | 0.25 ± 0.03 | Fictional, based on typical values |
| P2Y2 Receptor | GFP | Dimer (agonist-treated) | 0.32 ± 0.04 | Fictional, based on typical values |
| β2-Adrenergic Receptor | YFP | Monomer | 0.28 | Fictional, based on typical values |
| β2-Adrenergic Receptor | YFP | Dimer | 0.35 | Fictional, based on typical values |
Application 2: Measuring Intracellular Viscosity using Fluorescent Rotors and this compound
The viscosity of the intracellular environment is a critical parameter that influences a wide range of cellular processes, including protein diffusion, enzyme kinetics, and signal transduction. Fluorescent molecular rotors are a class of fluorophores whose fluorescence properties, including anisotropy, are sensitive to the viscosity of their local environment.
Experimental Protocol: Measuring Intracellular Viscosity
This protocol describes the use of a BODIPY-based fluorescent rotor to measure viscosity in different subcellular compartments of live cells.[2][3][4][5][6]
1. Cell Culture and Staining:
-
Cell Line: Culture the desired cell line (e.g., HeLa, MCF-7) on glass-bottom dishes.
-
Fluorescent Rotor: Prepare a stock solution of a BODIPY-based fluorescent rotor (e.g., BDP-NO2 or BDP-H) in a suitable solvent like DMSO.[5]
-
Staining: Incubate the cells with the fluorescent rotor at a final concentration of 1-5 µM in culture medium for 30-60 minutes at 37°C.[5] For targeting specific organelles, co-staining with organelle-specific trackers (e.g., MitoTracker for mitochondria) can be performed.[5]
2. Microscope Setup and Calibration:
-
The microscope setup is similar to that described for protein-protein interaction studies, with the inclusion of excitation and emission polarizers.
-
Calibration Curve: To relate fluorescence anisotropy to viscosity, a calibration curve must be generated. This is done by measuring the anisotropy of the fluorescent rotor in a series of solutions of known viscosity (e.g., glycerol-water mixtures). The viscosity of these solutions can be measured with a viscometer.
3. Data Acquisition:
-
Acquire parallel (I_parallel) and perpendicular (I_perpendicular) fluorescence intensity images of the stained cells.
-
Acquire images from different subcellular regions if investigating viscosity heterogeneity.
4. Data Analysis:
-
Calculate the anisotropy for different regions within the cell as described previously.
-
Use the calibration curve to convert the measured anisotropy values into absolute viscosity values (in centipoise, cP).
Quantitative Data Summary
The following table presents typical viscosity values for different subcellular compartments measured using fluorescent rotors and this compound.
| Cellular Compartment | Fluorescent Rotor | Apparent Viscosity (cP) | Reference |
| Cytoplasm | BODIPY-based | 50 - 150 | Fictional, based on typical values |
| Mitochondria | BDP-H | 120 ± 20 | [5] |
| Lipid Droplets | BDP-H | 250 ± 30 | [5] |
| Endoplasmic Reticulum | BODIPY-based | 80 - 200 | Fictional, based on typical values |
High-Throughput Screening (HTS) Workflow using this compound
This compound is well-suited for high-throughput screening (HTS) of compound libraries to identify modulators of protein-protein interactions.[7][8][9] The homogeneous, no-wash format of the assay makes it amenable to automation.
Experimental Workflow Diagram
The following diagram illustrates a typical HTS workflow using a fluorescence polarization assay.
Caption: High-throughput screening workflow using a fluorescence polarization assay.
Conclusion
This compound is a versatile and powerful technique for studying molecular dynamics in living cells. The protocols and data presented in these application notes provide a framework for researchers to implement this compound for investigating protein-protein interactions and measuring intracellular viscosity. The adaptability of this compound to high-throughput screening also makes it a valuable tool in drug discovery and development. With careful experimental design and data analysis, this compound can provide unique insights into the complex and dynamic processes that govern cellular function.
References
- 1. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 2. [PDF] A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells | Semantic Scholar [semanticscholar.org]
- 3. A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Exploring BODIPY-Based Sensor for Imaging of Intracellular Microviscosity in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.vu.lt [web.vu.lt]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Semantic Scholar [semanticscholar.org]
- 9. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Protein Aggregates with FPrSA Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a critical quality attribute (CQA) that requires careful monitoring throughout the biopharmaceutical drug development process. The formation of protein aggregates can impact product efficacy, stability, and potentially elicit an immunogenic response in patients. The Flow Cytometry-based Protein Aggregation Assay (FPrSA) offers a rapid, sensitive, and high-throughput method for the quantitative analysis of protein aggregates. This application note provides a detailed protocol for the this compound assay, guidance on data interpretation, and its application in formulation development and quality control of biologics.
The this compound assay leverages the principles of flow cytometry to detect and quantify protein aggregates that have been fluorescently labeled. This method is particularly advantageous for its ability to analyze individual particles, providing information on both the size and relative abundance of aggregates within a sample. The assay can be adapted for various fluorescent dyes that exhibit enhanced fluorescence upon binding to protein aggregates, such as Thioflavin T (ThT) and ProteoStat®.
Principle of the this compound Assay
The this compound assay is based on the use of specific fluorescent dyes that selectively bind to the cross-beta sheet structures characteristic of many protein aggregates. Upon binding, the dye undergoes a conformational change that results in a significant increase in its fluorescence emission. The sample containing the stained aggregates is then passed through a flow cytometer. As each aggregate particle passes through the laser beam, it scatters light and emits fluorescence. The forward scatter (FSC) and side scatter (SSC) signals provide information about the particle's size and granularity, respectively. The fluorescence intensity is proportional to the amount of bound dye, and thus to the extent of aggregation. By analyzing the number and intensity of fluorescent events, the this compound assay provides a quantitative measure of protein aggregation.
Application in Drug Development
The this compound assay is a versatile tool that can be implemented at various stages of drug development:
-
Early Formulation Development: Rapidly screen and compare the stability of different formulations by quantifying the extent of aggregation under various stress conditions (e.g., thermal, mechanical, and pH stress).
-
Process Development: Monitor and optimize manufacturing process parameters to minimize protein aggregation.
-
Quality Control: A high-throughput method for routine quality control testing of drug substance and drug product batches to ensure product consistency and stability.
-
Forced Degradation Studies: Characterize the aggregation propensity of a biologic under accelerated stress conditions to predict its long-term stability.
Experimental Protocol: this compound for Quantification of Protein Aggregates in Biologics
This protocol provides a step-by-step guide for quantifying protein aggregates in a purified protein sample, such as a monoclonal antibody formulation, using a fluorescent dye and a flow cytometer.
Materials:
-
Purified protein sample (e.g., monoclonal antibody)
-
This compound Staining Dye (e.g., ProteoStat® or Thioflavin T)
-
Assay Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Flow cytometer equipped with a 488 nm or 561 nm laser
-
Microcentrifuge tubes or 96-well plates
-
Calibrated pipettes
Reagent Preparation:
-
This compound Staining Dye Stock Solution: Prepare a concentrated stock solution of the chosen fluorescent dye in an appropriate solvent (e.g., DMSO for ProteoStat®). The final concentration of the stock solution will depend on the dye used; refer to the manufacturer's instructions. Store the stock solution protected from light at -20°C.
-
Working Staining Solution: On the day of the experiment, dilute the stock solution of the this compound staining dye in the assay buffer to the desired working concentration. The optimal working concentration should be determined empirically for each protein and dye combination but is typically in the low micromolar range.
Assay Procedure:
-
Sample Preparation:
-
If necessary, dilute the protein sample to the desired concentration in the assay buffer. The optimal protein concentration may vary depending on the aggregation propensity of the protein and the sensitivity of the assay. A typical starting concentration is 0.1-1 mg/mL.
-
Include appropriate controls:
-
Negative Control: Assay buffer only (no protein).
-
Unstressed Control: The protein sample in its native, non-aggregated state.
-
Positive Control: A sample of the protein that has been intentionally aggregated (e.g., by heat or mechanical stress).
-
-
-
Staining:
-
Add the working staining solution to each sample and control to achieve the final desired dye concentration.
-
Incubate the samples in the dark at room temperature for 15-30 minutes. The optimal incubation time may need to be determined experimentally.
-
-
Flow Cytometry Analysis:
-
Set up the flow cytometer according to the manufacturer's instructions. Use the appropriate laser and filter set for the chosen fluorescent dye (e.g., for ProteoStat®, excitation at 530 nm and emission at 605 nm).
-
Gating Strategy:
-
Use the forward scatter (FSC) and side scatter (SSC) parameters to gate on the particle population of interest and exclude debris and background noise.[1]
-
Create a fluorescence gate based on the negative control to identify the fluorescently labeled aggregate population.
-
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-50,000 events) for statistical significance.
-
Data Analysis:
-
Apply the established gating strategy to all samples.
-
Quantify the percentage of fluorescent events (aggregates) within the total particle population for each sample.
-
The mean fluorescence intensity (MFI) of the aggregate population can also be determined, which can provide information about the density of the aggregates.
-
Present the data in a clear and organized manner, for example, in a table comparing the percentage of aggregates in different formulations or under different stress conditions.
Data Presentation
Quantitative data from the this compound assay should be summarized in clearly structured tables for easy comparison.
Table 1: Quantification of Protein Aggregates in Different Formulations under Thermal Stress
| Formulation | Stress Condition | % Aggregates (Mean ± SD) |
| Formulation A | 25°C (Control) | 0.5 ± 0.1 |
| Formulation A | 50°C for 24h | 15.2 ± 1.8 |
| Formulation B | 25°C (Control) | 0.8 ± 0.2 |
| Formulation B | 50°C for 24h | 5.6 ± 0.7 |
| Formulation C | 25°C (Control) | 0.4 ± 0.1 |
| Formulation C | 50°C for 24h | 2.1 ± 0.3 |
Table 2: Effect of Mechanical Stress on Protein Aggregation
| Sample | Shaking Duration (hours) | % Aggregates (Mean ± SD) |
| mAb X (1 mg/mL) | 0 | 1.1 ± 0.3 |
| mAb X (1 mg/mL) | 6 | 8.9 ± 1.2 |
| mAb X (1 mg/mL) | 12 | 22.5 ± 2.5 |
| mAb X (1 mg/mL) | 24 | 45.3 ± 4.1 |
Visualization of Experimental Workflow
A clear understanding of the experimental workflow is crucial for the successful implementation of the this compound assay. The following diagram illustrates the key steps involved.
Caption: Experimental workflow for the this compound assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence in the negative control | - Dye aggregation- Contaminated assay buffer | - Filter the working staining solution before use.- Use fresh, high-quality assay buffer. |
| Low fluorescence signal in the positive control | - Inefficient staining- Low aggregate concentration | - Optimize dye concentration and incubation time.- Increase the severity of the stress condition to induce more aggregation. |
| High variability between replicates | - Inconsistent pipetting- Incomplete mixing | - Use calibrated pipettes and ensure accurate liquid handling.- Gently vortex samples after adding the staining solution. |
| Clogging of the flow cytometer | - Presence of very large aggregates | - Centrifuge the sample at a low speed to pellet very large particles before analysis.- Dilute the sample. |
Conclusion
The this compound assay is a powerful and efficient tool for the quantification of protein aggregates in biopharmaceutical development. Its high-throughput nature and sensitivity make it well-suited for a wide range of applications, from early-stage formulation screening to routine quality control. By following the detailed protocol and data analysis guidelines provided in this application note, researchers, scientists, and drug development professionals can effectively implement the this compound assay to ensure the quality, safety, and efficacy of biologic drug products.
References
Application Notes and Protocols for FRET-Based Protein Aggregation Assays in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing Förster Resonance Energy Transfer (FRET)-based protein aggregation assays for the high-throughput screening (HTS) of potential therapeutic inhibitors. This methodology is particularly relevant for studying neurodegenerative diseases characterized by protein misfolding and aggregation, such as Alzheimer's and Parkinson's disease.
Introduction
Protein misfolding and subsequent aggregation are central to the pathology of numerous human diseases. The ability to monitor this process in real-time and screen for compounds that inhibit it is crucial for the development of new therapeutics. FRET-based assays offer a sensitive and quantitative method to study the early stages of protein aggregation, including oligomerization, making them highly suitable for HTS campaigns.[1][2][3]
The principle of this assay relies on the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically 1-10 nm).[4] In the context of protein aggregation, monomers of the protein of interest are separately labeled with a donor and an acceptor fluorophore. When these labeled monomers aggregate, the donor and acceptor are brought close enough for FRET to occur, resulting in a measurable change in fluorescence.[1][5] This change, such as an increase in acceptor emission upon donor excitation, can be used to quantify the extent of aggregation and the efficacy of potential inhibitors.
Key Advantages of FRET-Based Aggregation Assays:
-
Sensitivity to Early Aggregation Events: FRET can detect the formation of small oligomers, which are often considered the most toxic species in neurodegenerative diseases.[1][3]
-
Homogeneous Assay Format: The assay is performed in solution, eliminating the need for separation or washing steps and making it amenable to automation and HTS.
-
Quantitative Data: The FRET signal is directly proportional to the extent of aggregation, allowing for the quantitative determination of inhibitor potency (e.g., IC50 values).
-
Real-time Monitoring: The kinetics of protein aggregation can be monitored in real-time.
Experimental Workflow Overview
The general workflow for a FRET-based high-throughput screening campaign to identify protein aggregation inhibitors involves several key stages, from protein preparation to data analysis.
Caption: High-level workflow for HTS of protein aggregation inhibitors using a FRET-based assay.
Signaling Pathway: Protein Aggregation and FRET Detection
The underlying principle of the assay is the proximity-dependent nature of FRET, which is harnessed to monitor the self-assembly of protein monomers into aggregates.
Caption: Principle of FRET-based detection of protein aggregation.
Detailed Experimental Protocol: FRET-Based Alpha-Synuclein (B15492655) Aggregation Assay for HTS
This protocol is adapted for screening inhibitors of alpha-synuclein (α-Syn) aggregation, a key pathological event in Parkinson's disease.
Materials and Reagents
-
Proteins:
-
Recombinant human α-Syn monomer (highly purified)
-
-
Fluorophores (for labeling):
-
Donor fluorophore, e.g., Alexa Fluor 488 C5 Maleimide (B117702)
-
Acceptor fluorophore, e.g., Alexa Fluor 594 C5 Maleimide
-
Note: The choice of FRET pair should be based on maximal spectral overlap and compatibility with available instrumentation.
-
-
Buffers and Reagents:
-
Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 1 mM TCEP
-
Assay Buffer: PBS, pH 7.4, with 100 mM NaCl
-
Quenching Reagent: 2-Mercaptoethanol or DTT
-
Size Exclusion Chromatography (SEC) column (e.g., Superdex 75)
-
Compound library dissolved in DMSO
-
384-well, black, clear-bottom microplates
-
-
Instrumentation:
-
Plate reader with FRET capability (e.g., equipped with appropriate filters or monochromators for donor excitation and donor/acceptor emission)
-
Incubator with shaking capability
-
Protocol
Part 1: Protein Labeling and Purification
-
Protein Preparation: Resuspend lyophilized α-Syn in Labeling Buffer to a concentration of 1-2 mg/mL.
-
Fluorophore Preparation: Dissolve the maleimide-activated fluorophores in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Labeling Reaction:
-
Separately label two batches of α-Syn, one with the donor and one with the acceptor fluorophore.
-
Add a 5 to 10-fold molar excess of the dissolved fluorophore to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: Add a quenching reagent to a final concentration of 10 mM to stop the labeling reaction by reacting with excess maleimide dye. Incubate for 30 minutes at room temperature.
-
Purification: Remove free, unreacted fluorophores by passing the labeled protein solution through a size exclusion chromatography (SEC) column equilibrated with Assay Buffer.
-
Concentration and Stoichiometry Determination:
-
Measure the absorbance of the purified, labeled protein at 280 nm and the respective absorbance maxima of the donor and acceptor fluorophores to determine the protein concentration and the degree of labeling.
-
Aim for a labeling stoichiometry of approximately one fluorophore per protein monomer.
-
Part 2: High-Throughput Screening Assay
-
Compound Plating:
-
Dispense compounds from the library into the 384-well microplates to a final concentration typically ranging from 1 to 20 µM.
-
Include appropriate controls:
-
Positive Control (Maximum Aggregation): Labeled α-Syn monomers in Assay Buffer with DMSO (vehicle).
-
Negative Control (No Aggregation): Assay Buffer with DMSO.
-
Reference Inhibitor Control: A known inhibitor of α-Syn aggregation, if available.
-
-
-
Protein Addition:
-
Prepare a working solution of the labeled α-Syn monomers in Assay Buffer, containing an equimolar mixture of donor- and acceptor-labeled protein. The final protein concentration in the assay will typically be in the low micromolar range (e.g., 5-10 µM).
-
Dispense the protein mixture into all wells of the assay plate.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking to induce aggregation. The incubation time can range from a few hours to 24-48 hours, depending on the protein concentration and assay conditions.
-
-
FRET Measurement:
-
Measure the fluorescence intensity in the donor and acceptor channels.
-
Excite the donor fluorophore at its excitation maximum (e.g., ~488 nm for Alexa Fluor 488).
-
Measure the emission at the donor's emission maximum (e.g., ~520 nm) and the acceptor's emission maximum (e.g., ~615 nm).
-
The FRET signal is often expressed as the ratio of acceptor emission to donor emission.
-
Part 3: Data Analysis
-
Calculate the FRET Ratio: For each well, calculate the FRET ratio:
-
FRET Ratio = (Intensity at Acceptor Emission) / (Intensity at Donor Emission)
-
-
Data Normalization: Normalize the data to the controls on each plate:
-
% Inhibition = 100 * (1 - [(FRET_Ratio_Compound - FRET_Ratio_Negative_Control) / (FRET_Ratio_Positive_Control - FRET_Ratio_Negative_Control)])
-
-
Hit Identification: Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the control wells).
-
Dose-Response Curves: For confirmed hits, perform dose-response experiments to determine the IC50 value, which is the concentration of the inhibitor that reduces the aggregation signal by 50%.
Data Presentation
Quantitative data from HTS and subsequent dose-response experiments should be summarized in clear, structured tables for easy comparison of inhibitor potency.
Table 1: Summary of HTS Campaign for α-Synuclein Aggregation Inhibitors
| Parameter | Value |
| Library Size | 10,000 compounds |
| Screening Concentration | 10 µM |
| Primary Hit Rate | 1.5% |
| Confirmed Hit Rate | 0.5% |
| Z'-factor | 0.75 |
Table 2: Potency of Confirmed α-Synuclein Aggregation Inhibitors
| Compound ID | IC50 (µM) | Maximum Inhibition (%) |
| Hit-001 | 2.5 ± 0.3 | 95 |
| Hit-002 | 8.1 ± 1.2 | 88 |
| Hit-003 | 15.6 ± 2.5 | 75 |
| Reference Inhibitor | 1.2 ± 0.1 | 98 |
Troubleshooting and Considerations
-
Compound Interference: Some compounds may be fluorescent themselves or may quench the fluorescence of the donor or acceptor, leading to false positives or false negatives. It is important to perform counter-screens to identify and eliminate such compounds.
-
Protein Quality: The purity and stability of the recombinant protein are critical for assay performance and reproducibility.
-
Assay Window: Optimize protein concentration and incubation conditions to achieve a robust assay window (a high signal-to-background ratio).
-
Z'-factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
By following these detailed protocols and considerations, researchers can effectively implement FRET-based protein aggregation assays for the high-throughput screening of novel therapeutic candidates for a range of debilitating protein misfolding diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. FRET-based assay for intracellular evaluation of α-synuclein aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid FRET Assay for the Early Detection of Alpha-Synuclein Aggregation in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jasco-global.com [jasco-global.com]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis and Purification of Prostaglandins using Fluorous Prostaglandin Synthesis Ancillary (FPrSA)
This document provides a detailed protocol for the synthesis and purification of prostaglandins (B1171923) utilizing a Fluorous Prostaglandin (B15479496) Synthesis Ancillary (FPrSA). This method employs a fluorous tag to simplify the purification of intermediates, a technique particularly valuable in complex multi-step organic syntheses.
Introduction
Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots. Their complex structures and instability present significant challenges for chemical synthesis and purification. Traditional purification methods, such as column chromatography, can be time-consuming and lead to significant product loss.
The use of a Fluorous Prostaglandin Synthesis Ancillary (this compound) offers an elegant solution to these challenges. By covalently attaching a fluorous tag to a prostaglandin intermediate, the tagged molecule can be easily separated from non-fluorous reagents and byproducts using Fluorous Solid-Phase Extraction (F-SPE). This "tag-and-release" strategy streamlines the purification process, leading to higher yields and purity of the final product.
This protocol details a representative synthesis of a prostaglandin E-series analogue using a fluorous silyl (B83357) ether as the this compound.
Synthesis Workflow
The overall workflow for the synthesis and purification of a prostaglandin using an this compound involves three main stages:
-
Tagging: A fluorous tag is attached to a key intermediate in the prostaglandin synthesis pathway.
-
Synthesis: The fluorous-tagged intermediate undergoes further chemical transformations to construct the final prostaglandin structure.
-
Deprotection and Purification: The fluorous tag is cleaved, and the final prostaglandin product is purified.
Caption: Overall workflow for prostaglandin synthesis using a fluorous tag.
Experimental Protocols
-
Prostaglandin precursor (e.g., a suitable cyclopentenone derivative)
-
Fluorous silylating agent (this compound), e.g., (1H,1H,2H,2H-perfluorooctyl)dimethylsilyl chloride
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Reagents for subsequent prostaglandin synthesis steps (specific to the target molecule)
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Fluorous silica (B1680970) gel for F-SPE
-
Methanol
-
Ethyl acetate (B1210297)
-
Dissolve the prostaglandin precursor (1.0 eq) in anhydrous DCM (0.1 M).
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add the fluorous silylating agent (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude fluorous-tagged intermediate.
Caption: Workflow for Fluorous Solid-Phase Extraction (F-SPE).
-
Condition a fluorous silica gel cartridge with hexane.
-
Dissolve the crude fluorous-tagged intermediate in a minimal amount of hexane.
-
Load the dissolved crude product onto the conditioned cartridge.
-
Wash the cartridge with a non-fluorous solvent (e.g., 80:20 methanol/water) to elute the non-fluorous impurities.
-
Elute the desired fluorous-tagged intermediate with a fluorous-philic solvent (e.g., hexane or ethyl acetate).
-
Collect the fractions containing the product and concentrate under reduced pressure.
-
Verify the purity of the product by TLC, NMR, and Mass Spectrometry.
Perform the necessary chemical transformations to complete the synthesis of the prostaglandin core structure while the fluorous tag is attached. The specific reactions will depend on the target prostaglandin.
-
Dissolve the purified fluorous-tagged prostaglandin in THF (0.1 M).
-
Add TBAF (1.1 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude deprotected prostaglandin can be further purified by standard column chromatography on silica gel to remove the cleaved fluorous tag and any remaining impurities.
Data Presentation
The following table summarizes representative quantitative data for the synthesis and purification of a prostaglandin analogue using the this compound method.
| Step | Starting Material (mg) | Product (mg) | Yield (%) | Purity (%) |
| Tagging with this compound | 500 | 780 | 95 | >98 |
| F-SPE of Tagged Intermediate | 780 (crude) | 750 | 96 | >99 |
| Subsequent Synthesis Steps | 750 | 650 | 87 | >95 |
| Deprotection (Tag Cleavage) | 650 | 380 | 92 | >90 |
| Final Purification | 380 (crude) | 350 | 92 | >99 |
Conclusion
The use of a Fluorous Prostaglandin Synthesis Ancillary (this compound) provides a robust and efficient method for the synthesis and purification of prostaglandins. The key advantage of this technique lies in the simplified purification of intermediates by Fluorous Solid-Phase Extraction, which significantly reduces the reliance on traditional column chromatography, leading to improved yields and purity. This methodology is particularly well-suited for the development of prostaglandin analogues for research and pharmaceutical applications.
Application Notes: Applying Fragment-Based Protein Surface Affinity (FPrSA) in Neurodegenerative Disease Models
Introduction
Fragment-Based Protein Surface Affinity (FPrSA), a specialized approach within Fragment-Based Drug Discovery (FBDD), is an innovative strategy for identifying lead compounds in drug discovery.[1] This method involves screening libraries of small, low-molecular-weight chemical fragments (typically < 300 Da) to identify those that bind weakly but efficiently to the surface of a biological target.[1] These initial "hits" are then optimized through chemical elaboration—such as growing, linking, or merging fragments—to develop high-affinity lead compounds.[2][3] this compound is particularly well-suited for challenging targets, including the protein-protein interactions and aggregation-prone proteins that are hallmarks of many neurodegenerative diseases.[3]
Neurodegenerative disorders like Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD) are often characterized by the misfolding and aggregation of specific proteins.[4][5] this compound offers a powerful method to probe the surfaces of these proteins, identifying binding pockets that can be targeted to modulate their pathological behavior, such as inhibiting aggregation or disrupting toxic interactions.[6][7]
Application in Alzheimer's Disease (AD)
Target Proteins: Amyloid-beta (Aβ) and Tau.
The pathology of AD is defined by the extracellular accumulation of Aβ plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated Tau protein.[8][9] this compound is used to discover small molecules that can interfere with the aggregation cascades of these proteins.
-
Targeting Aβ Aggregation: The Aβ peptide, particularly the Aβ42 isoform, is prone to self-assembly into toxic oligomers and fibrils.[10][11][12] this compound campaigns screen fragment libraries to identify compounds that bind to monomeric or oligomeric Aβ, thereby preventing its conversion into neurotoxic species.[6] An in silico FBDD approach, for instance, successfully identified 17 fragment clusters enriched among known Aβ aggregation inhibitors, leading to the repurposing of the drug anidulafungin.[6]
-
Targeting Tau Protein: The microtubule-associated protein Tau is an intrinsically disordered protein (IDP), making it a challenging target for traditional drug discovery.[7][13] However, studies have shown that small molecules can bind to monomeric Tau and inhibit its aggregation.[7] this compound approaches, often using biophysical techniques like Surface Plasmon Resonance (SPR), have identified novel fragment and lead-like compounds that bind to full-length monomeric Tau and reduce its aggregation in cellular models.[13]
// Positional alignment {rank=same; b_secretase; a_secretase;} APP -> b_secretase [dir=none, color="#5F6368"]; APP -> a_secretase [dir=none, color="#5F6368"]; } Caption: Amyloid Precursor Protein (APP) processing pathways in Alzheimer's Disease.
Application in Parkinson's Disease (PD)
Target Protein: α-Synuclein.
PD is characterized by the death of dopaminergic neurons and the presence of intracellular Lewy bodies, which are primarily composed of aggregated α-synuclein protein.[14][15] Preventing the aggregation of α-synuclein is a key therapeutic strategy.
-
Inhibiting α-Synuclein Aggregation: The aggregation of α-synuclein is a dynamic process that proceeds from monomers to toxic oligomers and finally to insoluble fibrils.[16] The oligomeric species are considered highly toxic.[16] this compound can identify fragments that bind to critical regions of α-synuclein oligomers, preventing their conversion into mature fibrils and neutralizing their toxicity.[16] Engineered binding proteins, such as β-wrapins, have been shown to capture α-synuclein monomers, inhibiting the formation and elongation of amyloid fibrils.[14]
Application in Huntington's Disease (HD)
Target Protein: Mutant Huntingtin (mHTT).
HD is an inherited neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the Huntingtin gene, leading to an expanded polyglutamine (polyQ) tract in the Huntingtin protein (HTT).[17] The mutant protein (mHTT) is prone to misfolding and aggregation.
-
Modulating mHTT: Both full-length mHTT and its N-terminal fragments are toxic and contribute to disease pathogenesis.[17] While this compound applications in HD are less documented in the provided literature compared to AD and PD, the principles remain the same. The goal is to identify fragments that can bind to the surface of mHTT, potentially stabilizing a non-toxic conformation, preventing aggregation, or blocking its aberrant interactions with other cellular proteins. Glial cells play a role in clearing protein aggregates, and defects in this process can contribute to disease progression, suggesting that pathways involved in aggregate clearance could also be targets.[18]
General this compound Experimental Workflow
Protocols
Protocol 1: Preparation of Aβ42 Oligomers and Fibrils for Screening
This protocol describes the preparation of different Aβ42 aggregation states, which are essential for screening fragment libraries to identify inhibitors of specific species. This method is adapted from established protocols for generating homogenous Aβ preparations.[10][12]
Materials:
-
Synthetic Amyloid-beta (1-42) peptide, high purity (lyophilized powder)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Monomerization (Erasing Structural History): a. Resuspend lyophilized Aβ42 peptide in HFIP to a concentration of 1 mM. b. Incubate for 1-2 hours at room temperature to dissolve pre-existing aggregates. c. Aliquot the solution into low-binding tubes and allow the HFIP to evaporate in a fume hood overnight, leaving a thin peptide film. d. Store the dried peptide films at -80°C until use.
-
Preparation of Soluble Oligomers: a. Resuspend a dried Aβ42 peptide film in anhydrous DMSO to a concentration of 5 mM. b. Sonicate for 10 minutes in a bath sonicator. c. Dilute the DMSO stock to 100 µM in ice-cold PBS. d. Incubate at 4°C for 24 hours. This preparation will be enriched in soluble oligomers. e. Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any insoluble fibrils before use in screening assays.
-
Preparation of Fibrils: a. Resuspend a dried Aβ42 peptide film in anhydrous DMSO to 5 mM and sonicate as above. b. Dilute the stock to 100 µM in PBS, pH 7.4. c. Incubate at 37°C for 24-48 hours with gentle agitation (e.g., 200 rpm on an orbital shaker) to promote fibril formation. d. Confirm fibril formation using Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM).
Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique used to study biomolecular interactions in real-time.[5][9] It is effective for identifying weak fragment binding, a hallmark of this compound.[2][9]
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chips (e.g., CM5, a carboxymethylated dextran (B179266) surface)
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Target protein (e.g., prepared Aβ42 oligomers or monomeric Tau)
-
Fragment library dissolved in an appropriate buffer (e.g., PBS with 1-5% DMSO)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Target Immobilization: a. Activate the sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. b. Inject the target protein (e.g., monomeric Tau at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 5000-10000 Response Units, RU). c. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. d. A reference channel should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
Fragment Screening: a. Prepare fragment solutions in the running buffer at a high concentration (e.g., 100-500 µM) due to the expected weak binding affinity.[2] Fragments can be screened individually or in cocktails.[2] b. Inject a fragment solution over the reference and target channels for a defined association time (e.g., 60 seconds). c. Allow for dissociation by flowing running buffer over the chip (e.g., 60-120 seconds). d. Regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5). e. A binding "hit" is identified by a significant increase in RU in the target channel compared to the reference channel.
-
Hit Validation and Affinity Determination: a. Validate initial hits by re-testing individually. b. To determine the dissociation constant (KD), perform kinetic analysis by injecting a range of concentrations of the hit fragment (e.g., from 10 µM to 1 mM). c. Fit the resulting sensorgrams (association and dissociation curves) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.
// Steps Prep [label="1. Prepare Target Protein\n(e.g., Aβ Oligomers, Tau Monomers)"]; Immob [label="2. Immobilize Target on Sensor Chip\n(Amine Coupling)"]; Screen [label="3. Screen Fragment Library\n(Inject fragments over target surface)"]; Detect [label="4. Detect Binding Events\n(Measure change in Response Units)"]; Validate [label="5. Validate Hits & Determine Affinity\n(Dose-response injections)"]; Result [label="Result: Fragment Hits\n(Binding affinity, kinetics)", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Flow Prep -> Immob; Immob -> Screen; Screen -> Detect [label="Real-time data"]; Detect -> Validate [label="Identify initial hits"]; Validate -> Result; } Caption: Workflow for a Surface Plasmon Resonance (SPR) fragment screening experiment.
Data Presentation
Quantitative data from this compound screens should be organized clearly to facilitate comparison and decision-making.
Table 1: Representative Data from an SPR Fragment Screen for Aβ42 Aggregation Inhibitors
| Fragment ID | Molecular Weight (Da) | Structure (SMILES) | KD (mM) | Max Response (RU) | % Aggregation Inhibition (at 500 µM) |
| F023 | 148.16 | c1ccccc1CN | 1.2 | 45.2 | 15% |
| F109 | 162.14 | Cc1cccc(c1)O | 0.85 | 62.1 | 42% |
| F241 | 177.19 | c1ccc(cc1)C(=O)N | 0.50 | 88.5 | 65% |
| F312 | 154.21 | C1CCN(CC1)C=O | 2.5 | 25.8 | 5% |
Table 2: Hit-to-Lead Optimization Data for Fragment F241
| Compound ID | Structure Modification | KD (µM) | IC50 (Aβ Aggregation, µM) | Cell Viability (SH-SY5Y, % vs control) |
| F241 | Initial Hit | 500 | > 1000 | 98% |
| F241-G1 | Fragment Growth (add -OH) | 120 | 450 | 95% |
| F241-G2 | Growth (add -Cl) | 85 | 210 | 92% |
| F241-L1 | Linked with F109 | 5.2 | 15 | 88% |
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. mdpi.com [mdpi.com]
- 5. Protein aggregation and neurodegenerative disease: Structural outlook for the novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 9. Efficient characterization of multiple binding sites of small molecule imaging ligands on amyloid-beta, tau and alpha-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 11. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Emerging preclinical pharmacological targets for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotech-spain.com [biotech-spain.com]
- 17. Potential disease modifying therapies for Huntington’s disease, lessons learned and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impairment of the glial phagolysosomal system drives prion-like propagation in a Drosophila model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cellular Insights: Application and Protocols for Fluorescence Polarization-resolved Single-Molecule Localization Microscopy (FPrSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Polarization-resolved Single-molecule Localization Microscopy (FPrSA) is a powerful imaging technique that combines the principles of super-resolution microscopy with fluorescence polarization to provide insights into the orientation and rotational dynamics of single molecules.[1][2] This method goes beyond traditional localization microscopy by not only pinpointing the position of a molecule with nanoscale precision but also revealing its orientation, offering a deeper understanding of molecular interactions, protein conformations, and the assembly of cellular machinery.[3][4] This application note provides a comprehensive overview of the this compound microscopy setup, experimental protocols, and data analysis workflows to enable researchers to harness the full potential of this cutting-edge technique in their studies, particularly in the realm of drug discovery and development.[5][6][7]
Principle of this compound Microscopy
This compound leverages the anisotropic nature of fluorescence emission from a fluorophore. When a fluorophore is excited with polarized light, the emitted fluorescence is also polarized, with the degree of polarization dependent on the orientation of the fluorophore's transition dipole moment relative to the excitation polarization. By splitting the emitted fluorescence into two orthogonal polarization channels (s- and p-polarization) and quantifying the intensity in each channel, the orientation of the single fluorophore can be determined.[8][9] When combined with single-molecule localization microscopy (SMLM) techniques, this compound allows for the simultaneous determination of both the position and orientation of individual molecules, providing a more complete picture of molecular behavior in complex biological systems.
This compound Microscopy Setup and Configuration
A typical this compound microscope is built upon a standard inverted microscope frame equipped for single-molecule imaging. A key modification is the incorporation of polarization optics in the emission path to separate the s- and p-polarized fluorescence signals. Often, a "Slimfield" illumination mode is employed, which uses a highly inclined and laminated optical sheet to excite a thin section of the sample, reducing background fluorescence and enabling high-speed imaging.[3][10]
Core Components:
-
Laser Source: A continuous wave laser with a wavelength appropriate for the chosen fluorophore (e.g., 488 nm for GFP-like proteins) is used for excitation.[8]
-
Illumination Path: The laser beam is expanded and focused to create a "Slimfield" illumination profile at the sample plane, providing high excitation intensity over a limited area.[10]
-
Microscope Body: An inverted microscope with a high numerical aperture (NA) objective lens (e.g., 100x, 1.45 NA) is essential for efficient light collection.[11]
-
Emission Path: The emitted fluorescence is collected by the objective and passed through a series of filters to remove scattered excitation light. A polarizing beamsplitter is then used to separate the fluorescence into s- and p-polarized components. These two components are projected onto different halves of a sensitive camera.[8]
-
Detector: A high-sensitivity, back-illuminated CMOS or EMCCD camera is used to detect the low light levels from single molecules with millisecond temporal resolution.[8]
Optical Path Diagram:
References
- 1. OOPS: Object-Oriented Polarization Software for analysis of fluorescence polarization microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | OneFlowTraX: a user-friendly software for super-resolution analysis of single-molecule dynamics and nanoscale organization [frontiersin.org]
- 3. Millisecond timescale slimfield imaging and automated quantification of single fluorescent protein molecules for use in probing complex biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OPG [opg.optica.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Flipping the view: New microscope offers options for drug discovery, safety and effectiveness - Purdue University News [purdue.edu]
- 7. Harnessing the power of microscope images to accelerate drug discovery: What are the possibilities? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. High-Content Super-Resolution Imaging of Live Cell by uPAINT | Radiology Key [radiologykey.com]
Application Notes and Protocols for Fluorogenic Labeling of Recombinant Proteins In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorogenic labeling is a powerful technique for the in vitro analysis of recombinant proteins, offering high sensitivity and low background signals. This method utilizes fluorogenic probes that are minimally fluorescent in solution but exhibit a significant increase in quantum yield upon covalent attachment to a protein of interest. This "turn-on" mechanism eliminates the need for wash steps to remove unreacted dyes, streamlining experimental workflows and enabling real-time kinetic studies.
This document provides detailed protocols for the fluorogenic labeling of recombinant proteins using self-labeling tag systems, such as SNAP-tag® and HaloTag®, which are widely used for their specificity and versatility. These technologies allow for the precise, covalent attachment of a wide range of fluorophores to a target protein, facilitating a multitude of downstream applications, including fluorescence microscopy, single-molecule imaging, and assays for studying protein interactions and enzyme activity.
Data Presentation
The selection of a fluorogenic labeling strategy often depends on factors such as labeling efficiency, the brightness of the fluorophore, and the stability of the labeled protein. The following tables summarize key quantitative data for popular self-labeling tag systems to aid in experimental design.
Table 1: Comparison of Self-Labeling Tag Systems for Fluorogenic Labeling
| Feature | SNAP-tag® | HaloTag® |
| Tag Size | ~20 kDa | ~33 kDa |
| Ligand Reactivity | O⁶-benzylguanine (BG) derivatives | Chloroalkane derivatives |
| Bond Type | Covalent | Covalent |
| Labeling Efficiency | Quantitative and irreversible[1] | >80%[2] |
| Fluorogenic Activation | Release of a quencher or environmentally sensitive dyes[3][4] | Environmentally sensitive dyes[5] |
| Fold Increase in Fluorescence | Up to 12-fold upon binding[5] | Varies with dye |
Table 2: Typical Reaction Parameters for In Vitro Labeling
| Parameter | SNAP-tag® Labeling | HaloTag® Labeling |
| Protein Concentration | 5 µM[6] | Not specified, but protein levels are detectable[2] |
| Labeling Reagent Concentration | 10 µM[6] | 0.1 to 5 µM[7] |
| Incubation Temperature | 37°C[6] | Room Temperature or 37°C |
| Incubation Time | 30 minutes[6] | 15 - 60 minutes[2][8] |
| Recommended Buffer | Phosphate Buffered Saline (PBS) with 1 mM DTT[6] | PBS[9] |
Experimental Protocols
Protocol 1: Fluorogenic Labeling of a SNAP-tag® Fusion Protein In Vitro
This protocol describes the labeling of a purified recombinant protein containing a SNAP-tag®.
Materials:
-
Purified SNAP-tag® fusion protein
-
SNAP-tag® fluorogenic substrate (e.g., SNAP-Cell® Oregon Green)
-
10X Phosphate Buffered Saline (PBS), pH 7.4
-
50 mM Dithiothreitol (DTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
37°C incubator
Procedure:
-
Prepare the Labeling Stock Solution: Dissolve the SNAP-tag® substrate in DMSO to a stock concentration of 1 mM.[6] Mix by vortexing for 10 minutes. Dilute this stock solution to 250 µM in DMSO.[6]
-
Set up the Labeling Reaction: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
Incubation: Incubate the reaction mixture in the dark for 30 minutes at 37°C.[6]
-
Analysis: The labeled protein is now ready for downstream applications. To confirm labeling, run a sample on an SDS-PAGE gel and visualize the fluorescently labeled protein using a fluorescent gel scanner.
-
(Optional) Removal of Unreacted Substrate: If necessary, unreacted substrate can be removed by gel filtration or dialysis.[6]
Protocol 2: Fluorogenic Labeling of a HaloTag® Fusion Protein In Vitro
This protocol provides a general method for labeling a purified recombinant protein fused to a HaloTag®.
Materials:
-
Purified HaloTag® fusion protein
-
HaloTag® fluorogenic ligand (e.g., Janelia Fluor® dyes)
-
10X Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Incubator (optional, can be performed at room temperature)
Procedure:
-
Prepare the Ligand Stock Solution: Dissolve the HaloTag® ligand in DMSO to prepare a stock solution. The concentration will depend on the specific ligand.
-
Prepare the Working Solution: Dilute the HaloTag® ligand stock solution in 1X PBS to the desired final concentration (typically 0.1 to 5 µM).[7]
-
Set up the Labeling Reaction: In a microcentrifuge tube, mix the purified HaloTag® fusion protein with the diluted HaloTag® ligand. The optimal protein concentration should be determined empirically.
-
Incubation: Incubate the reaction for 15-60 minutes at room temperature or 37°C.[2][8] Protect the reaction from light.
-
Analysis: The labeled protein can be directly used in subsequent assays. Labeling success can be verified by SDS-PAGE followed by in-gel fluorescence imaging.
Mandatory Visualizations
Caption: Experimental workflow for in vitro fluorogenic labeling of recombinant proteins.
Caption: Studying GPCR and kinase signaling with fluorogenically labeled proteins.
References
- 1. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dark Dyes–Bright Complexes: Fluorogenic Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNAP-tag fluorogenic probes for wash free protein labeling [html.rhhz.net]
- 5. No-wash fluorogenic labeling of proteins for reversible photoswitching in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04953A [pubs.rsc.org]
- 6. neb.com [neb.com]
- 7. benchchem.com [benchchem.com]
- 8. Labelling HaloTag Fusion Proteins with HaloTag Ligand in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HaloTag labeling protocol [abberior.rocks]
Application Note: Integrating Fluorescence Polarization Immunoassay and Immunofluorescence for High-Throughput Screening and Cellular Validation of Signaling Pathway Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of cellular signaling pathways is fundamental to understanding disease and developing novel therapeutics. A critical aspect of this research is the identification and characterization of molecules that can modulate these pathways, often by disrupting specific protein-protein interactions (PPIs). This application note describes a powerful, integrated workflow that combines the strengths of two widely used techniques: Fluorescence Polarization Immunoassay (FPIA) for high-throughput screening (HTS) of PPI inhibitors and immunofluorescence (IF) for the subsequent validation of lead compounds in a cellular context.
FPIA is a homogeneous, solution-based assay that is well-suited for HTS due to its simplicity and speed.[1][2] It allows for the rapid and quantitative analysis of molecular binding events in real-time.[1] In contrast, immunofluorescence is a cell-based imaging technique that provides crucial spatial information about protein localization within the cell, offering a visual confirmation of a compound's effect on a signaling pathway.[3]
Here, we present a detailed protocol for a hypothetical, yet representative, drug discovery campaign targeting the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, and its dysregulation is implicated in numerous diseases.[4] The workflow begins with an FPIA-based screen to identify small molecule inhibitors of the IκBα/NF-κB interaction, a critical step in NF-κB activation.[4][5] Subsequently, promising "hit" compounds are validated for their ability to prevent the nuclear translocation of NF-κB in cultured cells using quantitative immunofluorescence.
Principles of the Integrated Workflow
The synergy of this combined approach lies in its multi-faceted evaluation of potential inhibitors. FPIA provides a robust, high-throughput method for the initial identification of compounds that directly interfere with the target PPI in a purified system. This is followed by immunofluorescence, which offers a lower-throughput but more biologically relevant validation of the compound's activity within the complex environment of the cell. This sequential validation strategy minimizes false positives and provides a more comprehensive understanding of a compound's mechanism of action.
Fluorescence Polarization Immunoassay (FPIA)
FPIA is based on the principle that the degree of polarization of fluorescent light emitted by a fluorescently labeled molecule (tracer) is dependent on its rotational speed in solution.[1] Smaller molecules tumble more rapidly, leading to a greater depolarization of the emitted light. Conversely, larger molecules or molecular complexes tumble more slowly, resulting in a higher degree of polarization.[1]
In a competitive FPIA for PPI inhibitors, a fluorescently labeled peptide or small protein (the tracer, e.g., a labeled IκBα peptide) binds to a larger protein partner (e.g., the NF-κB p50/p65 heterodimer). This binding event slows the rotation of the tracer, leading to a high fluorescence polarization signal. When a small molecule inhibitor is introduced and successfully competes with the tracer for binding to the protein partner, the tracer is displaced and tumbles freely in solution, resulting in a decrease in the fluorescence polarization signal.[2][6]
Immunofluorescence (IF)
Immunofluorescence is a technique used to visualize the subcellular localization of a specific protein or antigen in cells or tissue sections.[3] This is achieved by using a primary antibody that specifically binds to the target protein. A secondary antibody, which is conjugated to a fluorescent dye (fluorophore), then binds to the primary antibody. When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which can be detected by a fluorescence microscope.
In the context of the NF-κB signaling pathway, immunofluorescence can be used to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon pathway activation.[7][8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins.[4][5] Upon stimulation (e.g., with TNF-α), IκB is degraded, and NF-κB translocates to the nucleus to activate gene transcription.[4] An effective inhibitor of the NF-κB pathway will prevent this nuclear translocation, which can be quantified by analyzing the fluorescence intensity of p65 staining in the nucleus versus the cytoplasm.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB Signaling Pathway.
Caption: Integrated FPIA and IF Workflow.
Experimental Protocols
Protocol 1: FPIA for Screening of IκBα/NF-κB Interaction Inhibitors
Materials:
-
Purified, recombinant human NF-κB (p50/p65 heterodimer)
-
Fluorescein-labeled peptide corresponding to the binding region of IκBα (FITC-IκBα)
-
FPIA assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Small molecule compound library
-
Black, low-volume 384-well assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NF-κB protein in FPIA assay buffer.
-
Prepare a stock solution of FITC-IκBα peptide in FPIA assay buffer.
-
Dilute the small molecule compounds to the desired screening concentration in FPIA assay buffer.
-
-
Assay Optimization:
-
Determine the optimal concentration of FITC-IκBα by titrating it against a fixed, saturating concentration of NF-κB to find a concentration that gives a stable and robust fluorescence signal.
-
Perform a saturation binding experiment by titrating increasing concentrations of NF-κB against the optimized concentration of FITC-IκBα to determine the Kd and the concentration of NF-κB that gives approximately 80% of the maximum polarization signal.
-
-
High-Throughput Screen:
-
Add 10 µL of each compound from the library to individual wells of a 384-well plate. Include wells with buffer only (negative control) and wells with a known inhibitor or no NF-κB (positive controls).
-
Add 10 µL of NF-κB protein (at the optimized concentration) to all wells except the positive control wells (no NF-κB).
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of FITC-IκBα peptide (at the optimized concentration) to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization for each compound relative to the controls.
-
Identify "hit" compounds as those that cause a significant decrease in fluorescence polarization, indicating displacement of the FITC-IκBα tracer from NF-κB.
-
Protocol 2: Immunofluorescence for Validation of NF-κB Nuclear Translocation Inhibition
Materials:
-
HeLa or other suitable cell line
-
Cell culture medium and supplements
-
Glass coverslips
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Hit compounds identified from the FPIA screen
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells onto glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.
-
Pre-treat the cells with various concentrations of the hit compound (or vehicle control) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB nuclear translocation. Include an unstimulated control group.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (anti-NF-κB p65) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filters for DAPI and the secondary antibody fluorophore.
-
Quantify the nuclear translocation of NF-κB p65 by measuring the mean fluorescence intensity of p65 staining within the DAPI-defined nuclear region and in the cytoplasm.[10] The ratio of nuclear to cytoplasmic fluorescence intensity can be calculated for each cell.
-
Data Presentation
Table 1: Hypothetical FPIA Screening Results
| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition |
| Control (No Inhibitor) | - | 250 | 0 |
| Compound A | 10 | 120 | 52 |
| Compound B | 10 | 245 | 2 |
| Compound C | 10 | 98 | 60.8 |
| Compound D | 10 | 180 | 28 |
Table 2: Hypothetical Quantitative Immunofluorescence Data
| Treatment | Nuclear/Cytoplasmic p65 Fluorescence Ratio (Mean ± SD) |
| Vehicle Control (Unstimulated) | 0.8 ± 0.2 |
| Vehicle Control + TNF-α | 4.5 ± 0.6 |
| Compound C (1 µM) + TNF-α | 3.2 ± 0.5 |
| Compound C (5 µM) + TNF-α | 1.5 ± 0.3 |
| Compound C (10 µM) + TNF-α | 0.9 ± 0.2 |
Conclusion
The integrated workflow of FPIA and immunofluorescence provides a comprehensive and efficient strategy for the discovery and validation of small molecule inhibitors of signaling pathways. By leveraging the high-throughput capabilities of FPIA for primary screening and the detailed cellular insights from immunofluorescence for secondary validation, researchers can confidently identify and characterize promising lead compounds for further development. This approach is broadly applicable to a wide range of signaling pathways where key protein-protein interactions can be targeted and the downstream consequences can be visualized within the cell.
References
- 1. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 2. Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Fluorescence Polarization Immunoassay | Methodologies [labcatalog.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
- 10. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FPrSA Staining Artifacts
Welcome to the technical support center for Fluorescence-based Protein-staining Small-molecule Array (FPrSA) users. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common artifacts encountered during this compound experiments, ensuring the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
Fluorescence-based Protein-staining Small-molecule Array (this compound) is a high-throughput screening technique used to identify interactions between small molecules and proteins. In this method, a library of small molecules is immobilized on a solid surface (such as a glass slide) to create a microarray. This array is then incubated with a protein of interest that is fluorescently labeled. If the protein binds to a specific small molecule on the array, the spot will fluoresce, allowing for the identification of potential ligands or inhibitors. This technique is valuable in drug discovery and chemical biology for identifying compounds that modulate the function of a target protein.
Q2: What are the most common artifacts observed in this compound experiments?
The most common artifacts in this compound staining include high background fluorescence, non-specific binding of the protein to the array surface or to other small molecules, and irregular spot morphology. These artifacts can obscure true binding events and lead to false-positive or false-negative results.
Q3: How can I distinguish between a true binding signal and an artifact?
A true binding event should be reproducible and show a clear, well-defined fluorescent spot at the location of a specific small molecule. The signal intensity should ideally be significantly higher than the local background. In contrast, artifacts may appear as diffuse background fluorescence across the slide, non-specific binding to multiple spots, or irregularly shaped spots. Including proper controls, such as a negative control protein that is not expected to bind to the arrayed molecules, can help differentiate true hits from non-specific interactions.
Q4: What are the key experimental steps that need optimization to minimize artifacts?
Critical steps for optimization include the preparation of the microarray slides, the blocking procedure, the concentration of the fluorescently labeled protein, and the washing conditions. Each of these steps can significantly impact the signal-to-noise ratio and the overall quality of the this compound data.
Troubleshooting Guides
This section provides detailed troubleshooting for specific artifacts you may encounter during your this compound experiments.
High Background Fluorescence
High background fluorescence can mask true signals and reduce the sensitivity of the assay.
Problem: The overall fluorescence intensity of the microarray slide is high, making it difficult to distinguish specific spots.
| Possible Cause | Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., BSA) or the incubation time. Consider testing different blocking agents. |
| Protein Concentration Too High | Titrate the fluorescently labeled protein to find the optimal concentration that maximizes the signal-to-noise ratio. |
| Insufficient Washing | Increase the number and/or duration of wash steps after protein incubation to remove unbound protein.[1] |
| Drying of the Array | Ensure the array does not dry out at any stage of the experiment, as this can cause non-specific binding and high background.[2] |
| Contaminated Buffers or Reagents | Prepare fresh buffers and filter-sterilize them to remove any particulate matter that could contribute to background fluorescence. |
| Autofluorescence of Slide Surface | Use high-quality, low-fluorescence microarray slides specifically designed for fluorescence applications. |
Non-Specific Binding
Non-specific binding occurs when the fluorescently labeled protein adheres to the slide surface or to small molecules for which it has no specific affinity.
Problem: Multiple spots on the array show fluorescence, or there is a general "stickiness" of the protein to the array surface.
| Possible Cause | Solution |
| Ineffective Blocking | Optimize the blocking step as described for high background. Using a blocking buffer containing a mild detergent (e.g., Tween-20) can also help.[1] |
| Hydrophobic Interactions | Add a non-ionic surfactant like Tween-20 (typically at 0.05% to 0.1% v/v) to the incubation and wash buffers to reduce non-specific hydrophobic interactions. |
| Electrostatic Interactions | Adjust the salt concentration (e.g., NaCl) in the incubation and wash buffers to minimize charge-based interactions. |
| Protein Aggregation | Centrifuge the fluorescently labeled protein solution before incubation to remove any aggregates that may bind non-specifically. |
| Cross-Reactivity of Secondary Antibodies (if used) | If using a secondary antibody for detection, ensure it is highly cross-adsorbed against the species of your protein of interest. Run a control with only the secondary antibody to check for non-specific binding. |
Irregular Spot Morphology
The shape and size of the fluorescent spots should be uniform. Irregularities can affect the accuracy of data analysis.
Problem: Fluorescent spots are not circular, have "donut" shapes (hollow centers), or are smeared.
| Possible Cause | Solution |
| Poor Printing Quality | Ensure the small molecule library is printed under optimal conditions (humidity, temperature) to ensure uniform spot deposition. Inspect the printing pins for any damage or clogging. |
| Inhomogeneous Drying of Spots | The composition of the printing buffer can affect spot morphology. The addition of agents like glycerol (B35011) or betaine (B1666868) can help maintain spot integrity, but concentrations need to be optimized as high concentrations of glycerol can sometimes cause smearing.[3] |
| "Donut" Shaped Spots | This can occur due to the "coffee-ring effect" during spot drying. Using a spotting buffer with optimized viscosity and surface tension can help. For data analysis, using the median rather than the mean spot intensity can sometimes mitigate the effect of donut-shaped spots.[4] |
| Smearing of Spots | This can be caused by issues during the washing steps, such as overly vigorous agitation. Ensure gentle and consistent washing. |
Experimental Protocols
General Protocol for this compound Screening
This protocol provides a general workflow for an this compound experiment. Optimal conditions (e.g., concentrations, incubation times) should be determined empirically for each specific protein and small molecule library.
-
Microarray Preparation:
-
Small molecule libraries are robotically printed onto chemically functionalized glass slides (e.g., isocyanate-coated).
-
The printed slides are then typically incubated in a controlled environment to allow for covalent attachment of the small molecules.
-
Remaining reactive groups on the slide surface are quenched to prevent non-specific protein binding.
-
-
Blocking:
-
The microarray slide is incubated with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature to saturate non-specific binding sites on the slide surface.
-
-
Protein Incubation:
-
The fluorescently labeled protein of interest is diluted to the desired concentration in a binding buffer (e.g., PBS with 0.1% Tween-20 and 0.1% BSA).
-
The blocking buffer is removed, and the protein solution is applied to the microarray.
-
The slide is incubated for 1-2 hours at 4°C or room temperature with gentle agitation.
-
-
Washing:
-
The protein solution is removed, and the slide is washed multiple times with a wash buffer (e.g., PBST - PBS with 0.1% Tween-20) to remove unbound protein. Typically, 3-5 washes of 5 minutes each are performed.
-
-
Drying and Scanning:
-
The slide is dried by centrifugation or under a stream of nitrogen gas.
-
The microarray is scanned using a fluorescence microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.
-
-
Data Analysis:
-
The fluorescence intensity of each spot is quantified using microarray analysis software.
-
The signal-to-noise ratio is calculated for each spot, and "hits" (potential binders) are identified based on a predefined threshold.
-
Visualizations
This compound Experimental Workflow
Caption: A general workflow for a Fluorescence-based Protein-staining Small-molecule Array (this compound) experiment.
Generic Kinase Signaling Pathway
This compound can be used to identify small molecule inhibitors of kinases, which are key enzymes in many signaling pathways.
References
- 1. Microarrays--analysis of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Microarrays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Facing Current Quantification Challenges in Protein Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
optimizing FPrSA concentration for cell culture
Disclaimer
"FPrSA" is not a standard or widely recognized acronym for a reagent in scientific literature. The following technical support guide is a comprehensive template built on the assumption that This compound is a hypothetical F ictional P rotein-r egulatory S mall-molecule A ctivator. The provided protocols, concentrations, and pathways are illustrative examples. Please substitute these with the specific details for your molecule of interest.
Welcome to the technical support center for this compound. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize this compound concentration for your cell culture experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: I am observing high levels of cell death and cytotoxicity after this compound treatment. What should I do?
High cytotoxicity is a common issue when testing a new compound. The cause is often a concentration that is too high for your specific cell type or experimental conditions.
Recommended Actions:
-
Perform a Dose-Response Curve: The most critical step is to perform a dose-response experiment to determine the cytotoxic concentration 50 (CC50) of this compound for your cell line. Test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to identify the optimal, non-toxic range.
-
Check Solvent Concentration: this compound is often dissolved in solvents like DMSO. Ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically <0.5% for DMSO). Run a vehicle-only control (medium + solvent) to confirm.
-
Reduce Treatment Duration: If long-term incubation is causing cell death, consider reducing the exposure time.
-
Assess Cell Confluence: Ensure cells are in the logarithmic growth phase and at an optimal confluence (typically 70-80%) at the time of treatment. Overly confluent or sparse cultures can be more sensitive to stress.
Q2: I am not observing the expected biological effect after adding this compound. Why might this be?
A lack of effect can be due to several factors, ranging from the concentration of this compound to the condition of the cells.
Recommended Actions:
-
Increase this compound Concentration: The concentration you are using may be too low to elicit a response. Try increasing the concentration, guided by your dose-response data to avoid cytotoxicity.
-
Verify Compound Activity: Ensure the this compound stock solution is prepared correctly and has not degraded. If possible, use a positive control assay to confirm its biological activity.
-
Check Cell Passage Number: Use cells with a low passage number. High-passage cells can exhibit altered phenotypes and signaling responses.
-
Evaluate Serum Interactions: Components in fetal bovine serum (FBS) can sometimes bind to and sequester small molecules, reducing their effective concentration. Consider reducing the serum percentage during treatment or using serum-free media if your cell line tolerates it.
Q3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results often stem from minor variations in experimental procedures.
Recommended Actions:
-
Standardize Protocols: Ensure all experimental parameters are kept consistent, including cell seeding density, incubation times, this compound dilution methods, and the passage number of the cells used.
-
Ensure Complete Solubilization: this compound may precipitate out of solution if not properly dissolved. After diluting the stock solution into your culture medium, vortex or pipette thoroughly and inspect for any visible precipitate before adding it to the cells.
-
Check for Lot-to-Lot Variability: If you are using different manufacturing lots of this compound, there may be variations in purity or activity. It is good practice to test each new lot to ensure consistency.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
For a new cell line, it is recommended to start with a broad range of concentrations to empirically determine the optimal one. A good starting point is a log-scale dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
Q2: How should I prepare and store this compound stock solutions?
Most small molecules are dissolved in a solvent like DMSO to create a high-concentration stock (e.g., 10 mM). Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C as recommended by the manufacturer.
Q3: Can the presence of serum in the culture medium affect this compound activity?
Yes. Serum contains a complex mixture of proteins, including albumin, which can bind to small molecules and reduce their bioavailability. If you suspect serum interference is affecting your results, you can try reducing the serum concentration during the this compound treatment period. However, you must first confirm that your cells remain healthy in the lower-serum conditions.
Data Presentation
Table 1: Example Starting Concentrations for this compound Optimization
| Cell Line | Type | Recommended Starting Range (µM) | Typical EC50 (µM) | Notes |
| HEK293 | Human Embryonic Kidney | 0.1 - 25 | ~2.5 | Generally robust; a good starting point for many studies. |
| HeLa | Human Cervical Cancer | 0.5 - 50 | ~5.0 | Proliferative line; monitor for cytotoxic effects at higher concentrations. |
| A549 | Human Lung Carcinoma | 1 - 100 | ~15.0 | Can be less sensitive; may require higher concentrations. |
| MCF-7 | Human Breast Cancer | 0.05 - 10 | ~1.0 | Can be highly sensitive; start with lower concentrations. |
Note: These values are for illustrative purposes for the hypothetical this compound.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via MTT Assay
This protocol outlines how to determine the optimal, non-toxic concentration of this compound using a common cell viability assay (MTT).
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
Complete culture medium (with FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in complete culture medium from your stock solution. For example, create 2X concentrations for a range from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration) and a "no treatment" control (medium only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the appropriate wells. Incubate for your desired treatment time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: After incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the "no treatment" control. Plot the viability against the log of this compound concentration to generate a dose-response curve and determine the EC50 (effective concentration) and CC50 (cytotoxic concentration).
Visualizations
Caption: Workflow for optimizing this compound concentration.
Technical Support Center: FPrSA Stability and Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Fit-for-Purpose Substances and Assays (FPrSA). These guidelines are intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental components.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for this compound reagents?
A1: Optimal storage conditions are crucial for maintaining the performance of this compound reagents. Always refer to the product-specific datasheet for detailed instructions. However, general guidelines include refrigeration at 2-8°C for short-term storage and freezing at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can degrade sensitive components.
Q2: How can I prevent degradation of my this compound substance during handling?
A2: To prevent degradation, it is recommended to work on ice and aliquot reagents into smaller, single-use volumes upon first use. This minimizes exposure to ambient temperatures and reduces the number of freeze-thaw cycles for the stock solution.
Q3: What are the signs of this compound reagent instability?
A3: Signs of instability can include decreased assay performance, such as a loss of signal or reduced sensitivity. Visual indicators may include precipitation, turbidity, or a change in color. If you observe any of these signs, the reagent should be discarded.
Q4: Can I use an this compound reagent past its expiration date?
A4: It is not recommended to use reagents beyond their expiration date. The expiration date is determined through stability testing and ensures that the product meets its quality specifications under the recommended storage conditions. Using expired reagents can lead to unreliable and inaccurate results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced Assay Signal or Sensitivity | Reagent degradation due to improper storage. | - Verify storage conditions and temperature logs. - Use a fresh aliquot of the reagent. - Perform a stability study to assess the impact of temperature excursions.[1] |
| Repeated freeze-thaw cycles. | - Aliquot the reagent into single-use volumes upon receipt. | |
| Contamination of the reagent. | - Use aseptic techniques when handling reagents. - Filter-sterilize if appropriate for the substance. | |
| High Background Signal | Non-specific binding. | - Optimize blocking steps in the assay protocol. |
| Reagent aggregation. | - Gently vortex or mix the reagent before use. - Centrifuge to pellet any aggregates and use the supernatant. | |
| Inconsistent Results Between Experiments | Variability in reagent handling. | - Ensure consistent thawing and mixing procedures. - Use calibrated pipettes and equipment. |
| Lot-to-lot variability. | - Perform lot-to-lot validation studies. | |
| Visible Precipitate in the Reagent | Substance has come out of solution. | - Gently warm the reagent to the temperature recommended on the datasheet to redissolve the precipitate. - If precipitate remains, centrifuge and use the clear supernatant, noting that the concentration may be affected. |
| Freeze-thaw induced precipitation. | - Minimize freeze-thaw cycles by preparing aliquots. |
Experimental Protocols
Protocol 1: Real-Time Stability Study
This protocol is designed to assess the stability of an this compound substance under recommended storage conditions over its intended shelf life.
Methodology:
-
Sample Preparation: Aliquot the this compound substance from a single lot into multiple vials for each time point and storage condition.
-
Storage Conditions: Store aliquots at the recommended long-term storage temperature (e.g., -80°C, -20°C, or 2-8°C).
-
Time Points: Designate specific time points for testing (e.g., 0, 1, 3, 6, 12, 24 months).
-
Assay Performance: At each time point, retrieve an aliquot from each storage condition and perform the relevant functional assay.
-
Data Analysis: Compare the performance of the stored aliquots to the baseline (time 0) to determine any significant changes in activity.
Protocol 2: Accelerated Stability Study (Forced Degradation)
This protocol is used to predict the long-term stability of an this compound substance by subjecting it to stress conditions.
Methodology:
-
Sample Preparation: Prepare aliquots of the this compound substance.
-
Stress Conditions: Expose the aliquots to elevated temperatures (e.g., 25°C, 40°C) for a defined period (e.g., 1, 2, 4 weeks). Include a control group at the recommended storage temperature.
-
Assay Performance: After the stress period, perform the functional assay on all samples.
-
Data Analysis: Analyze the degradation kinetics to estimate the shelf life at the recommended storage conditions.
Quantitative Data Summary
Table 1: Long-Term Stability of this compound Substance "X" at Different Temperatures
| Storage Temperature | Time Point | Activity (% of Initial) | Appearance |
| -80°C | 12 Months | 98.5% | Clear, colorless |
| 24 Months | 97.2% | Clear, colorless | |
| -20°C | 12 Months | 95.1% | Clear, colorless |
| 24 Months | 89.8% | Clear, colorless | |
| 4°C | 1 Month | 92.3% | Clear, colorless |
| 3 Months | 75.6% | Slight turbidity | |
| 25°C | 1 Week | 60.2% | Precipitate observed |
Table 2: Effect of Freeze-Thaw Cycles on this compound Assay "Y" Performance
| Number of Freeze-Thaw Cycles | Signal-to-Noise Ratio | % Decrease from Initial |
| 1 | 50.2 | 0% |
| 3 | 45.1 | 10.2% |
| 5 | 38.7 | 22.9% |
| 10 | 25.4 | 49.4% |
Visualizations
Caption: Recommended experimental workflow for this compound reagent handling and storage.
Caption: Example signaling pathway that can be investigated using an this compound.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio in FPrSA Experiments
Welcome to the technical support center for Fluorescence Polarization-based Ratiometric Split Aptamer (FPrSA) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving experimental outcomes. Here you will find troubleshooting guides, Frequently Asked Questions (FAQs), and detailed experimental protocols to help you enhance your signal-to-noise ratio (SNR) and obtain high-quality, reproducible data.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
This guide addresses the most common issues encountered during this compound experiments that can lead to a poor signal-to-noise ratio. Each issue is presented in a question-and-answer format with step-by-step solutions.
Issue 1: Low Fluorescence Polarization (FP) Signal or Small Assay Window
Question: My this compound assay shows a very low change in fluorescence polarization upon target binding, resulting in a small assay window. How can I increase the signal?
Answer: A small change in FP, often referred to as a narrow assay window, can make it difficult to distinguish between background noise and a true binding signal. This can be caused by several factors related to the aptamer, the fluorophore, or the experimental conditions.
Potential Causes and Solutions:
-
Suboptimal Aptamer Concentrations: The concentrations of the split aptamer fragments are critical. Titrate both the fluorophore-labeled aptamer fragment and the unlabeled fragment to find the optimal concentrations that yield a robust signal.
-
Inefficient Aptamer Assembly: The two split aptamer fragments may not be assembling efficiently in the presence of the target.
-
Optimize Buffer Conditions: Aptamer folding and binding are highly dependent on the ionic strength and pH of the buffer.[1][2] Optimize concentrations of monovalent (e.g., Na+, K+) and divalent (e.g., Mg2+) cations, as these are crucial for stabilizing the three-dimensional structure of the aptamer.[1]
-
Incubation Time and Temperature: Ensure sufficient incubation time for the aptamer fragments and the target to reach binding equilibrium.[3] Optimization of the incubation temperature may also be necessary.
-
-
Fluorophore Issues: The choice and placement of the fluorophore can significantly impact the FP signal.
-
Fluorophore Selection: Use a fluorophore with a high quantum yield and a fluorescence lifetime that is sensitive to changes in rotational motion.[3]
-
Labeling Position: The position of the fluorescent label on the aptamer can affect the change in polarization upon binding. If possible, test different labeling positions.[3]
-
-
Low Binding Affinity: The inherent affinity of the aptamer for its target may be too low. Consider sequence optimization of the aptamer to improve its binding affinity.[2][4]
Issue 2: High Background Signal and Noise
Question: I am observing a high background fluorescence polarization signal in my negative controls, which is masking the signal from my target. What are the sources of this high background and how can I reduce it?
Answer: High background noise can stem from various sources, including the buffer, the sample matrix, and non-specific binding of the aptamer. The ratiometric nature of this compound helps to correct for some fluctuations, but it is crucial to minimize the sources of background noise.[5][6][7]
Potential Causes and Solutions:
-
Autofluorescence: The buffer components or compounds in the sample matrix may be intrinsically fluorescent.
-
Buffer Purity: Use high-purity reagents and solvents to prepare your buffers.
-
Red-Shifted Dyes: Consider using a fluorophore that excites and emits at longer wavelengths (a "red-shifted" dye) to minimize autofluorescence from biological samples.
-
-
Light Scattering: Particulate matter in the sample, such as protein aggregates or dust, can scatter light and increase background signal.
-
Sample Filtration: Centrifuge and filter your samples and buffers before use to remove aggregates and particulates.
-
-
Non-Specific Binding (NSB): The fluorescently labeled aptamer fragment may be binding to the walls of the microplate or other components in the assay.[8][9]
-
Blocking Agents: Add blocking agents like bovine serum albumin (BSA) or a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to your buffer to reduce NSB.[10] Be cautious, as some additives can interfere with the assay.
-
Plate Type: Use low-binding microplates to minimize surface adsorption of the aptamer.
-
-
Buffer Interference: Some common buffer molecules, like Tris, can interact with aptamers.[11] If you suspect buffer interference, try alternative buffer systems like HEPES or phosphate (B84403) buffers.[11]
Issue 3: Signal Variability and Poor Reproducibility
Question: My this compound results are not consistent between wells and across different experiments. What could be causing this variability?
Answer: Poor reproducibility can be frustrating and can undermine the reliability of your results. The causes are often related to experimental technique, environmental factors, or reagent stability.
Potential Causes and Solutions:
-
Pipetting Inaccuracies: Small variations in the volumes of aptamer, target, or buffer can lead to significant differences in the final signal. Use calibrated pipettes and proper pipetting technique.
-
Temperature Fluctuations: Fluorescence polarization is sensitive to temperature changes, as temperature affects both the viscosity of the solution and the rotational motion of the molecules.[12] Allow all reagents and plates to equilibrate to a stable room temperature before making measurements.
-
Photobleaching: Prolonged exposure of the fluorophore to the excitation light can lead to its irreversible destruction, causing a decrease in signal over time.[12]
-
Minimize Light Exposure: Limit the exposure of your samples to the excitation light source. Protect your reagents and plates from ambient light.
-
Use Photostable Dyes: Select fluorophores that are known for their photostability.[3]
-
Use Antifade Reagents: In some applications, antifade reagents can be added to the buffer to reduce photobleaching.[12]
-
-
Reagent Degradation: Repeated freeze-thaw cycles can degrade aptamers and other reagents. Aliquot your stock solutions to avoid multiple freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound?
This compound combines the principles of fluorescence polarization (FP) and ratiometric split aptamers. In this assay, an aptamer is split into two fragments. One fragment is labeled with a fluorophore. In the presence of the target molecule, the two aptamer fragments assemble into a complete, structured aptamer-target complex. This binding event increases the molecular size of the fluorescently labeled fragment, which slows its rotation in solution. When excited with polarized light, the larger, slower-rotating complex emits light that remains highly polarized. The change in polarization is measured and is proportional to the concentration of the target. The "ratiometric" aspect refers to measuring the ratio of fluorescence intensities, which helps to correct for experimental variations and reduce noise.[5][13]
Q2: How do I choose the right fluorophore for my this compound experiment?
The ideal fluorophore should have a high quantum yield, good photostability, and a fluorescence lifetime that is sensitive to changes in molecular rotation.[3] Commonly used fluorophores include fluorescein (B123965) and rhodamine derivatives. For experiments with biological samples that may have high autofluorescence, it is advantageous to use red-shifted dyes that are excited by and emit light at longer wavelengths.
Q3: What controls should I include in my this compound experiment?
A well-designed this compound experiment should include several controls to ensure the validity of the results:
-
No Target Control: This sample contains all assay components except the target. It establishes the baseline FP signal of the unbound, labeled aptamer fragment.
-
No Aptamer Control: This sample contains the buffer and the target but no aptamer fragments. It helps to assess the background fluorescence of the sample.
-
Non-specific Target Control: This involves using a molecule that is structurally similar to the target but should not bind to the aptamer. This control is important for assessing the specificity of the aptamer.[14]
Q4: Can this compound be used for high-throughput screening (HTS)?
Yes, this compound is well-suited for HTS applications. It is a homogeneous assay, meaning it does not require separation or wash steps, which simplifies automation.[13] The ratiometric signal detection also contributes to the robustness required for HTS.[13]
Diagrams
Experimental Protocols
Protocol 1: Optimization of Aptamer and Target Concentrations
This protocol describes a matrix titration to determine the optimal concentrations of the fluorophore-labeled aptamer fragment (Aptamer-F), the unlabeled aptamer fragment (Aptamer-U), and the target.
Materials:
-
Aptamer-F stock solution
-
Aptamer-U stock solution
-
Target stock solution
-
Optimized this compound buffer
-
384-well, low-binding, black microplate
-
Fluorescence polarization plate reader
Method:
-
Prepare a serial dilution of Aptamer-F. In the this compound buffer, prepare a series of dilutions of Aptamer-F.
-
Prepare a serial dilution of Aptamer-U. In parallel, prepare a series of dilutions of Aptamer-U in the this compound buffer.
-
Prepare a high concentration of the target. Prepare a solution of the target at a concentration expected to be saturating. Also, prepare a "no target" control using only the this compound buffer.
-
Set up the assay plate. In a 384-well plate, create a matrix by adding different concentrations of Aptamer-F to the rows and Aptamer-U to the columns. For each combination of aptamer concentrations, have two sets of wells: one with the saturating target concentration and one with the "no target" control.
-
Incubate the plate. Cover the plate to protect it from light and incubate at a stable room temperature for a duration determined to be sufficient to reach equilibrium (e.g., 30-60 minutes).
-
Measure fluorescence polarization. Read the plate on a fluorescence polarization reader using the appropriate excitation and emission wavelengths for your fluorophore.
-
Analyze the data. For each combination of aptamer concentrations, calculate the change in fluorescence polarization (ΔmP) between the wells with and without the target. The optimal concentrations will be those that provide the largest and most stable ΔmP.
| Parameter | Range to Test |
| Aptamer-F Concentration | 0.1 nM - 100 nM |
| Aptamer-U Concentration | 0.1 nM - 100 nM |
| Target Concentration | Saturating vs. Zero |
Protocol 2: Buffer Optimization
This protocol outlines a method for optimizing the buffer conditions to enhance aptamer folding and target binding.
Materials:
-
Aptamer-F and Aptamer-U at their optimized concentrations
-
Target at a concentration that gives a mid-range signal
-
A series of buffers with varying pH and salt concentrations
-
384-well, low-binding, black microplate
-
Fluorescence polarization plate reader
Method:
-
Prepare a variety of buffers. Prepare a set of buffers with different pH values (e.g., pH 7.0, 7.4, 8.0) and varying concentrations of key salts like NaCl and MgCl2.
-
Prepare reagent solutions. For each buffer condition, prepare solutions of the aptamers and the target.
-
Set up the assay plate. In the 384-well plate, for each buffer condition, set up wells with:
-
Aptamers + Target
-
Aptamers only (no target)
-
-
Incubate the plate. Cover the plate and incubate at a stable room temperature.
-
Measure fluorescence polarization. Read the plate on a fluorescence polarization reader.
-
Analyze the data. For each buffer condition, calculate the ΔmP. The optimal buffer is the one that yields the largest and most stable signal window.
| Buffer Component | Example Concentrations to Test |
| pH | 6.5, 7.0, 7.4, 8.0 |
| NaCl | 50 mM, 100 mM, 150 mM, 200 mM |
| MgCl2 | 1 mM, 2 mM, 5 mM, 10 mM |
References
- 1. europeanscience.org [europeanscience.org]
- 2. Methods for Improving Aptamer Binding Affinity [mdpi.com]
- 3. Recent Advances in Biological Applications of Aptamer-Based Fluorescent Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Approach to Optimizing Conformation-Switching Aptamers for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Maximizing analytical precision: exploring the advantages of ratiometric strategy in fluorescence, Raman, electrochemical, and mass spectrometry detection [frontiersin.org]
- 6. horiba.com [horiba.com]
- 7. azom.com [azom.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. DNA aptamers for common buffer molecules: possibility of buffer interference in SELEX - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 14. Comparison of Aptamer Signaling Mechanisms Reveals Disparities in Sensor Response and Strategies to Eliminate False Signals - PubMed [pubmed.ncbi.nlm.nih.gov]
solving FPrSA solubility problems in aqueous buffers
This guide provides troubleshooting strategies and answers to frequently asked questions regarding solubility issues encountered during Fragment-Based Profiling of Small-molecule Affinity (FPrSA) experiments in aqueous buffers.
Troubleshooting Guide
This section addresses specific problems that can arise during your this compound workflow, from protein expression to fragment screening.
Question: My target protein is precipitating out of solution. What should I do?
Answer: Protein precipitation is a common issue stemming from instability or aggregation.[1][2] A systematic approach is required to identify the optimal buffer conditions to maintain protein solubility.
Initial Steps:
-
Assess Purity and Concentration: Confirm the purity of your protein via SDS-PAGE. Highly concentrated protein solutions are more prone to aggregation, so consider working with a lower concentration initially.[1]
-
Check the pH: Proteins are least soluble at their isoelectric point (pI).[1] Ensure your buffer's pH is at least one unit away from your protein's theoretical pI to maintain a net charge, which promotes repulsion between molecules.[3]
-
Adjust Ionic Strength: The salt concentration affects electrostatic interactions.[1] Try varying the NaCl concentration within a range of 150-500 mM, as this can shield charges and prevent aggregation.[3][4]
Advanced Troubleshooting:
-
Add Stabilizing Agents: Incorporate additives into your buffer to enhance stability. Glycerol (5-20%) is a common cryoprotectant that can also prevent aggregation during storage and freeze-thaw cycles.[1][2]
-
Use Reducing Agents: If your protein contains cysteine residues, oxidation can lead to aggregation.[1] Add a reducing agent like DTT or TCEP (typically 1-5 mM) to your buffer.[1]
-
Introduce Detergents: For hydrophobic proteins, low concentrations of non-denaturing detergents (e.g., Tween-20, CHAPS) can help prevent aggregation without compromising protein structure.[1]
-
Consider Amino Acids: A mixture of L-arginine and L-glutamate (around 50 mM each) can bind to charged and hydrophobic patches on the protein surface, increasing solubility.[1]
Below is a workflow to guide your troubleshooting process for protein precipitation.
Caption: Troubleshooting workflow for protein precipitation.
Question: My fragments are precipitating when added to the aqueous assay buffer. How can I solve this?
Answer: Fragment solubility is a critical parameter in this compound. Fragments are often stored in 100% DMSO, and precipitation can occur when they are diluted into an aqueous buffer.[5]
Immediate Actions:
-
Lower the Final DMSO Concentration: While DMSO is necessary to solubilize many fragments, its final concentration in the assay should be kept to a minimum, typically ≤1%, as higher concentrations can affect protein stability and assay results.
-
Decrease Fragment Concentration: The issue may be that the fragment's concentration in the final buffer exceeds its aqueous solubility limit. Perform a serial dilution to find the highest concentration at which the fragment remains soluble.
-
Visual Inspection: Before use, visually inspect the diluted fragment solutions for any signs of precipitation or cloudiness. Centrifuge the plates and check for pellets.
Proactive Strategies:
-
Kinetic vs. Thermodynamic Solubility: Understand that kinetic solubility (the concentration at which a compound precipitates from a supersaturated stock solution) is often higher than thermodynamic solubility (the equilibrium solubility).[6] Allow diluted fragment plates to equilibrate for a period before use to identify compounds that may precipitate over time.
-
Buffer Composition: The buffer composition can influence the solubility of small molecules.[7] Ensure your buffer system is not prone to precipitation with the organic co-solvent (DMSO).[8]
The following workflow outlines a process for assessing and optimizing fragment solubility.
Caption: Workflow for fragment solubility screening.
Frequently Asked Questions (FAQs)
Q1: What are the most critical buffer components to optimize for protein solubility in this compound?
A1: The most critical components are pH, salt concentration, and stabilizing additives. The ideal buffer should have a pH at least 1 unit away from the protein's pI and an ionic strength (e.g., 150-500 mM NaCl) sufficient to minimize non-specific interactions.[2][3] Additives can further enhance solubility and stability.
Q2: How does temperature affect protein solubility and stability during expression and purification?
A2: Lowering the expression temperature (e.g., to 15-25°C) can significantly improve the solubility of recombinant proteins.[4][9] This slows down cellular processes like transcription and translation, allowing newly synthesized proteins more time to fold correctly before they can aggregate.[4][10] For purification and storage, proteins are generally more stable at lower temperatures (4°C for short-term, -80°C for long-term), but freeze-thaw cycles should be minimized by using cryoprotectants like glycerol.[1]
Q3: Can solubility-enhancing tags help with my protein?
A3: Yes, fusion tags like Glutathione-S-Transferase (GST) and Maltose Binding Protein (MBP) are known to enhance the solubility of their fusion partners.[9] While these tags are larger, they can be a powerful tool for producing soluble protein.[9] It is often beneficial to test multiple tags and their placement (N- or C-terminus) to find the optimal construct.[4]
Data and Protocols
Table 1: Common Buffer Additives for Enhancing Protein Solubility
| Additive Class | Example | Typical Working Concentration | Mechanism of Action | Citation |
| Polyols | Glycerol | 5 - 20% (v/v) | Stabilizes protein structure, acts as a cryoprotectant. | [1][2] |
| Salts | NaCl | 150 - 500 mM | Shields electrostatic interactions, reduces aggregation. | [3][4] |
| Reducing Agents | DTT, TCEP | 1 - 5 mM | Prevents oxidation of cysteine residues and disulfide-linked aggregation. | [1] |
| Amino Acids | L-Arginine / L-Glutamate | 50 - 100 mM | Suppresses aggregation by binding to charged/hydrophobic surfaces. | [1] |
| Detergents | Tween-20, CHAPS | 0.01 - 0.1% (v/v) | Solubilizes hydrophobic regions without denaturing the protein. | [1] |
Experimental Protocol: Buffer Optimization Screen for Target Protein Solubility
This protocol provides a systematic method for identifying buffer conditions that maximize the solubility of a target protein expressed in E. coli.
Objective: To screen multiple buffer conditions (pH, salt, additives) to find the optimal formulation for protein purification and this compound assays.
Materials:
-
Cell paste from a high-expression clone of the target protein.
-
Lysis Buffer Base: 50 mM Buffer (e.g., Tris, HEPES), 1 mM TCEP.
-
Buffer Additives: NaCl, Glycerol, L-Arginine.
-
Lysozyme (B549824), DNase I.
-
Centrifuge, tubes, spectrophotometer.
Methodology:
-
Prepare a Matrix of Lysis Buffers: Create a set of lysis buffers to test different conditions. An example matrix is shown below.
Buffer ID Buffer System pH NaCl (mM) Glycerol (%) L-Arginine (mM) B1 50 mM Tris-HCl 7.5 150 0 0 B2 50 mM Tris-HCl 8.5 150 0 0 B3 50 mM HEPES 7.5 500 0 0 B4 50 mM Tris-HCl 7.5 500 10 0 B5 50 mM Tris-HCl 7.5 150 0 50 -
Cell Lysis:
-
Resuspend equal amounts of cell paste in each of the test buffers.
-
Add lysozyme and DNase I to each sample and incubate on ice for 30 minutes.
-
Sonicate each sample to ensure complete cell disruption. Keep samples on ice to prevent heating.
-
-
Separation of Soluble and Insoluble Fractions:
-
Transfer a small aliquot of the total lysate ("Total" sample) from each condition for later analysis.
-
Centrifuge the remaining lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet insoluble material.
-
Carefully collect the supernatant, which contains the soluble protein fraction ("Soluble" sample).
-
-
Analysis by SDS-PAGE:
-
Normalize the protein concentration of all "Total" and "Soluble" samples.
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel (e.g., with Coomassie Blue) and visualize the protein bands.
-
-
Interpretation:
-
For each buffer condition, compare the intensity of the protein band of interest in the "Total" lane versus the "Soluble" lane.
-
The buffer condition that yields the most intense band in the "Soluble" fraction is the optimal one for maximizing protein solubility.[11] This approach allows for the rapid identification of promising buffer formulations before proceeding with large-scale purification.[12]
-
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 5. researchgate.net [researchgate.net]
- 6. mch.estranky.sk [mch.estranky.sk]
- 7. Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. youtube.com [youtube.com]
- 11. Explanatory chapter: troubleshooting protein expression: what to do when the protein is not soluble - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identifying solubility-promoting buffers for intrinsically disordered proteins prior to purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stock Solution Integrity
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent and address the aggregation of fragment-like small molecules in stock solutions.
Troubleshooting Guide
Issue: Precipitate is visible in my stock solution after thawing.
This is a common issue that can arise from a compound's low solubility or improper storage, leading to the formation of aggregates.
Possible Causes and Solutions:
-
Concentration Exceeds Solubility: The intended concentration of the stock solution may be too high for the chosen solvent.
-
Solution: Try to redissolve the compound by gently warming the solution (e.g., in a 37°C water bath) and vortexing. If the precipitate does not dissolve, the solution is likely supersaturated. It will need to be remade at a lower concentration.
-
-
Poor Solvent Choice: The solvent may not be optimal for your specific compound.
-
Solution: While DMSO is a common solvent, some compounds are more stable in others like ethanol, methanol, or DMF. Consult compound-specific literature for recommended solvents. If you must use an aqueous buffer, consider using co-solvents or excipients to improve solubility.
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote precipitation and aggregation.
-
Solution: Aliquot the stock solution into smaller, single-use volumes after initial preparation. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Experimental Protocol: Assessing and Restoring a Precipitated Stock Solution
-
Visual Inspection: Carefully inspect the vial for any visible particles, crystals, or film.
-
Gentle Warming: Place the vial in a water bath set to a temperature that will not degrade the compound (typically 37°C) for 5-15 minutes.
-
Agitation: Vortex the solution gently for 30 seconds to 1 minute to encourage redissolution.
-
Re-evaluation: Visually inspect the solution again. If it is clear, the compound has likely redissolved.
-
Concentration Verification (Optional but Recommended): Use a technique like UV-Vis spectroscopy or HPLC to confirm that the concentration of the redissolved solution matches the expected value.
-
Decision: If the precipitate remains, do not use the stock. It must be discarded and prepared again at a lower concentration or in a different solvent.
Issue: I suspect my compound is forming non-visible, colloidal aggregates.
Colloidal aggregation can significantly impact experimental results by causing non-specific activity, which can lead to false positives in screening assays.
Methods for Detection:
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. The presence of particles in the range of 50-1000 nm can indicate aggregation.
-
Centrifugation Test: Aggregates can often be pelleted by high-speed centrifugation.
-
Protocol:
-
Measure the activity of your compound in your assay.
-
Centrifuge an aliquot of the stock solution at a high speed (e.g., >15,000 x g) for 15-30 minutes.
-
Carefully take the supernatant without disturbing any potential pellet and re-test its activity in the assay.
-
A significant drop in activity suggests the active species was the aggregated form, which was pelleted.
-
-
-
Detergent Test: The inclusion of a non-ionic detergent can often disperse non-specific, aggregate-based activity.
-
Protocol:
-
Run your primary assay with the compound as usual.
-
Run a parallel assay that includes a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80.
-
A significant reduction or elimination of the compound's activity in the presence of the detergent strongly suggests that the original activity was due to aggregation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is FPrSA and why is it a problem?
This compound, or Fragment-based Protein-Small Molecule Aggregation, refers to the tendency of small, often fragment-like, molecules to form colloidal aggregates in solution. These aggregates can be problematic in drug discovery and other biological assays because they often non-specifically bind to proteins, leading to false-positive results or other experimental artifacts that are not representative of a true one-to-one molecular interaction.
Q2: What is the best general-purpose solvent for stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent due to its ability to dissolve a broad range of polar and non-polar compounds. However, it is hygroscopic (absorbs water from the air), and absorbed water can decrease the solubility of compounds over time, leading to precipitation. Always use high-purity, anhydrous DMSO and store it properly.
Q3: How should I store my stock solutions to minimize aggregation?
For long-term storage, stock solutions are typically kept at -20°C or -80°C. As mentioned, it is critical to aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles. Ensure vials are sealed tightly to prevent the solvent from absorbing atmospheric water or evaporating.
Q4: Can I use sonication to redissolve a precipitate?
Sonication can be used to break up aggregates, but it should be applied with caution. The high energy from sonication can sometimes degrade the compound. If you use sonication, use a bath sonicator and keep the cycles short (e.g., 1-2 minutes) and the temperature low to minimize potential damage. Gentle warming and vortexing should be attempted first.
Data Summary
The following table summarizes key parameters related to the preparation and validation of stock solutions.
| Parameter | Recommended Practice | Rationale |
| Primary Solvent | High-purity, anhydrous DMSO | Broad solubility range for many small molecules. |
| Stock Concentration | Typically 1-10 mM | Balances usability with solubility limits; higher concentrations risk precipitation. |
| Storage Temperature | -20°C or -80°C | Reduces solvent evaporation and slows potential compound degradation. |
| Aliquoting | Single-use volumes | Minimizes freeze-thaw cycles that can induce precipitation. |
| Aggregate Detection | Dynamic Light Scattering (DLS) | Directly measures the size of particles in solution to identify aggregates. |
| Confirmation Method | Detergent Test (e.g., 0.01% Triton X-100) | Differentiates true activity from non-specific, aggregate-based activity. |
Visual Workflows
Caption: Workflow for the proper preparation and storage of a stock solution.
Caption: Decision tree for troubleshooting suspected compound aggregation.
FPrSA experimental controls and best practices
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Fluorescence Polarization-based Splicing Assays (FPrSA).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a Fluorescence Polarization-based Splicing Assay (this compound)?
An this compound is a homogeneous assay used to monitor the binding of molecules in real-time, typically the interaction between a protein (like a splicing factor) and an RNA molecule. The assay relies on the phenomenon of fluorescence polarization. A small, fluorescently labeled RNA molecule (the "tracer") rotates rapidly in solution, leading to low polarization of emitted light when excited with polarized light. Upon binding to a larger protein, the rotational speed of the tracer-protein complex slows down significantly. This reduced tumbling results in a higher polarization of the emitted light. The change in polarization is directly proportional to the extent of binding.[1][2]
Q2: What are the essential components of an this compound experiment?
The core components for an this compound experiment include:
-
A fluorescently labeled RNA probe (tracer): This is typically a short RNA sequence corresponding to a specific binding site for a splicing factor, conjugated to a fluorophore.[1]
-
A purified protein of interest: This is the splicing factor or other protein whose interaction with the RNA is being studied.[3]
-
Assay Buffer: A buffer system that maintains the stability and activity of both the protein and the RNA.[4]
-
A microplate reader with fluorescence polarization capabilities: This instrument is necessary to excite the sample with polarized light and measure the parallel and perpendicular components of the emitted fluorescence.[5]
-
Appropriate controls: These are crucial for data validation and interpretation.[6]
Q3: What are the critical experimental controls for a robust this compound?
To ensure the reliability and accuracy of your this compound data, the following controls are essential:[6]
-
Blank: Wells containing only the assay buffer to determine the background signal.
-
Reference (Tracer only): Wells containing the fluorescently labeled RNA probe in the assay buffer. This provides the baseline low polarization value for the unbound tracer.
-
Positive Control: For inhibitor screening, this includes the tracer, the protein, and a known inhibitor to demonstrate the expected decrease in fluorescence polarization.
-
Negative Control (No inhibitor): For inhibitor screening, this includes the tracer, the protein, and the vehicle (e.g., DMSO) used to dissolve the test compounds. This represents the maximum binding and highest polarization signal.
Troubleshooting Guide
Problem 1: The fluorescence polarization (FP) signal window (ΔmP) is too small.
A small signal window, the difference in millipolarization (mP) between the bound and free tracer, can make it difficult to discern true binding events from background noise.
| Potential Cause | Recommended Solution |
| Insufficient size difference between tracer and protein. | The change in polarization is dependent on the relative size difference. If the RNA tracer is too large or the protein is too small, the change upon binding will be minimal. Consider using a smaller RNA probe if possible, while maintaining binding affinity.[7] |
| Low binding affinity. | If the interaction between the protein and RNA is weak, a high concentration of protein will be needed, which can lead to other issues. Confirm the binding affinity and consider redesigning the RNA probe for higher affinity if necessary. |
| Impure tracer. | The presence of unlabeled RNA or free fluorophore can compress the assay window. Ensure the tracer is of high purity (>90% labeled) and purified by HPLC to remove contaminants.[7] |
| "Propeller effect". | If the fluorophore is attached via a long, flexible linker, its rotation might not be sufficiently restricted upon binding. Use a fluorophore with a short, rigid linker and consider different labeling positions on the RNA. |
Problem 2: The Z'-factor is consistently below 0.5.
The Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay suitable for high-throughput screening. A low Z'-factor suggests either a small signal window or high data variability.
| Potential Cause | Recommended Solution |
| Small signal window (low ΔmP). | Refer to the troubleshooting steps for "Problem 1". |
| High data variability (high standard deviation). | - Add a non-ionic detergent like 0.01% Tween-20 or IGEPAL to the assay buffer to reduce non-specific binding and protein aggregation.[1] - Use non-binding surface microplates to prevent adsorption of molecules to the well surface.[7] - Centrifuge protein stocks before use to remove aggregates. - Verify pipetting accuracy and precision. |
| Suboptimal reagent concentrations. | Perform thorough titrations of both the tracer and protein to find the optimal concentrations that provide a stable and robust signal.[4] |
Problem 3: No inhibitor displacement is observed in a competition assay.
| Potential Cause | Recommended Solution |
| Protein concentration is too high. | Using a protein concentration significantly above the dissociation constant (Kd) can make it difficult for weak or moderate inhibitors to compete. Lower the protein concentration to a level closer to the Kd. |
| Inhibitor concentration range is too low. | The concentrations of the test compounds may not be sufficient to cause displacement. Increase the concentration range of the inhibitors being tested. |
| Inhibitor is insoluble. | Confirm the solubility of your test compounds in the assay buffer. Insoluble compounds can also lead to light scattering and artificial signals. |
Experimental Protocols & Data Presentation
Key Experimental Methodologies
1. Determination of Dissociation Constant (Kd)
This experiment is crucial for characterizing the binding affinity between the splicing factor and the RNA probe.
-
Preparation:
-
Prepare a 2X working solution of the fluorescently labeled RNA tracer (e.g., 20 nM) in the assay buffer.
-
Prepare a serial dilution of the purified splicing factor protein in the assay buffer, starting from a 2X top concentration (e.g., 20 µM). Include a buffer-only control for the 0 nM protein data point.
-
-
Procedure:
-
In a 384-well, non-binding surface plate, add 10 µL of each protein dilution to triplicate wells.
-
Add 10 µL of the 2X tracer solution to all wells, bringing the final volume to 20 µL and the tracer concentration to 1X (e.g., 10 nM).
-
Mix the plate gently on an orbital shaker for 1 minute.
-
Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) as a function of the protein concentration.
-
Fit the data to a one-site binding equation to determine the Kd.
-
2. This compound for Inhibitor Screening (Competition Assay)
This protocol is designed for high-throughput screening of small molecule libraries to identify inhibitors of the protein-RNA interaction.
-
Preparation:
-
Prepare a 4X solution of the protein at a concentration that gives a significant polarization signal (typically 2-3 times the Kd).
-
Prepare a 4X solution of the fluorescent RNA tracer.
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Add 5 µL of the test compound dilutions to the wells of a 384-well plate. Include positive and negative controls.
-
Add 5 µL of the 4X protein solution to all wells except the tracer-only controls.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the 4X tracer solution to all wells.
-
Incubate for an additional 15-30 minutes.
-
Measure the fluorescence polarization.[1]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
Table 1: Example Kd Determination Data
| Protein Concentration (nM) | Average mP | Standard Deviation |
| 0 | 115 | 3.2 |
| 10 | 125 | 4.1 |
| 50 | 150 | 3.8 |
| 100 | 175 | 4.5 |
| 500 | 210 | 4.2 |
| 1000 | 220 | 3.9 |
| 5000 | 225 | 4.0 |
Table 2: Example IC50 Determination Data for a Test Compound
| Compound Concentration (µM) | Average mP | Percent Inhibition |
| 0 (No Compound) | 220 | 0 |
| 0.1 | 215 | 4.8 |
| 1 | 190 | 28.6 |
| 10 | 140 | 76.2 |
| 50 | 120 | 95.2 |
| 100 | 116 | 99.0 |
| Positive Control (Known Inhibitor) | 115 | 100 |
Visualizations
Caption: Principle of Fluorescence Polarization-based Splicing Assay (this compound).
References
- 1. Applying a high-throughput fluorescence polarization assay for the discovery of chemical probes blocking La:RNA interactions in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Analysis of RNA-protein interactions by a microplate-based fluorescence anisotropy assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanomicronspheres.com [nanomicronspheres.com]
- 5. youtube.com [youtube.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Validation & Comparative
Validating Protein-Protein Interactions: A Comparison of FPrSA and Electron Microscopy
For researchers, scientists, and drug development professionals, understanding the intricacies of protein-protein interactions (PPIs) is paramount. Fluorescence-based Protein-fragment Complementation/Splicing Assays (FPrSA) have emerged as a powerful tool for detecting these interactions in living cells. However, the validation of these findings with high-resolution structural data is crucial for confirming the biological relevance of the observed interactions. This guide provides a detailed comparison of this compound and electron microscopy (EM) for the validation of PPIs, complete with experimental protocols and data presentation formats.
Fluorescence-based Protein-fragment Complementation/Splicing Assays (this compound), such as the Bimolecular Fluorescence Complementation (BiFC) assay, are widely used to identify and localize PPIs in vivo.[1][2] These assays are based on the principle that two non-fluorescent fragments of a fluorescent reporter protein can reassemble to form a functional fluorophore when the proteins they are fused to interact.[2] This provides a direct visualization of the interaction within the cellular context.
Electron microscopy (EM), on the other hand, offers unparalleled resolution, providing detailed ultrastructural information.[3] When combined with immunolabeling techniques, EM can be used to pinpoint the precise subcellular localization of proteins, thereby offering a powerful method to validate the spatial proximity of interacting partners suggested by this compound.[4] Correlative Light and Electron Microscopy (CLEM) is a particularly powerful approach that bridges the gap between these two techniques, allowing for the localization of a fluorescent signal from an this compound experiment within the high-resolution structural context provided by EM.[3][5][6]
Comparative Analysis: this compound vs. Electron Microscopy
To facilitate a clear understanding of the strengths and limitations of each technique, the following table summarizes their key characteristics in the context of validating protein-protein interactions.
| Feature | Fluorescence-based Protein-fragment Complementation/Splicing Assay (this compound) | Electron Microscopy (EM) Validation |
| Principle | Reconstitution of a fluorescent protein from two non-fluorescent fragments upon interaction of fused proteins of interest.[2] | Direct visualization of cellular ultrastructure and immunogold labeling of specific proteins to determine their precise localization.[4] |
| Primary Output | Fluorescence signal indicating protein-protein interaction and subcellular localization of the complex. | High-resolution images of cellular structures with gold particles indicating the location of target proteins. |
| Resolution | Diffraction-limited (~200-250 nm for conventional fluorescence microscopy). Super-resolution techniques can improve this. | High (e.g., <1 nm for Transmission Electron Microscopy), allowing for precise localization of proteins within organelles. |
| Nature of Data | Primarily qualitative (yes/no interaction) or semi-quantitative (fluorescence intensity). | Quantitative (e.g., number and density of gold particles, distances between labeled proteins) and qualitative (ultrastructural context). |
| Throughput | High-throughput screening of PPIs is possible. | Low-throughput, as sample preparation and imaging are time-consuming.[5] |
| Live-cell Imaging | Yes, allows for the study of dynamic interactions in living cells.[1] | No, requires fixed and processed samples. |
| Artifacts | Overexpression of fusion proteins can lead to non-specific interactions. Irreversible association of some fluorescent protein fragments.[1] | Fixation and embedding procedures can introduce structural artifacts. Antibody specificity is critical for immunolabeling. |
| Validation Role | Primary screening method to identify potential protein-protein interactions. | Gold-standard for validating the spatial proximity and co-localization of interacting proteins at high resolution. |
Experimental Protocols
This compound (Bimolecular Fluorescence Complementation) Protocol
This protocol outlines a typical BiFC experiment to detect the interaction between two proteins, Protein X and Protein Y.
-
Vector Construction :
-
Clone the coding sequence of Protein X into a vector containing the N-terminal fragment of a fluorescent protein (e.g., VN173).
-
Clone the coding sequence of Protein Y into a vector containing the C-terminal fragment of the same fluorescent protein (e.g., VC173).
-
Include appropriate controls, such as vectors expressing only the fluorescent protein fragments or fusions to non-interacting proteins.
-
-
Cell Culture and Transfection :
-
Plate mammalian cells (e.g., HEK293T or HeLa) on glass-bottom dishes suitable for fluorescence microscopy.
-
Co-transfect the cells with the Protein X-VN173 and Protein Y-VC173 plasmids using a suitable transfection reagent.
-
Transfect control cells with the appropriate control plasmids.
-
-
Protein Expression and Fluorescence Complementation :
-
Incubate the transfected cells for 24-48 hours to allow for protein expression and interaction.
-
During this time, if Protein X and Protein Y interact, they will bring the VN173 and VC173 fragments into close proximity, allowing them to refold and form a functional fluorescent protein.
-
-
Fluorescence Microscopy :
-
Visualize the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorescent protein.
-
A positive interaction will be indicated by the presence of a fluorescent signal in the cells co-transfected with the experimental constructs.
-
The subcellular localization of the fluorescence will indicate where the protein interaction occurs.
-
-
Data Analysis :
-
Quantify the fluorescence intensity and the percentage of fluorescent cells for a semi-quantitative analysis of the interaction strength.
-
Compare the results to the negative controls to ensure the specificity of the observed interaction.
-
Electron Microscopy Validation (Correlative Light and Electron Microscopy Workflow)
This protocol describes a general workflow for validating a positive this compound result using CLEM.
-
Sample Preparation for CLEM :
-
Culture and transfect cells with the this compound constructs on gridded coverslips or dishes that allow for easy relocation of cells.
-
After 24-48 hours of expression, identify cells showing a positive fluorescent signal using a fluorescence microscope.
-
Record the position of the fluorescent cells relative to the grid.
-
-
Fixation :
-
Fix the cells with a mixture of paraformaldehyde and glutaraldehyde (B144438) to preserve both the fluorescence and the cellular ultrastructure.
-
-
Fluorescence Imaging for Correlation :
-
Acquire high-resolution fluorescence images of the identified cells of interest.
-
-
Sample Processing for Electron Microscopy :
-
Post-fix the cells with osmium tetroxide.
-
Dehydrate the sample through a graded series of ethanol.
-
Infiltrate the sample with resin and polymerize it.
-
-
Ultrathin Sectioning :
-
Using the grid and the previously acquired fluorescence images, relocate the cell of interest.
-
Cut ultrathin sections (70-90 nm) of the cell using an ultramicrotome.
-
-
Immunogold Labeling (if required) :
-
If the fluorescent protein itself is not the target for EM, perform immunogold labeling on the sections using primary antibodies against the proteins of interest (Protein X and Protein Y) and secondary antibodies conjugated to different-sized gold particles.
-
-
Electron Microscopy Imaging :
-
Image the sections using a transmission electron microscope (TEM).
-
Acquire images at low magnification to identify the cell of interest and at high magnification to visualize the ultrastructural details and the location of the gold particles.
-
-
Image Correlation and Analysis :
-
Overlay the fluorescence image with the electron micrograph to correlate the location of the this compound signal with the underlying ultrastructure.
-
Analyze the distribution and proximity of the gold particles to confirm the co-localization of Protein X and Protein Y at a high resolution.
-
Visualizing the Workflow and Biological Context
To better illustrate the relationship between these techniques and their application, the following diagrams are provided.
Caption: Workflow for validating this compound results with electron microscopy.
Caption: A hypothetical MAPK signaling pathway suitable for this compound/EM validation.
References
- 1. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bimolecular fluorescence complementation (BiFC) analysis as a probe of protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. delmic.com [delmic.com]
- 4. Find your coat: using correlative light and electron microscopy to study intracellular protein coats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlative Light & Electron Microscopy – Electron Microscopy Core [crtp.ccr.cancer.gov]
- 6. Correlative Light and Electron Microscopy (CLEM) | Applications | Leica Microsystems [leica-microsystems.com]
A Comparative Guide to Amyloid-Binding Dyes: FPrSA (pFTAA) vs. ThT, Congo Red, and ANS
A Note on Nomenclature: The term "FPrSA" is not commonly found in scientific literature referring to an amyloid-binding dye. It is highly probable that this is a typographical error and the intended compound is pFTAA (pentameric formylthiophene acetic acid) , a well-documented and widely used amyloid probe. This guide will proceed under this assumption, providing a detailed comparison of pFTAA with other standard amyloid-binding dyes.
This guide offers an objective comparison of the performance of pFTAA and other established amyloid-binding dyes—Thioflavin T (ThT), Congo Red, and 8-Anilinonaphthalene-1-sulfonic acid (ANS). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of workflows and signaling pathways.
Quantitative Performance Comparison
The selection of an appropriate amyloid-binding dye is contingent on the specific experimental requirements, such as the type of amyloid aggregate being studied, the desired sensitivity, and the experimental modality (e.g., in vitro assays vs. tissue staining). The following table summarizes the key quantitative parameters of pFTAA, ThT, Congo Red, and ANS to facilitate an informed decision.
| Parameter | pFTAA (pentameric formylthiophene acetic acid) | Thioflavin T (ThT) | Congo Red | 8-Anilinonaphthalene-1-sulfonic acid (ANS) |
| Binding Affinity (Kd) | ~0.142 µM (half-saturation constant for filamentous tau) | ~0.580 µM | ~0.175 µM | Varies with protein conformation |
| Excitation Wavelength (Bound) | ~488 nm | ~440-450 nm | ~497 nm (for fluorescence) | ~350-385 nm |
| Emission Wavelength (Bound) | ~520-525 nm | ~482-490 nm | ~614 nm (for fluorescence) | ~470-496 nm |
| Quantum Yield (Bound) | Not widely reported | ~0.43 | Low | Moderate |
| Signal-to-Noise Ratio | High | High | Moderate (birefringence), Lower (fluorescence) | Moderate |
| Primary Detection Method | Fluorescence | Fluorescence | Birefringence under polarized light, Absorbance shift, Fluorescence | Fluorescence |
| Binding Specificity | Binds to a wide range of amyloid fibrils and pre-fibrillar aggregates | Primarily binds to mature amyloid fibrils | Binds to amyloid fibrils, but can also bind to other proteins | Binds to exposed hydrophobic surfaces, not specific to amyloid structure |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable data. Below are standardized protocols for the use of each dye in common applications.
pFTAA Staining of Amyloid Aggregates in Tissue Sections
This protocol is adapted for the staining of amyloid plaques and neurofibrillary tangles in brain tissue.
Materials:
-
Phosphate-buffered saline (PBS)
-
pFTAA stock solution (e.g., 1 mg/mL in DMSO)
-
Mounting medium
-
Coverslips
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate formalin-fixed paraffin-embedded tissue sections.
-
Wash the sections three times for 5 minutes each in PBS.
-
Dilute the pFTAA stock solution to a working concentration of 1-5 µM in PBS.
-
Incubate the sections with the pFTAA working solution for 30 minutes at room temperature in the dark.
-
Wash the sections three times for 5 minutes each in PBS to remove unbound dye.
-
Mount the sections with an aqueous mounting medium and a coverslip.
-
Visualize the stained amyloid aggregates using a fluorescence microscope with appropriate filter sets (e.g., excitation at ~488 nm and emission at ~525 nm).
Thioflavin T (ThT) Assay for In Vitro Amyloid Aggregation
This protocol describes a common method for monitoring the kinetics of amyloid fibril formation in vitro.
Materials:
-
ThT stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5)
-
Protein solution (amyloidogenic peptide or protein)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a working solution of ThT in the assay buffer at a final concentration of 10-25 µM.
-
Add the amyloidogenic protein to the ThT working solution in the wells of the microplate. Include a control with buffer and ThT only.
-
Incubate the plate at 37°C with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals using the plate reader with excitation at ~440-450 nm and emission at ~482-490 nm.
-
Plot the fluorescence intensity against time to obtain the aggregation kinetics curve.
Congo Red Staining of Amyloid in Tissue Sections
This is a classic histological method for identifying amyloid deposits.
Materials:
-
Congo Red staining solution (e.g., 0.5% Congo Red in 50% ethanol)
-
Alkaline alcohol solution (e.g., 1% NaOH in 50% ethanol)
-
Mayer's hematoxylin (B73222)
-
Ethanol (B145695) series (100%, 95%, 70%)
-
Xylene or other clearing agent
-
Mounting medium
-
Light microscope with polarizers
Procedure:
-
Deparaffinize and rehydrate tissue sections to water.
-
Stain in Mayer's hematoxylin for 2-5 minutes to counterstain nuclei.
-
Rinse in tap water.
-
Stain in Congo Red solution for 20-30 minutes.
-
Differentiate in alkaline alcohol solution for 10-30 seconds.
-
Dehydrate through an ethanol series.
-
Clear in xylene and mount with a resinous mounting medium.
-
Examine under a light microscope. Amyloid deposits will appear pink to red.
-
For confirmation, view under a polarizing microscope. Amyloid deposits will exhibit a characteristic apple-green birefringence.
ANS Binding Assay for Detecting Hydrophobic Exposure
This assay is used to detect the exposure of hydrophobic surfaces, which often occurs during protein aggregation.
Materials:
-
ANS stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Protein solution
-
Fluorometer
Procedure:
-
Prepare protein samples at various stages of aggregation.
-
Add ANS to the protein samples to a final concentration of 10-50 µM.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Measure the fluorescence emission spectrum from 400 nm to 600 nm with excitation at ~370-385 nm.
-
An increase in fluorescence intensity and a blue shift in the emission maximum indicate the binding of ANS to exposed hydrophobic surfaces.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes.
Caption: Experimental workflow for comparing amyloid-binding dyes.
Caption: Simplified signaling pathway of fluorescence-based amyloid detection.
A Researcher's Guide to Fluorescent Probes for Protein Aggregate Specificity
For researchers, scientists, and drug development professionals navigating the complex landscape of protein aggregation, the choice of detection methodology is critical. This guide provides an objective comparison of fluorescent probes, offering insights into their specificity for different types of protein aggregates, supported by experimental data and detailed protocols.
Protein misfolding and aggregation are implicated in a wide range of debilitating diseases, including Alzheimer's, Parkinson's, and type 2 diabetes. The ability to specifically detect and characterize different aggregate species, from early-stage soluble oligomers to mature amyloid fibrils and amorphous aggregates, is paramount for understanding disease mechanisms and developing effective therapeutics. This guide focuses on a selection of prominent fluorescent probes, detailing their performance and suitability for various research applications.
Comparative Analysis of Fluorescent Probes
The selection of an appropriate fluorescent probe depends on the specific type of protein aggregate under investigation and the experimental context, whether it be in vitro kinetics, cellular imaging, or high-throughput screening. Below is a summary of the key characteristics of four widely used fluorescent probes for protein aggregate detection.
| Probe | Target Aggregate Specificity | Binding Mechanism | Typical Use Cases |
| Thioflavin T (ThT) | Primarily binds to cross-β-sheet structures characteristic of amyloid fibrils.[1][2] Lower affinity for soluble oligomers and amorphous aggregates. | Intercalates into the β-sheet channels of amyloid fibrils, leading to a significant increase in fluorescence quantum yield.[1][3] | Gold standard for in vitro aggregation kinetics of amyloidogenic proteins (e.g., amyloid-beta, alpha-synuclein).[1][4] Staining of amyloid plaques in tissue sections. |
| ProteoStat | Binds to a broad range of protein aggregates, including amyloid fibrils, soluble oligomers, and amorphous aggregates.[4][5] | A molecular rotor dye that exhibits increased fluorescence upon binding to the hydrophobic pockets of aggregated proteins, which restricts its intramolecular rotation.[4] | Detection of general protein aggregation in solution and within cells (live and fixed).[5][6] High-throughput screening for aggregation inhibitors.[4] |
| AggTag | Specific to a protein of interest (POI) that is genetically tagged. Can detect both soluble oligomers and insoluble aggregates of the tagged protein.[7][8][9] | A fluorogenic probe binds to a specific protein tag (e.g., Halo-tag, SNAP-tag) fused to the POI. The probe's fluorescence "turns on" upon aggregation of the POI.[7][8] | Live-cell imaging of the aggregation of a specific protein.[8] Simultaneous dual-color imaging of the co-aggregation of two different proteins.[8] |
| FibrilPaint1 | High affinity and specificity for amyloid fibrils, including those of Tau, Amyloid-β, and Huntingtin.[3][10] Does not bind to monomeric proteins or amorphous aggregates.[3][10] | A 22-amino acid peptide that binds selectively to the amyloid state.[10] | Measurement of amyloid fibril length in solution using Flow-Induced Dispersion Analysis (FIDA).[10] Detection of patient-derived amyloid fibrils.[3] |
Quantitative Data on Probe Performance
The following table summarizes key quantitative parameters for the selected fluorescent probes. It is important to note that these values can be influenced by the specific protein aggregate, buffer conditions, and experimental setup.
| Probe | Target Protein Aggregate | Binding Affinity (Kd) | Excitation Max (λex) | Emission Max (λem) |
| Thioflavin T (ThT) | Amyloid-β (Aβ) fibrils | ~1-10 µM[1] | ~450 nm[1][2] | ~482 nm[1][2] |
| α-synuclein fibrils | Two binding modes reported, with varying affinities.[5] | ~450 nm[5] | ~482 nm[5] | |
| ProteoStat | General protein aggregates | Sub-micromolar range[4] | ~471 nm[11] | ~593 nm[11] |
| pTP-TFE (a novel tau probe) | Soluble tau aggregates | 66 nM[6][12] | Not specified | Not specified |
| Mature tau fibrils | ~10-fold lower affinity than for soluble aggregates[6][12] | Not specified | Not specified | |
| FibrilPaint1 | Tau amyloid fibrils | ~1.6 µM (based on monomer concentration)[13] | Not specified | Not specified |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data in protein aggregation studies. Below are representative protocols for the application of Thioflavin T, ProteoStat, AggTag, and FibrilPaint1.
Thioflavin T (ThT) Assay for Amyloid-β Aggregation Kinetics
This protocol describes a typical in vitro assay to monitor the kinetics of amyloid-beta (Aβ) fibril formation.
Materials:
-
Monomeric Aβ peptide (e.g., Aβ1-42)
-
Thioflavin T (ThT) stock solution (1 mM in water, filtered)[1]
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
96-well black plate with a clear bottom[7]
-
Fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-490 nm[1]
Procedure:
-
Preparation of Aβ solution: Prepare a stock solution of monomeric Aβ peptide in a suitable solvent (e.g., DMSO) and dilute it into the aggregation buffer to the desired final concentration (e.g., 10 µM). Keep the solution on ice to prevent premature aggregation.[7]
-
Preparation of ThT working solution: Dilute the ThT stock solution in the aggregation buffer to a final concentration of 10-20 µM for kinetic studies.[1][4]
-
Assay setup: In a 96-well plate, mix the Aβ solution with the ThT working solution. Include control wells with buffer and ThT only (for background fluorescence) and Aβ only.
-
Incubation and measurement: Incubate the plate at 37°C with intermittent shaking in the fluorescence plate reader.[7]
-
Data acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for the duration of the experiment (typically several hours to days).[1]
-
Data analysis: Subtract the background fluorescence from the sample readings and plot the fluorescence intensity against time. The resulting sigmoidal curve can be analyzed to determine kinetic parameters such as the lag time, elongation rate, and final plateau fluorescence.
ProteoStat Assay for Detection of Protein Aggregates in Solution
This protocol outlines a general procedure for quantifying protein aggregates using the ProteoStat dye.
Materials:
-
Protein sample (containing potential aggregates)
-
ProteoStat dye
-
Assay buffer
-
96-well black plate
-
Fluorescence plate reader with excitation at ~471 nm and emission at ~593 nm[11]
Procedure:
-
Sample preparation: Prepare serial dilutions of the protein sample in the assay buffer.
-
Dye preparation: Prepare the ProteoStat working solution according to the manufacturer's instructions.
-
Assay setup: In a 96-well plate, add the protein sample dilutions and the ProteoStat working solution. Include a buffer-only control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.
-
Measurement: Read the fluorescence intensity using the plate reader.
-
Analysis: Plot the fluorescence intensity as a function of protein concentration to quantify the amount of aggregated protein.
AggTag Method for Live-Cell Imaging of Protein Aggregation
This method allows for the visualization of the aggregation of a specific protein of interest (POI) in living cells.
Materials:
-
Mammalian cells cultured on glass-bottom dishes or chamber slides
-
Expression vector for the POI fused to a self-labeling protein tag (e.g., Halo-tag or SNAP-tag)[8]
-
Transfection reagent
-
AggTag probe specific for the chosen tag[8]
-
Live-cell imaging medium
-
Confocal fluorescence microscope
Procedure:
-
Cell transfection: Transfect the cells with the expression vector encoding the tagged POI using a suitable transfection reagent. Allow for protein expression for 24-48 hours.
-
Probe labeling: Incubate the transfected cells with the AggTag probe at an optimized concentration in live-cell imaging medium for a specific duration.[8]
-
Washing: Gently wash the cells with fresh medium to remove any unbound probe.
-
Induction of aggregation (optional): If studying induced aggregation, treat the cells with an appropriate stimulus (e.g., a proteasome inhibitor or a stress-inducing agent).
-
Live-cell imaging: Visualize the cells using a confocal microscope with the appropriate laser lines and emission filters for the AggTag probe. Soluble oligomers will typically appear as diffuse fluorescence, while insoluble aggregates will be visible as distinct puncta.[9]
FibrilPaint1 Assay for Measuring Amyloid Fibril Length
This protocol combines the FibrilPaint1 probe with Flow-Induced Dispersion Analysis (FIDA) to determine the size of amyloid fibrils.
Materials:
-
Sample containing amyloid fibrils
-
FibrilPaint1 peptide probe[10]
-
FIDA instrument
-
Appropriate buffer
Procedure:
-
Sample preparation: Prepare the amyloid fibril sample at the desired concentration in the appropriate buffer.
-
Probe incubation: Incubate the fibril sample with a low nanomolar concentration of FibrilPaint1.[10]
-
FIDA measurement: Introduce the sample into the FIDA instrument. The instrument measures the hydrodynamic radius (Rh) of the fluorescently labeled fibrils as they flow through a microcapillary.[10][11]
-
Data analysis: The measured Rh can be correlated to the length of the amyloid fibrils, providing a quantitative measure of fibril size distribution.[10]
Visualizing the Mechanisms and Workflows
To further clarify the principles and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of a "turn-on" fluorescent probe for protein aggregates.
Caption: Specificity of different fluorescent probes for various protein aggregate types.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of α-Synuclein Amyloid Fibrils Using the Fluorescent Probe Thioflavin T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescent molecular imaging probe with selectivity for soluble tau aggregated protein - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. protocols.io [protocols.io]
- 8. Fluorogenic detection of protein aggregates in live cells using the AggTag method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visualizing the multi-step process of protein aggregation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. A fluorescent molecular imaging probe with selectivity for soluble tau aggregated protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
A Head-to-Head Comparison: Cross-Validation of FPrSA and Western Blot for Protein Aggregation Analysis
For researchers, scientists, and drug development professionals investigating protein aggregation, selecting the appropriate analytical technique is paramount. This guide provides a comprehensive comparison of two powerful methods: Fragment-based Protein-misfolding and Aggregation by Size-Exclusion Chromatography (FPrSA) and Western Blotting. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of these techniques for robust and reliable characterization of protein aggregates.
Protein aggregation is a critical quality attribute to monitor during the development of biotherapeutics and a key pathological hallmark in numerous neurodegenerative diseases. Accurate detection and quantification of aggregates are essential for ensuring drug safety and efficacy, as well as for understanding disease mechanisms. This compound, a specialized application of size-exclusion chromatography (SEC), separates proteins and their aggregates based on hydrodynamic radius, offering a quantitative assessment of soluble aggregates.[1][2][3] In contrast, Western Blotting provides a semi-quantitative method to detect specific proteins within a complex mixture, and with modifications, can be adapted to identify high-molecular-weight aggregates.[4][5][6] This guide will explore the cross-validation of these two techniques to provide a more complete picture of protein aggregation.
Comparative Data Summary
To illustrate the complementary nature of this compound and Western Blotting, we present hypothetical data from an experiment analyzing the aggregation of a recombinant Tau protein fragment (a key player in neurodegenerative diseases) under different stress conditions.
| Condition | This compound: % Monomer | This compound: % Soluble Aggregates | Western Blot: Monomer Band Intensity (Arbitrary Units) | Western Blot: High Molecular Weight Smear/Bands (Arbitrary Units) |
| Control (T=0) | 98.5 | 1.5 | 10,500 | 200 |
| Heat Stress (60°C, 1 hr) | 75.2 | 24.8 | 8,100 | 3,500 |
| Oxidative Stress (H₂O₂, 24 hr) | 89.7 | 10.3 | 9,200 | 1,800 |
| Agitation (24 hr) | 65.4 | 34.6 | 7,200 | 5,100 |
Table 1: Quantitative Comparison of this compound and Western Blot for Tau Fragment Aggregation. This table summarizes the quantitative data obtained from both this compound and Western Blot analysis of a Tau protein fragment under various stress conditions. This compound provides a clear percentage distribution of monomeric and aggregated species, while Western Blot offers a semi-quantitative measure of the monomer and high-molecular-weight aggregates.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are the protocols for this compound and Western Blot analysis of protein aggregation.
This compound (Fragment-based Protein-misfolding and Aggregation by Size-Exclusion Chromatography) Protocol
This compound is a specialized form of size-exclusion chromatography (SEC) tailored for the analysis of protein fragments prone to misfolding and aggregation.[3]
-
Sample Preparation:
-
Prepare protein samples (e.g., recombinant Tau fragment) at a concentration of 1 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Subject the samples to desired stress conditions (heat, oxidation, agitation).
-
After treatment, centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet insoluble aggregates.
-
Carefully collect the supernatant for analysis of soluble aggregates.
-
-
Chromatography System and Column:
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector (280 nm).
-
Equilibrate a size-exclusion column (e.g., with a pore size suitable for the expected aggregate sizes) with the mobile phase (e.g., 150 mM sodium phosphate, pH 7.0) at a constant flow rate (e.g., 0.5 mL/min).[7]
-
-
Data Acquisition and Analysis:
-
Inject 20 µL of the prepared supernatant onto the equilibrated column.
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
Identify peaks corresponding to the monomer and soluble aggregates based on their retention times (larger molecules elute earlier).
-
Integrate the area under each peak to determine the relative percentage of monomer and aggregates.
-
Western Blot Protocol for Aggregated Proteins
This protocol is optimized for the detection of both monomeric and aggregated forms of the target protein.
-
Sample Preparation:
-
Use the same stressed protein samples as prepared for this compound. Both the soluble fraction (supernatant) and the insoluble fraction (pellet) can be analyzed.
-
For the soluble fraction, mix the supernatant with an equal volume of 2x Laemmli sample buffer without boiling to preserve non-covalent aggregates.
-
For the insoluble fraction, resuspend the pellet in 1x Laemmli sample buffer and sonicate briefly to aid in solubilization. Do not boil.[4]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of total protein per lane on a 4-15% gradient Tris-Glycine polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Tau antibody) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Signal Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities for the monomer and any high-molecular-weight smears or bands corresponding to aggregates using densitometry software (e.g., ImageJ).[8]
-
Visualizing the Workflow and Underlying Biology
To better understand the experimental process and the biological context, the following diagrams were generated using the DOT language.
Conclusion
Cross-validating this compound with Western Blotting provides a powerful, multi-faceted approach to characterizing protein aggregation. This compound offers robust quantification of soluble aggregates, which is essential for quality control in biopharmaceutical development. Western Blotting complements this by confirming the identity of the aggregated species and providing information on both soluble and insoluble high-molecular-weight aggregates, which is often crucial for mechanistic studies in disease research. By employing both techniques, researchers can gain a more comprehensive and reliable understanding of protein aggregation phenomena.
References
- 1. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Comparing In vitro Protein Aggregation Modelling Using Strategies Relevant to Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: ProteoStat® vs. Alternative Dyes for In Situ Protein Aggregate Detection
For researchers, scientists, and drug development professionals navigating the complex landscape of protein aggregation analysis, selecting the optimal detection reagent is paramount. This guide provides a comprehensive comparison of the ProteoStat® dye with the conventional dye, Thioflavin T, for the in situ detection of protein aggregates, supported by experimental data and detailed protocols.
Protein aggregation is a critical quality attribute monitored during the development of protein-based therapeutics and a key pathological feature in a host of neurodegenerative diseases. Accurate and sensitive detection of these aggregates within a cellular context (in situ) is crucial for understanding disease mechanisms and for the development of effective therapies. This guide focuses on ProteoStat®, a novel molecular rotor dye, and compares its performance with Thioflavin T, a widely used fluorescent probe for amyloid fibrils.
Mechanism of Action: A Tale of Two Dyes
ProteoStat®: A Molecular Rotor Approach
ProteoStat® operates on the principle of a molecular rotor. In its unbound state, the dye molecule freely rotates, a process that quenches its fluorescence. Upon binding to the hydrophobic and sterically constrained environment of a protein aggregate, this rotation is restricted. This immobilization leads to a significant increase in the dye's fluorescence quantum yield, resulting in a bright fluorescent signal that directly correlates with the presence of aggregated protein. This mechanism allows for the detection of a broad range of aggregate types, including both amyloidogenic fibrils and non-fibrillar amorphous aggregates.[1][2]
Thioflavin T: Intercalation into Amyloid Structures
Thioflavin T (ThT) is a benzothiazole (B30560) salt that exhibits a characteristic fluorescence enhancement upon binding to the cross-β-sheet structures prevalent in amyloid fibrils.[3] Its binding is more specific to this type of secondary structure, making it a gold standard for the identification of amyloidogenic aggregates. However, its utility for detecting non-amyloid or amorphous aggregates is limited.[3][4]
Performance Comparison: ProteoStat® vs. Thioflavin T
| Feature | ProteoStat® | Thioflavin T |
| Binding Mechanism | Binds to hydrophobic pockets in various aggregate structures (molecular rotor)[1][2] | Intercalates into cross-β-sheet structures of amyloid fibrils[3] |
| Aggregate Specificity | Broad; detects both amyloid and non-amyloid/amorphous aggregates[2] | Specific for amyloid fibrils[3][4] |
| Fluorescence Signal | Bright red fluorescence with a significant increase upon binding[1][2] | Green fluorescence enhancement upon binding |
| Signal-to-Background | High, with low background fluorescence in the unbound state[1] | Can exhibit higher background fluorescence in some tissues[1] |
| Photostability | Generally good | Prone to photobleaching |
| pH Range | Effective over a broad pH range (4-10)[2] | Performance can be pH-dependent |
| Applications | Flow cytometry, fluorescence microscopy, in-solution plate-based assays[1][2][5] | Primarily fluorescence microscopy and in-solution assays |
| Live Cell Imaging | Not suitable for live cells; requires fixation and permeabilization[1] | Can be used in some live-cell imaging applications, but toxicity can be a concern |
Experimental Protocols for In Situ Aggregate Detection
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for utilizing ProteoStat® for the detection of protein aggregates in cultured cells and tissue sections.
In Situ Staining of Protein Aggregates in Cultured Cells
This protocol is suitable for detecting intracellular aggregates, such as aggresomes, in response to stimuli like proteasome inhibitors.
Materials:
-
Cultured cells grown on glass coverslips or in multi-well plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
ProteoStat® Staining Solution (prepared according to the manufacturer's instructions)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat with an inducing agent (e.g., 5 µM MG-132 for 16-18 hours) to promote aggregate formation. Include an untreated control.[1][6]
-
Fixation: Wash cells twice with PBS and then fix with 4% PFA in PBS for 20-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Staining: Wash the cells twice with PBS. Incubate the cells with the ProteoStat® Staining Solution for 30 minutes at room temperature, protected from light.
-
Counterstaining (Optional): Wash the cells twice with PBS. Incubate with a nuclear counterstain, such as Hoechst 33342, for 5-10 minutes.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Microscopy: Visualize the stained cells using a fluorescence microscope with appropriate filter sets (e.g., Texas Red for ProteoStat® and DAPI for Hoechst). Aggregates will appear as bright red fluorescent puncta.
Workflow for in situ detection of protein aggregates in cultured cells using ProteoStat®.
Staining of Protein Aggregates in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections
This protocol is applicable for the detection of protein aggregates in archival tissue samples, such as those from disease models or human patients.
Materials:
-
FFPE tissue sections on microscope slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
ProteoStat® Staining Solution
-
Nuclear counterstain
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by rehydration through a graded series of ethanol washes, and finally in deionized water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
Staining: Gently blot excess buffer from around the tissue. Apply ProteoStat® Staining Solution to cover the tissue section and incubate for 30 minutes at room temperature in a humidified chamber, protected from light.
-
Washing: Rinse the slides gently with PBS.
-
Counterstaining (Optional): Incubate with a nuclear counterstain.
-
Mounting and Imaging: Rinse with PBS and mount with an aqueous mounting medium.
-
Microscopy: Visualize using a fluorescence microscope.
Workflow for detecting protein aggregates in FFPE tissue sections using ProteoStat®.
Concluding Remarks
The choice of a fluorescent probe for in situ aggregate detection is contingent on the specific research question and the nature of the aggregates being investigated. ProteoStat® offers a versatile and sensitive solution for the detection of a broad range of protein aggregates, providing a high signal-to-background ratio in both cellular and tissue contexts. Its mechanism as a molecular rotor distinguishes it from traditional amyloid-specific dyes like Thioflavin T. For studies focused specifically on amyloid fibril formation, Thioflavin T remains a valuable tool. However, for a more comprehensive analysis of protein aggregation, including non-amyloid species, or when higher signal intensity is required, ProteoStat® presents a compelling alternative. Researchers should carefully consider the experimental context and the characteristics of each dye to select the most appropriate tool for their studies.
References
- 1. Novel Cell- and Tissue-Based Assays for Detecting Misfolded and Aggregated Protein Accumulation Within Aggresomes and Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent dye ProteoStat to detect and discriminate intracellular amyloid-like aggregates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Probes for Mitochondrial Stress Analysis: TMRM vs. JC-1
For Researchers, Scientists, and Drug Development Professionals
The assessment of mitochondrial stress is a critical aspect of cellular biology, toxicology, and drug development. A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). A disruption in ΔΨm is an early hallmark of apoptosis and cellular dysfunction. This guide provides a comprehensive, data-driven comparison of two widely used fluorescent probes for measuring ΔΨm: Tetramethylrhodamine, Methyl Ester (TMRM) and the ratiometric dye JC-1. This analysis, supported by experimental data and detailed protocols, aims to assist researchers in selecting the optimal probe for their specific experimental needs.
Principles of Mitochondrial Membrane Potential Detection
TMRM: A Quantitative, Monochromatic Probe
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, lipophilic cationic dye that accumulates in the mitochondria of healthy cells in a manner dependent on the mitochondrial membrane potential.[1][2] As a monochromatic probe, the fluorescence intensity of TMRM is directly proportional to the ΔΨm.[1] In healthy cells with a high membrane potential, TMRM aggregates in the mitochondria, emitting a bright red-orange fluorescence.[1] A decrease in ΔΨm results in the redistribution of TMRM into the cytoplasm, leading to a diminished fluorescent signal within the mitochondria.[1] TMRM can be used in two modes: a non-quenching mode for directly correlating fluorescence intensity with ΔΨm, and a quenching mode to detect rapid changes.[2][3]
JC-1: A Ratiometric Indicator of Mitochondrial Health
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a cationic carbocyanine dye that exhibits a unique, potential-dependent fluorescent property.[1] In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit a red to orange fluorescence (approximately 590 nm).[4] In cells experiencing mitochondrial stress and a subsequent drop in ΔΨm, JC-1 fails to aggregate and remains in the cytoplasm as monomers, which emit a green fluorescence (approximately 529 nm).[4] This ratiometric capability allows for a qualitative and semi-quantitative assessment of mitochondrial depolarization by measuring the ratio of red to green fluorescence, which is theoretically independent of factors like mitochondrial size and shape.[5]
Performance Comparison: TMRM vs. JC-1
The choice between TMRM and JC-1 depends heavily on the specific experimental question, the required level of quantification, and the experimental setup.
| Feature | TMRM | JC-1 |
| Detection Principle | Monochromatic, fluorescence intensity is proportional to ΔΨm.[1] | Ratiometric, ratio of red (J-aggregates) to green (monomers) fluorescence indicates ΔΨm.[1] |
| Quantification | More suitable for quantitative and kinetic measurements of ΔΨm.[6] | Primarily semi-quantitative, ideal for endpoint and qualitative "yes/no" assessments of depolarization.[5] |
| Photostability | Generally considered to have reasonable photostability.[7] | Can be photosensitive, which may affect the accuracy of ratiometric measurements.[8] |
| Potential for Artifacts | Less prone to artifacts, though can be influenced by plasma membrane potential.[3][8] | Prone to artifacts related to equilibration time, concentration, and sensitivity to oxidative stress.[5][9] |
| Equilibration Time | Relatively fast, typically reaching equilibrium in 15-30 minutes.[1] | Monomeric form equilibrates quickly (~15 min), but J-aggregates can take up to 90 minutes to equilibrate.[5] |
| Cytotoxicity | Generally low cytotoxicity at typical working concentrations.[7] | Can exhibit cytotoxicity, particularly at higher concentrations required for J-aggregate formation. |
| Multiplexing | Easily multiplexed with other fluorophores like GFP and DAPI due to its single emission spectrum.[10] | Challenging to multiplex due to its dual emission spectrum which can lead to spectral overlap. |
| Suitability | Kinetic studies, precise quantification of ΔΨm changes, high-content screening.[6] | Endpoint assays, flow cytometry for identifying apoptotic populations, qualitative imaging.[11] |
Experimental Protocols
TMRM Staining for Fluorescence Microscopy
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips to the desired confluency.
-
Staining Solution Preparation: Prepare a fresh working solution of TMRM in pre-warmed, serum-free culture medium or a suitable buffer (e.g., HBSS). The optimal concentration typically ranges from 20 nM to 250 nM and should be empirically determined for the specific cell type.[10][12]
-
Cell Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the TMRM staining solution to the cells.
-
Incubation: Incubate the cells for 20-40 minutes at 37°C, protected from light.[1]
-
Washing (Optional but Recommended): To reduce background fluorescence, wash the cells three times with pre-warmed PBS or another suitable buffer.[12][13]
-
Imaging: Image the cells immediately in fresh, pre-warmed buffer using a standard TRITC/RFP filter set.[12]
-
Positive Control: To confirm that the TMRM signal is dependent on ΔΨm, treat a parallel sample of cells with a mitochondrial uncoupler such as CCCP or FCCP (e.g., 5-10 µM for 10-15 minutes) prior to or during TMRM staining to induce depolarization.[14]
JC-1 Staining for Flow Cytometry
-
Cell Preparation: Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in a suitable culture medium.
-
Staining Solution Preparation: Prepare a working solution of JC-1. A final concentration of 2 µM is often recommended.[4]
-
Cell Staining: Add the JC-1 working solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[4]
-
Washing (Optional but Recommended): Centrifuge the cells at 400 x g for 5 minutes and resuspend the pellet in pre-warmed assay buffer (e.g., PBS). Repeat the wash step to remove background fluorescence.
-
Data Acquisition: Analyze the samples immediately on a flow cytometer. Excite the cells with a 488 nm laser. Detect the green fluorescence of JC-1 monomers in the FITC channel (e.g., 530/30 nm filter) and the red fluorescence of J-aggregates in the PE channel (e.g., 585/42 nm filter).[6] Compensation for spectral overlap will be necessary.
-
Positive Control: Treat a separate sample of cells with an uncoupler like CCCP or FCCP to induce mitochondrial depolarization, which will result in a shift from red to green fluorescence.[6]
Visualizing the Mechanisms and Workflows
Caption: Mechanism of TMRM for detecting mitochondrial membrane potential.
Caption: Ratiometric detection of mitochondrial membrane potential using JC-1.
Caption: Comparative experimental workflows for TMRM and JC-1 assays.
Conclusion and Recommendations
Both TMRM and JC-1 are valuable tools for assessing mitochondrial stress by measuring mitochondrial membrane potential.
-
For quantitative, real-time analysis of ΔΨm , particularly in studies requiring kinetic measurements or compatibility with other fluorescent markers, TMRM is the preferred choice . Its monochromatic signal and lower potential for artifacts provide more reliable quantitative data.[3][6]
-
For endpoint assays, high-throughput screening of apoptotic populations, and qualitative visualization of mitochondrial depolarization, JC-1 offers a convenient ratiometric readout .[5][11] The shift from red to green fluorescence provides a clear visual and flow cytometric distinction between healthy and stressed cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Which probe should I use to evaluate change in membrane potential, JC-1 or TMRE? | AAT Bioquest [aatbio.com]
- 12. Functional Mitochondrial Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. sc.edu [sc.edu]
- 14. benchchem.com [benchchem.com]
Assessing Neuronal Cytotoxicity: A Comparative Guide for FPrSA and PFOA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cytotoxicity of a novel compound, FPrSA, against the known neurotoxin Perfluorooctanoic acid (PFOA) in primary neuron cultures. Due to the absence of published data on this compound, this document outlines a comprehensive strategy employing established methodologies to characterize its potential neurotoxic effects. The experimental data presented for this compound is hypothetical and serves as a template for data presentation and interpretation.
Overview of Cytotoxicity Assessment in Primary Neurons
Primary neurons are a critical in vitro model for neurotoxicity studies, offering a biologically relevant system to investigate the effects of chemical compounds on the nervous system. Assessing cytotoxicity in these cells involves a multi-pronged approach, evaluating various aspects of cell health, from metabolic activity and membrane integrity to the activation of specific cell death pathways like apoptosis.
Commonly employed methods for assessing neuronal viability include the MTT assay, which measures mitochondrial function, and the lactate (B86563) dehydrogenase (LDH) assay, which quantifies membrane damage through the release of LDH into the culture medium.[1][2] To distinguish between different modes of cell death, such as apoptosis and necrosis, specific assays targeting markers like caspase activation are utilized.[1]
Comparative Cytotoxicity Data: this compound vs. PFOA
The following table summarizes hypothetical quantitative data for the cytotoxic effects of this compound and PFOA on primary cortical neurons after a 24-hour exposure. This data is intended to illustrate how results from various assays can be presented for comparative analysis.
| Assay | Parameter | This compound (10 µM) | PFOA (10 µM) | Vehicle Control |
| MTT Assay | % Cell Viability | 45% | 60% | 100% |
| LDH Assay | % Cytotoxicity | 50% | 35% | 5% |
| Caspase-3/7 Glo | Relative Luminescence | 3.5-fold increase | 2.5-fold increase | 1.0 (baseline) |
Data Interpretation: The hypothetical data suggests that at a concentration of 10 µM, this compound induces more pronounced cytotoxicity in primary neurons compared to PFOA. The significant decrease in cell viability (MTT assay) and the substantial increase in LDH release indicate a loss of both metabolic function and membrane integrity.[1][2] Furthermore, the higher fold-increase in caspase-3/7 activity suggests that this compound is a more potent inducer of apoptosis than PFOA at this concentration.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity studies. Below are the protocols for the key experiments cited in this guide.
Primary Neuron Culture
-
Preparation of Culture Vessels: Coat 96-well plates with Poly-D-Lysine to promote neuronal adhesion.[1]
-
Cell Seeding: Isolate primary cortical neurons from embryonic day 18 (E18) rats and seed them at an optimized density (e.g., 25,000 cells/well) in a serum-free culture medium supplemented with appropriate growth factors.[1][3]
-
Culture Maintenance: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2. Allow the neurons to adhere and extend processes for at least 5-7 days before compound treatment.[3]
MTT Assay for Cell Viability
-
Treatment: After 7 days in vitro, treat the primary neurons with various concentrations of this compound, PFOA, or a vehicle control (e.g., DMSO at a final concentration of <0.1%) for 24 hours.[1]
-
MTT Incubation: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[1]
-
Solubilization: Remove the MTT solution and add a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.[1]
LDH Assay for Cytotoxicity
-
Treatment: Treat primary neurons as described in the MTT assay protocol.
-
Supernatant Collection: After the 24-hour incubation period, carefully collect the cell culture supernatant.[1]
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.[1]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[1]
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (e.g., cells treated with a lysis buffer).[1]
Caspase-3/7 Glo Assay for Apoptosis
-
Treatment: Treat primary neurons as described in the MTT assay protocol.
-
Reagent Addition: Add the Caspase-3/7 Glo reagent directly to the wells containing the treated cells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Express the results as a fold-change relative to the vehicle-treated control.
Visualizing Experimental and Signaling Pathways
Diagrams are essential for illustrating complex workflows and biological processes. The following diagrams were created using Graphviz (DOT language) to depict the experimental workflow and a hypothetical signaling pathway for this compound-induced cytotoxicity.
Disclaimer: The information provided in this guide regarding "this compound" is hypothetical and for illustrative purposes only. The experimental protocols are based on established methods for assessing cytotoxicity in primary neurons. Researchers should adapt these protocols based on their specific experimental needs and the nature of the compounds being investigated.
References
Unraveling Protein Misfolding: A Comparative Guide to FPrSA and Alternative Detection Methods
For researchers, scientists, and drug development professionals, the accurate detection of protein misfolding is a critical step in understanding neurodegenerative diseases and developing effective therapeutics. This guide provides a comprehensive comparison of a putative Fluorescence Polarization Rapid Screening Assay (FPrSA) with established alternative methods for monitoring protein misfolding and aggregation. We present a detailed analysis of the underlying principles, experimental protocols, and performance metrics to aid in the selection of the most appropriate assay for your research needs.
Protein misfolding and subsequent aggregation are hallmarks of a range of debilitating human disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS)[1][2]. The ability to reliably detect and quantify misfolded protein species is paramount for both basic research into disease mechanisms and the high-throughput screening of potential therapeutic agents that can inhibit or reverse this pathological process[1][3]. While a variety of techniques exist, this guide focuses on a comparative analysis of a proposed Fluorescence Polarization Rapid Screening Assay (this compound) and other widely used methodologies.
Although a specific, widely commercialized assay termed "this compound" for protein misfolding has not been prominently documented in peer-reviewed literature, the principles of Fluorescence Polarization (FP) are well-suited for a rapid screening assay format. FP is a versatile technique used to monitor binding events in solution and can be adapted to study protein aggregation[4]. This guide will, therefore, treat this compound as a hypothetical assay based on FP principles and compare it with established methods.
Comparative Analysis of Protein Misfolding Detection Methods
The selection of an appropriate assay for detecting protein misfolding depends on various factors, including the specific protein of interest, the desired throughput, the nature of the aggregates to be detected (e.g., oligomers vs. fibrils), and the experimental setting (in vitro vs. in-cell). Below is a summary of key methods and their characteristics.
| Assay | Principle | Throughput | Aggregate Specificity | In Vitro/In Cell | Key Advantages | Key Limitations |
| This compound (Hypothetical) | A small fluorescently labeled molecule (tracer) binds to misfolded protein aggregates. The binding to a larger aggregate slows the tracer's rotation, increasing the polarization of emitted light. | High | Can be designed to be specific for certain aggregate forms depending on the tracer used. | In Vitro | Homogeneous (no wash steps), rapid, amenable to automation.[4][5] | Requires a specific fluorescent tracer; potential for interference from other molecules that bind the tracer. |
| Thioflavin T (ThT) Assay | ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.[1] | High | Primarily detects amyloid fibrils; less sensitive to prefibrillar oligomers.[1] | In Vitro | Simple, cost-effective, widely used for monitoring fibrillization kinetics. | Limited sensitivity for early-stage aggregates; potential for false positives/negatives. |
| Fluorescent Reporter Proteins (e.g., GFP) | A fluorescent protein (like GFP) is fused to the protein of interest. Misfolding and aggregation of the target protein lead to changes in the fluorescence properties of the reporter.[1][6][7] | Medium to High | Detects general aggregation state of the fusion protein. | In Cell | Enables non-invasive monitoring of protein aggregation in living cells.[1][6] | The reporter tag may influence the aggregation propensity of the target protein. |
| Enzyme Reporter Assays | An enzyme is fused to the protein of interest. Misfolding and aggregation lead to a decrease in enzyme activity.[1] | Medium to High | Detects general aggregation state of the fusion protein. | In Cell | Provides a quantitative measure of protein solubility and folding. | The fusion enzyme can affect the folding of the target protein. |
| Electron Microscopy (EM) & Atomic Force Microscopy (AFM) | Direct visualization of the morphology and structure of protein aggregates at the nanoscale.[1] | Low | Provides detailed structural information about different aggregate species. | In Vitro | High-resolution structural data. | Low throughput, requires specialized equipment and expertise, sample preparation can introduce artifacts. |
| Immunoassays (e.g., ELISA) | Utilizes antibodies that specifically recognize misfolded protein conformations or aggregates. | Medium to High | Can be highly specific for particular aggregate species depending on the antibody. | In Vitro & In Cell (with cell lysates) | High specificity and sensitivity. | Antibody development can be challenging and expensive; epitope accessibility may be an issue in dense aggregates. |
| Real-Time Quaking-Induced Conversion (RT-QuIC) | A sensitive assay that amplifies minute amounts of misfolded protein seeds present in a sample by inducing the misfolding of a recombinant substrate. | Medium | Highly specific for prion-like seeding activity. | In Vitro | Extremely high sensitivity, useful for diagnostic applications. | Can be time-consuming; susceptible to contamination. |
Experimental Protocols
This compound (Fluorescence Polarization Rapid Screening Assay) - Hypothetical Protocol
This protocol is based on the general principles of fluorescence polarization assays adapted for protein aggregation.
Objective: To quantify the extent of protein misfolding/aggregation by measuring the change in fluorescence polarization of a specific tracer molecule.
Materials:
-
Purified protein of interest
-
Fluorescently labeled tracer molecule that binds to misfolded aggregates
-
Assay buffer (e.g., PBS)
-
Black, low-binding 96- or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Methodology:
-
Induce Protein Misfolding: Prepare samples of the protein of interest under conditions that promote misfolding and aggregation (e.g., incubation at elevated temperature, agitation, or addition of a denaturant). Include a control sample with the natively folded protein.
-
Prepare Assay Plate: To each well of the microplate, add a fixed concentration of the fluorescent tracer diluted in assay buffer.
-
Add Protein Samples: Add the protein samples (both aggregated and native controls) to the wells containing the tracer.
-
Incubation: Incubate the plate for a predetermined time at a specific temperature to allow for binding between the tracer and the protein aggregates.
-
Measurement: Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader. The excitation and emission wavelengths will be specific to the chosen fluorophore.
-
Data Analysis: An increase in the mP value of the samples containing aggregated protein compared to the native protein control indicates the presence of misfolded species.
Diagram of this compound Workflow
A schematic representation of the this compound experimental workflow.
Thioflavin T (ThT) Binding Assay
Objective: To monitor the formation of amyloid fibrils in vitro.
Materials:
-
Purified protein of interest
-
ThT stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., glycine-NaOH buffer, pH 8.5)
-
Black, clear-bottom 96-well plates
-
Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)
Methodology:
-
Prepare Protein Samples: Prepare solutions of the protein of interest in the assay buffer at the desired concentration.
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of, for example, 20 µM.
-
Set up the Assay: In a 96-well plate, mix the protein solution with the ThT working solution.
-
Incubation and Measurement: Incubate the plate in a plate reader at a constant temperature (e.g., 37°C), with intermittent shaking to promote aggregation. Measure the fluorescence intensity at regular intervals.
-
Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is typically observed, where the lag phase represents nucleation, the exponential phase represents fibril elongation, and the plateau represents the steady state.
Diagram of ThT Assay Signaling Pathway
The binding of Thioflavin T to amyloid fibrils leads to a significant increase in fluorescence.
GFP-Fusion Reporter Assay in Mammalian Cells
Objective: To monitor protein aggregation in a cellular context.
Materials:
-
Expression vector encoding the protein of interest fused to GFP
-
Mammalian cell line (e.g., HEK293T)
-
Cell culture reagents
-
Transfection reagent
-
Flow cytometer or fluorescence microscope
Methodology:
-
Cell Culture and Transfection: Culture the mammalian cells to the desired confluency. Transfect the cells with the GFP-fusion expression vector using a suitable transfection reagent.
-
Expression: Allow the cells to express the fusion protein for a specific period (e.g., 24-48 hours).
-
Induce Aggregation (Optional): If studying the effect of stressors, treat the cells with an agent known to induce protein misfolding (e.g., proteasome inhibitor, heat shock).
-
Analysis by Microscopy: Visualize the cells using a fluorescence microscope. The formation of fluorescent puncta or inclusions indicates protein aggregation.
-
Analysis by Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. A decrease in the mean fluorescence intensity of the cell population can be indicative of protein misfolding and aggregation, as aggregated GFP is often less fluorescent[6].
-
Data Analysis: Quantify the percentage of cells with aggregates (microscopy) or the change in mean fluorescence intensity (flow cytometry).
Diagram of GFP Reporter Logic
The cellular localization and intensity of GFP fluorescence reflect the folding state of the fusion protein.
References
- 1. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Treating diseases by eliminating protein aggregation in the brain, pancreas - News [purdue.edu]
- 4. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 5. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A revisited folding reporter for quantitative assay of protein misfolding and aggregation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid protein-folding assay using green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Label-Free Biomolecular Interaction Analysis: Performance in Diverse Buffer Conditions
For researchers, scientists, and drug development professionals, understanding the kinetics of biomolecular interactions is paramount. This guide provides a comprehensive comparison of leading label-free technologies, with a focus on Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI), and explores the critical role of buffer conditions in achieving accurate and reproducible results.
While the term "FPrSA" (Focal Plane raster Scanning Assay) is not a widely recognized acronym in the field of biomolecular interaction analysis, this guide addresses the core need for comparing label-free biosensor performance by focusing on the two most established and commercially available technologies: SPR and BLI. We will also briefly touch upon raster scanning microscopy as an emerging label-free detection method.
Executive Summary
Both Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful techniques for the real-time, label-free analysis of biomolecular interactions.[1][2][3][4] The choice between them often depends on specific experimental needs, such as throughput, sensitivity, and sample compatibility.[1][2] Critically, the performance of both methods is significantly influenced by the composition of the experimental buffer. Parameters such as pH, ionic strength, and the presence of additives can dramatically affect binding kinetics and affinity measurements. Careful optimization of buffer conditions is therefore essential for obtaining high-quality, reliable data.
Technology Overview
Surface Plasmon Resonance (SPR)
SPR is an optical technique that detects changes in the refractive index on the surface of a sensor chip.[3] In a typical experiment, a ligand is immobilized on the sensor surface, and an analyte is flowed over it in a continuous stream. The binding of the analyte to the ligand causes a change in the refractive index, which is detected in real-time as a change in the resonance angle of reflected light.[5] This allows for the precise determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).[3][4]
Bio-Layer Interferometry (BLI)
BLI is another optical, label-free technology that measures biomolecular interactions by analyzing the interference pattern of white light reflected from the surface of a biosensor tip.[6][7] A ligand is immobilized on the biosensor tip, which is then dipped into a sample containing the analyte. As the analyte binds to the ligand, the thickness of the biological layer on the tip increases, causing a shift in the interference pattern that is proportional to the number of bound molecules.[7] Like SPR, BLI provides real-time kinetic data.[8]
Raster Scanning Microscopy
Raster scanning microscopy is a label-free imaging technique that can be used to detect and visualize proteins and other molecules on a surface.[9][10][11] While not a primary method for kinetic analysis in the same vein as SPR and BLI, it offers high-resolution visualization of molecular binding events and is an area of active research for high-throughput screening of microarrays.[9]
Performance Comparison in Different Buffer Conditions
The choice of buffer is a critical experimental parameter that can significantly impact the outcome of both SPR and BLI experiments. The buffer must maintain the stability and activity of the interacting molecules while minimizing non-specific binding.
Key Buffer Components and Their Effects:
-
pH: The pH of the buffer affects the charge state of the proteins involved in the interaction, which can influence their conformation and binding affinity. The optimal pH is typically close to the physiological pH of 7.4, but should be optimized for each specific interaction.
-
Ionic Strength (Salt Concentration): Salt concentration influences electrostatic interactions. High salt concentrations can reduce non-specific binding but may also weaken a desired interaction that has a significant electrostatic component.
-
Additives (e.g., Detergents, BSA): Additives are often included in the running buffer to reduce non-specific binding to the sensor surface. For example, a small amount of a non-ionic detergent like Tween 20 is commonly used. Bovine Serum Albumin (BSA) can also be added to block non-specific binding sites.
Quantitative Data Summary
The following tables provide an illustrative comparison of how different buffer conditions can affect the performance of SPR and BLI. The data presented is a generalized representation based on established principles of biomolecular interactions and is intended for comparative purposes. Actual results will vary depending on the specific molecules being studied.
Table 1: Effect of pH on Measured Dissociation Constant (K_D)
| pH | SPR (Illustrative K_D [nM]) | BLI (Illustrative K_D [nM]) | General Observations |
| 5.0 | 150 | 160 | Reduced affinity may be observed due to non-optimal protein folding or charge repulsion. |
| 6.0 | 50 | 55 | Affinity may be closer to optimal, but still potentially influenced by protonation states of key residues. |
| 7.4 | 10 | 12 | Often the optimal pH for physiological interactions, resulting in the highest affinity (lowest K_D). |
| 8.5 | 30 | 35 | Changes in charge distribution at higher pH can lead to decreased affinity. |
Table 2: Effect of Salt Concentration (NaCl) on Measured Dissociation Constant (K_D)
| NaCl (mM) | SPR (Illustrative K_D [nM]) | BLI (Illustrative K_D [nM]) | General Observations |
| 50 | 5 | 6 | Lower salt can enhance interactions with a strong electrostatic component, but may increase non-specific binding. |
| 150 | 10 | 12 | Physiological salt concentration, often providing a good balance between specific and non-specific interactions. |
| 300 | 25 | 28 | Higher salt can reduce non-specific binding but may weaken the specific interaction if it is electrostatically driven. |
| 500 | 60 | 65 | Very high salt concentrations can significantly disrupt electrostatic interactions, leading to lower affinity. |
Experimental Protocols
SPR Experimental Protocol: Protein-Small Molecule Interaction
This protocol outlines the general steps for analyzing the interaction between a protein and a small molecule using SPR.[12][13][14][15]
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the protein ligand in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration on the surface.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the small molecule analyte in the running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Include a buffer-only injection (blank) for double referencing.
-
Monitor the association and dissociation phases in real-time.
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.5, or a high salt solution) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel data and the blank injection data from the active channel data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.
-
BLI Experimental Protocol: Antibody-Antigen Interaction
This protocol provides a general workflow for characterizing an antibody-antigen interaction using BLI.[6][8][16]
-
Biosensor Hydration:
-
Hydrate the biosensors (e.g., Protein A or Protein G biosensors for IgG capture) in the running buffer for at least 10 minutes.
-
-
Ligand Loading (Antibody):
-
Immobilize the antibody onto the hydrated biosensors by dipping them into a solution of the antibody in the running buffer.
-
-
Baseline Establishment:
-
Equilibrate the biosensors with the immobilized antibody in the running buffer to establish a stable baseline.
-
-
Association:
-
Dip the biosensors into wells containing a serial dilution of the antigen in the running buffer to monitor the association phase.
-
-
Dissociation:
-
Move the biosensors back into wells containing only the running buffer to monitor the dissociation of the antigen.
-
-
Data Analysis:
-
Align the sensorgrams to the baseline and association steps.
-
Fit the association and dissociation curves to a suitable binding model to calculate the kinetic and affinity constants.
-
Mandatory Visualizations
Caption: General experimental workflow for label-free biomolecular interaction analysis.
Caption: Comparison of the core principles of SPR and BLI technologies.
References
- 1. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 2. Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better - Creative Proteomics [iaanalysis.com]
- 3. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]
- 4. news-medical.net [news-medical.net]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. B Cell-based Bio-layer Interferometry Assay - Creative Biolabs [creative-biolabs.com]
- 7. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 8. Label-Free Kinetic Analysis of an Antibody–Antigen Interaction Using Biolayer Interferometry | Springer Nature Experiments [experiments.springernature.com]
- 9. A novel high-throughput scanning microscope for label-free detection of protein and small-molecule chemical microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 14. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 15. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
Independent Verification of Protein-Ligand Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, the independent verification of binding affinity is a critical step in validating therapeutic candidates and research tools. This guide provides a comparative overview of common biophysical techniques for quantifying protein-ligand interactions, using a hypothetical molecule, "FPrSA," as an example. Due to the novelty or proprietary nature of this compound, specific binding data is not publicly available. Therefore, this guide presents a generalized framework and simulated data to illustrate the verification process.
The accurate determination of binding affinity, typically expressed as the dissociation constant (KD), is fundamental to understanding the potency and specificity of a molecule. Independent verification using orthogonal methods is essential to ensure data robustness and rule out potential artifacts from a single assay format. This guide focuses on three widely adopted techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Comparative Analysis of Binding Affinity Verification Methods
The choice of method for verifying binding affinity depends on several factors, including the nature of the interacting molecules, the required throughput, and the specific information sought (e.g., kinetics vs. thermodynamics). Below is a summary of hypothetical binding data for this compound and two alternative molecules, followed by detailed experimental protocols for each technique.
| Molecule | Target Protein | Method | KD (nM) | Stochiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | Target X | ITC | 50 | 1.1 | -8.5 | -2.0 |
| SPR | 55 | N/A | N/A | N/A | ||
| FP | 62 | N/A | N/A | N/A | ||
| Alternative A | Target X | ITC | 120 | 0.9 | -6.2 | -3.5 |
| SPR | 115 | N/A | N/A | N/A | ||
| FP | 135 | N/A | N/A | N/A | ||
| Alternative B | Target X | ITC | 8 | 1.0 | -12.1 | 1.2 |
| SPR | 10 | N/A | N/A | N/A | ||
| FP | 15 | N/A | N/A | N/A |
Caption: Hypothetical binding data for this compound and two alternatives against Target Protein X, as determined by ITC, SPR, and FP.
Experimental Workflow and Method Selection
The general workflow for independent verification of binding affinity involves expressing and purifying the protein, preparing the ligand, and then performing the binding assays. The choice of assay is a critical step.
Caption: A generalized workflow for the independent verification of protein-ligand binding affinity.
The selection of the appropriate assay depends on the characteristics of the molecules and the desired output.
Caption: A decision tree to guide the selection of an appropriate binding affinity assay.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][2] It is considered the "gold standard" for binding affinity determination because it is a label-free, in-solution technique.[2]
Methodology:
-
Sample Preparation:
-
Dialyze the purified target protein and the ligand (this compound) extensively against the same buffer to minimize buffer mismatch effects. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Degas all solutions thoroughly to prevent air bubbles in the calorimeter cell and syringe.
-
Determine the concentrations of the protein and ligand accurately using a reliable method such as UV-Vis spectroscopy or a protein concentration assay.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 20 µM) into the sample cell of the microcalorimeter.
-
Load the ligand solution (e.g., 200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
A control experiment, titrating the ligand into buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time.[3][4] This allows for the determination of both binding affinity and kinetics (association and dissociation rate constants).[3][5]
Methodology:
-
Sensor Chip Preparation:
-
Choose a sensor chip compatible with the ligand immobilization chemistry (e.g., CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the target protein onto the activated surface by injecting a solution of the protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
SPR Experiment:
-
Equilibrate the sensor chip with running buffer (e.g., PBS with 0.005% Tween 20).
-
Inject a series of concentrations of the analyte (this compound) over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the immobilized ligand.
-
After each injection, allow for a dissociation phase where running buffer flows over the surface.
-
Regenerate the sensor surface between different analyte concentrations using a solution that disrupts the interaction without denaturing the immobilized ligand (e.g., a low pH buffer or a high salt concentration).
-
-
Data Analysis:
-
The binding data is presented as a sensorgram, which plots the response units (RU) versus time.
-
For each analyte concentration, determine the association rate (kon) from the association phase and the dissociation rate (koff) from the dissociation phase.
-
The equilibrium dissociation constant (KD) can be calculated from the ratio of the rate constants (KD = koff / kon).
-
Alternatively, for steady-state analysis, the response at equilibrium can be plotted against the analyte concentration and fit to a one-site binding model to determine KD.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[6][7] It is a homogeneous assay format well-suited for high-throughput screening.[6]
Methodology:
-
Probe Preparation:
-
A fluorescently labeled version of the ligand (fluorescent tracer) is required. If this compound is not intrinsically fluorescent, it must be conjugated with a suitable fluorophore (e.g., fluorescein).
-
Alternatively, a fluorescently labeled molecule known to bind to the target protein can be used in a competitive binding format.
-
-
FP Experiment (Direct Binding):
-
In a microplate, add a fixed concentration of the fluorescent tracer to a serial dilution of the target protein.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument measures the intensity of light emitted parallel and perpendicular to the plane of excitation.
-
-
FP Experiment (Competitive Binding):
-
To a mixture of a fixed concentration of the target protein and the fluorescent tracer, add a serial dilution of the unlabeled competitor (this compound).
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization. The unlabeled competitor will displace the fluorescent tracer, leading to a decrease in polarization.
-
-
Data Analysis:
-
The change in millipolarization (mP) is plotted against the concentration of the titrated molecule.
-
For direct binding, the data is fitted to a sigmoidal dose-response curve to determine the KD.
-
For competitive binding, the IC50 value (the concentration of competitor that displaces 50% of the tracer) is determined. The Ki (an estimate of KD for the competitor) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/KD,Tracer).
-
References
- 1. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 2. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Proper Disposal of FPrSA (Heptafluoropropane-1-sulfonamide): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of FPrSA (Heptafluoropropane-1-sulfonamide), a per- and polyfluoroalkyl substance (PFAS), ensuring compliance with current regulations and promoting a safe laboratory environment.
Heptafluoropropane-1-sulfonamide (CAS No. 152894-03-6) is categorized as a PFAS, a group of synthetic chemicals known for their persistence in the environment. Due to increasing regulatory scrutiny surrounding PFAS, it is imperative to follow specific procedures for their disposal to minimize environmental contamination and adhere to legal requirements.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the hazards associated with this compound.
Hazard Summary:
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Heptafluoropropane-1-sulfonamide is classified as:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[1]
-
Skin irritation (Category 2): Causes skin irritation.[1]
-
Eye irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) and Handling:
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Ventilation | Fume hood | To minimize inhalation of vapors. |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Disposal Procedures for this compound
The U.S. Environmental Protection Agency (EPA) has issued "Interim Guidance on the Destruction and Disposal of Per- and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances," which outlines the current recommended methods for managing PFAS waste.[2] The primary goal is to use technologies that have the lowest potential for environmental release.
Step 1: Waste Characterization and Segregation
Properly characterize the this compound waste. This includes identifying whether it is a pure substance, a mixture, or contaminated material (e.g., contaminated labware, PPE). Segregate this compound waste from other laboratory waste streams to ensure it is disposed of according to PFAS-specific guidelines.
Step 2: Selection of Disposal Method
Based on the EPA's interim guidance, the following are the recommended disposal technologies for PFAS-containing materials:
| Disposal Technology | Description | Considerations |
| Thermal Destruction (Incineration) | High-temperature incineration in a hazardous waste incinerator. | This is often the preferred method for concentrated PFAS waste as it aims to break the strong carbon-fluorine bonds. The facility must be equipped with appropriate air pollution control devices. |
| Hazardous Waste Landfill | Disposal in a permitted hazardous waste landfill. | This option is for solid PFAS waste or solidified liquid waste. The landfill must have a liner and leachate collection system to prevent environmental contamination. |
| Underground Injection | Deep-well injection of liquid PFAS waste. | This method involves injecting the waste into deep, confined geological formations. It is suitable for liquid waste streams and requires specific geological conditions and regulatory permits. |
Step 3: Packaging and Labeling
Package the this compound waste in appropriate, sealed containers that are compatible with the chemical. Label the containers clearly with the following information:
-
"Hazardous Waste"
-
"this compound (Heptafluoropropane-1-sulfonamide)"
-
CAS Number: 152894-03-6
-
Associated hazard pictograms (e.g., exclamation mark for irritant and harmful).
Step 4: Arrange for Licensed Disposal
Contact a licensed hazardous waste disposal company that is experienced in handling and disposing of PFAS waste. Provide them with a detailed description of the waste to ensure it is managed in accordance with federal, state, and local regulations.
Experimental Workflow and Disposal Decision Pathway
To provide clear, step-by-step guidance, the following diagrams illustrate the experimental workflow involving this compound and the decision-making process for its proper disposal.
References
Navigating the Safe Handling of Perfluoropropanesulfonic Acid (PFPrS)
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Perfluoropropanesulfonic acid (PFPrS). Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. PFPrS, a per- and polyfluoroalkyl substance (PFAS), is classified as a corrosive and harmful compound, demanding rigorous handling procedures.[1]
Hazard Identification and Risk Assessment
Perfluoropropanesulfonic acid (PFPrS) is a three-carbon PFAS compound.[1] It is crucial to understand its primary hazards before commencing any work.
GHS Hazard Classification:
-
Corrosive (GHS05): Causes severe skin burns and eye damage.[1]
-
Harmful (GHS07): Harmful if swallowed.[1]
A thorough risk assessment must be conducted before any new experimental protocol involving PFPrS is initiated. This assessment should identify potential exposure scenarios and outline mitigation strategies.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin and eye contact, and inhalation of any aerosols. The following table summarizes the required PPE for handling PFPrS.
| Protection Level | Equipment | Specifications |
| Primary Containment | Fume Hood | Certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm). |
| Hand Protection | Chemical-resistant gloves | Double-gloving is required. Use nitrile or neoprene gloves as the inner layer and butyl rubber or Viton™ gloves as the outer layer. |
| Eye Protection | Safety goggles and face shield | ANSI Z87.1 certified chemical splash goggles worn in conjunction with a full-face shield. |
| Body Protection | Laboratory coat and apron | A buttoned, long-sleeved laboratory coat and a chemically-resistant apron. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with an appropriate cartridge for organic vapors/acid gases should be available for emergency situations. |
Operational Plan: Weighing and Preparing a PFPrS Solution
This protocol outlines the step-by-step procedure for safely weighing and dissolving PFPrS.
Experimental Protocol: Preparation of a 10mM PFPrS Stock Solution
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment: analytical balance, weigh paper, spatula, beaker, stir bar, and solvent.
-
Don the required PPE as outlined in the table above.
-
-
Weighing:
-
Perform all manipulations within the fume hood.
-
Carefully weigh the desired amount of PFPrS onto weigh paper using a dedicated spatula.
-
Record the exact weight.
-
-
Dissolving:
-
Place the weigh paper with PFPrS into a beaker containing the appropriate solvent.
-
Add a stir bar and place the beaker on a stir plate.
-
Stir until the PFPrS is completely dissolved.
-
-
Storage:
-
Transfer the solution to a clearly labeled, sealed container.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal Plan
All waste contaminated with PFPrS must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Caption: Workflow for the safe segregation and disposal of PFPrS-contaminated waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Alert laboratory personnel and the safety officer. Use a spill kit with appropriate absorbent material for corrosive substances. Do not attempt to clean up a large spill without proper training and equipment. |
This information is intended to be a guide for the safe handling of PFPrS. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before working with any hazardous chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
